molecular formula C14H23N3O B1527632 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1089279-91-3

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1527632
CAS No.: 1089279-91-3
M. Wt: 249.35 g/mol
InChI Key: STOCRCLYMPKTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS 1089279-91-3) is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.35 g/mol . It is supplied as a brown powder and requires storage at 2-8°C with protection from light to maintain stability . This compound is intended for research and development use as a pharmaceutical intermediate . It is strictly for professional laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. The dimethylamine (DMA) pharmacophore present in this structure is a significant feature in medicinal chemistry, found in numerous FDA-approved drugs across various therapeutic categories, including central nervous system (CNS) agents, analgesics, and anticancer drugs . Compounds with this structural motif are frequently investigated for their potential to interact with biological targets such as opioid receptors . From a safety standpoint, this material is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate precautions, including the use of personal protective equipment and adequate ventilation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors (P261) and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) . The product is offered in various pack sizes to meet diverse research needs. For further technical data, including certificates of analysis, please contact our technical support team.

Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOCRCLYMPKTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725833
Record name 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089279-91-3
Record name 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089279-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties of the molecule. These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine , a molecule featuring a substituted phenyl ring linked to a dimethylaminopiperidine moiety.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the scientific rationale behind the experimental determination of these properties. By elucidating the "why" behind the "how," this guide aims to empower scientists to make informed decisions in the optimization and development of this and similar chemical scaffolds. The structure of this guide is tailored to logically unfold the characterization of the molecule, from its basic identity to its behavior in solution and under stress.

Molecular and Structural Characterization

A precise understanding of a compound's identity is the foundation of all subsequent analysis.

Chemical Structure:

Caption: 2D Chemical Structure of the target compound.

This compound, with a molecular formula of C₁₄H₂₃N₃O, possesses several key structural features that will dictate its physicochemical behavior:

  • An aromatic amine on the phenyl ring.

  • A methoxy group ortho to the amino group.

  • A tertiary amine within the piperidine ring.

  • A tertiary dimethylamino group attached to the piperidine ring.

These functional groups are the primary determinants of the compound's ionization state, lipophilicity, and potential for hydrogen bonding.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1089279-91-3[3][4][5]
Molecular Formula C₁₄H₂₃N₃O[4][6]
Molecular Weight 249.35 g/mol [4]
Predicted XlogP 1.9[6]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for any drug candidate.[7] It quantifies the acidity or basicity of a molecule's functional groups and determines the extent of ionization at a given pH.[7] This is paramount, as the ionization state influences solubility, permeability across biological membranes, and interaction with target proteins.[7] For this compound, there are three key basic centers: the aromatic amine, the tertiary piperidine nitrogen, and the exocyclic tertiary dimethylamino group. Determining their respective pKa values is essential for predicting the compound's behavior in the varied pH environments of the human body, from the acidic stomach to the physiological pH of the blood.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a robust and widely used method for pKa determination, provided the compound possesses a chromophore close to an ionizable center, leading to a pH-dependent change in the UV-Vis spectrum.[1][2][8] The substituted aniline core of our target molecule makes it an ideal candidate for this technique.

Causality Behind Experimental Choices:

  • Why UV-Vis? This method requires a small amount of sample compared to potentiometric titration and is readily automated in a 96-well plate format for higher throughput.[8][9]

  • Why a Range of Buffers? To accurately define the titration curve, the absorbance must be measured across a wide pH range that brackets the expected pKa values of all ionizable groups.

  • Why Multi-Wavelength Analysis? Analyzing the absorbance changes at multiple wavelengths where the protonated and deprotonated species show maximal differences enhances the signal-to-noise ratio and improves the accuracy of the pKa determination.[1]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range from approximately 2 to 12.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate buffer solutions to different wells. Then, add a small, precise volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa.

  • Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[8]

  • Data Analysis:

    • Identify wavelengths with the largest absorbance changes as a function of pH.

    • Plot absorbance at these key wavelengths against the measured pH of each buffer solution.

    • Fit the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-derived equation to calculate the pKa value, which corresponds to the inflection point of the curve.[10]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[12][13] A compound's logD at physiological pH (7.4) is a key indicator of its ability to cross cell membranes, including the intestinal wall and the blood-brain barrier.[11] For our target molecule, which has multiple basic centers, measuring logD at pH 7.4 is essential. The predicted XlogP of 1.9 suggests a balanced character, but experimental verification is crucial.

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for logP and logD determination due to its direct measurement of partitioning.[12][14]

Causality Behind Experimental Choices:

  • Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of biological membranes.

  • Why pH 7.4 Buffer? This mimics the pH of blood plasma and provides the most physiologically relevant logD value for predicting in vivo distribution.

  • Why Pre-saturation? Pre-saturating the n-octanol with buffer and the buffer with n-octanol ensures that the volumes of the two phases do not change during the experiment, leading to more accurate results.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously, and allow the phases to separate overnight. This creates pre-saturated solvents.

  • Compound Addition: Accurately prepare a solution of the test compound in the pre-saturated buffer.

  • Partitioning: Place a known volume of the compound-containing buffer and a known volume of the pre-saturated n-octanol into a vial (e.g., in a 1:1 or other defined ratio).

  • Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Shake-flask method workflow for LogD determination.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, a prerequisite for absorption and bioavailability.[16][17] Poor solubility is a major hurdle in drug development, often leading to unreliable in vitro assay results and poor in vivo performance.[15][17] It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This is a high-throughput method used in early discovery to flag potential issues.[15][17][18]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower-throughput but more definitive measurement, critical for lead optimization and pre-formulation.[15][16][17]

Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)

Causality Behind Experimental Choices:

  • Why DMSO stock? High-throughput screening libraries are typically stored in DMSO, making this method directly applicable to early discovery workflows.[15]

  • Why Nephelometry? Laser nephelometry provides a rapid, direct measurement of precipitation by detecting light scattering from undissolved particles, avoiding the need for a separation step.[15][16]

Step-by-Step Methodology:

  • Compound Plating: Dispense serial dilutions of the compound's DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to all wells.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical approach to molecular characterization. Herein, we explore the synergistic application of modern spectroscopic techniques, underscoring the causality behind experimental choices to ensure a self-validating and robust analytical workflow.

Introduction: The Compound of Interest

This compound, with the chemical formula C₁₄H₂₃N₃O and a molecular weight of 249.35 g/mol , is a substituted phenylpiperidine.[1] Phenylpiperidine derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential pharmacological activities.[2] The precise determination of this molecule's three-dimensional structure is a critical first step in understanding its potential biological activity and for ensuring quality control in its synthesis.

The structural features of this molecule—a substituted aromatic ring, a piperidine moiety, a primary aromatic amine, a tertiary aliphatic amine, and a methoxy group—each present unique spectroscopic signatures that can be leveraged for its unambiguous identification.

mol label_aromatic Substituted Phenyl Ring label_piperidine Piperidine Moiety label_amine1 Primary Aromatic Amine (-NH2) label_amine2 Tertiary Aliphatic Amine (-N(CH3)2) label_methoxy Methoxy Group (-OCH3)

Caption: 2D Structure of this compound.

The Elucidation Workflow: A Multi-faceted Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a piece of the structural puzzle, and their combination allows for a definitive assignment.

workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis & Purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D-NMR for Connectivity synthesis->nmr elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is the method of choice to minimize fragmentation and clearly identify the protonated molecule, [M+H]⁺.[3][4]

Anticipated Mass Spectrum Data

The molecular formula C₁₄H₂₃N₃O dictates an odd number of nitrogen atoms, which, according to the Nitrogen Rule, should result in an odd nominal molecular mass. The calculated monoisotopic mass is 249.1841 g/mol .[5]

Ion SpeciesCalculated m/z
[M+H]⁺250.1914
[M+Na]⁺272.1733

Table 1: Predicted m/z values for common adducts in HRMS.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides information about the molecule's connectivity by inducing fragmentation of the precursor ion ([M+H]⁺). The fragmentation of piperidine derivatives is often influenced by the location of the charge and the stability of the resulting fragments.[3][4] Key fragmentation pathways for this molecule are expected to involve cleavages of the piperidine ring and the bonds adjacent to the nitrogen atoms.

fragmentation cluster_path1 Piperidine Ring Opening cluster_path2 Benzylic Cleavage parent [M+H]⁺ m/z = 250.19 frag1 Loss of C₄H₉N₂ m/z = 164.09 parent->frag1 α-cleavage frag2 Formation of dimethylamino- ethylene iminium ion m/z = 86.11 parent->frag2 ring fission frag3 Loss of piperidine moiety m/z = 136.08 parent->frag3 C-N bond cleavage

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

  • Ionization Mode: Operate in positive ion mode due to the basic nature of the amine functional groups.[3]

  • MS Scan: Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

  • MS/MS Analysis: Select the precursor ion (m/z 250.19) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

Infrared Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Anticipated IR Absorption Data

Based on the structure of this compound, the following key absorptions are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300 (two bands)N-H stretchPrimary Aromatic Amine (-NH₂)[6]
3050-3000C-H stretchAromatic C-H
2950-2800C-H stretchAliphatic C-H (piperidine, -N(CH₃)₂, -OCH₃)
1620-1580N-H bendPrimary Amine (-NH₂)[6]
1600, 1500C=C stretchAromatic Ring
1250-1020C-N stretchAliphatic Amine (piperidine, -N(CH₃)₂)[6][7]
1335-1250C-N stretchAromatic Amine[6]
1250-1200, 1050-1000C-O stretchAryl Ether (-OCH₃)

Table 2: Predicted characteristic IR absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[8][9] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, it is possible to map out the carbon skeleton and the precise connectivity of atoms.

Anticipated ¹H NMR Data

The ¹H NMR spectrum will reveal the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.8d1HAr-HAromatic proton ortho to -NH₂
~ 6.6dd1HAr-HAromatic proton ortho to -OCH₃ and meta to -NH₂
~ 6.5d1HAr-HAromatic proton meta to both -NH₂ and -OCH₃
~ 4.5-5.0 (broad)s2H-NH₂Primary amine protons, often broad and exchangeable with D₂O.[7]
~ 3.8s3H-OCH₃Methoxy protons, singlet.
~ 3.6m2HPiperidine CH₂ (axial)Protons on carbons adjacent to the aromatic ring nitrogen.
~ 2.9m2HPiperidine CH₂ (equatorial)Protons on carbons adjacent to the aromatic ring nitrogen.
~ 2.7m1HPiperidine CHProton at the 4-position of the piperidine ring.
~ 2.3s6H-N(CH₃)₂Dimethylamino protons, singlet.
~ 1.9m2HPiperidine CH₂ (axial)Protons on carbons adjacent to the CH-N(CH₃)₂ group.
~ 1.6m2HPiperidine CH₂ (equatorial)Protons on carbons adjacent to the CH-N(CH₃)₂ group.

Table 3: Predicted ¹H NMR chemical shifts and multiplicities.

Anticipated ¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 148Ar-C (-OCH₃)
~ 140Ar-C (-NH₂)
~ 135Ar-C (-N-piperidine)
~ 120Ar-CH
~ 115Ar-CH
~ 110Ar-CH
~ 60Piperidine CH
~ 56-OCH₃
~ 52Piperidine CH₂ (-N-Ar)
~ 45-N(CH₃)₂
~ 30Piperidine CH₂

Table 4: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).[8]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (if necessary): If ambiguities in the assignments remain, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to establish direct C-H correlations).

Conclusion: A Unified Structural Hypothesis

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Marques, M. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link].

  • Pivatto, M., et al. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link].

  • D'Auria, M., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. National Institutes of Health. Available from: [Link].

  • University of Calgary. IR: amines. Available from: [Link].

  • Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link].

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link].

  • J&K Scientific. This compound. Available from: [Link].

  • Pharmaffiliates. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine. Available from: [Link].

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link].

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral fragments of piperines. Available from: [Link].

  • AbacipharmTech. This compound. Available from: [Link].

  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link].

  • Supplementary Information. Available from: [Link].

  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link].

  • PubChemLite. This compound. Available from: [Link].

  • PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link].

  • ResearchGate. Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. Available from: [Link].

  • Frontiers in Chemistry. (2019). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Available from: [Link].

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link].

  • PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. Available from: [Link].

  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Available from: [Link].

  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available from: [Link].

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link].

  • Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Adejoro-Ojo/5412e69446f2360e572093554e24239860b05b8a]([Link].

Sources

An In-Depth Technical Guide to 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a substituted aminophenylpiperidine derivative. The guide details its chemical identity, including its IUPAC name and various synonyms, and presents a detailed, step-by-step synthesis protocol. While direct biological activity data for this specific compound is not extensively available in peer-reviewed literature, this guide explores the well-established roles of the aminophenylpiperidine scaffold in medicinal chemistry. By examining structurally related compounds, we elucidate the potential therapeutic applications and mechanisms of action that molecules of this class can exhibit. This document serves as a foundational resource for researchers interested in utilizing this compound as a key intermediate or building block in the design and development of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of interest is systematically known by its IUPAC name, This compound . For clarity and cross-referencing within the scientific and commercial landscape, it is also identified by several synonyms and a unique CAS Registry Number.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine; 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidine-4-amine
CAS Number 1089279-91-3[1][2][3]
Molecular Formula C₁₄H₂₃N₃O[1]
Molecular Weight 249.36 g/mol [1]

Rationale for Synthesis and Potential Applications in Drug Discovery

The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of approved drugs and biologically active molecules.[4][5] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. The 4-aminopiperidine substructure, in particular, is a key pharmacophore in many therapeutic agents, including those with antifungal, anticancer, and neurological activities.[6]

The aminophenyl moiety attached to the piperidine nitrogen introduces a versatile aromatic system. Aromatic amines are fundamental components in a significant portion of drug candidates due to their ability to form key interactions, such as hydrogen bonds and pi-stacking, with protein targets.

The specific substitution pattern of this compound, featuring a methoxy group ortho to the amino group on the phenyl ring and a dimethylamino group on the piperidine, offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The methoxy group can influence the compound's lipophilicity, metabolic stability, and electronic properties.

  • Introduction of Hydrogen Bonding Capabilities: The primary amino group is a key hydrogen bond donor and acceptor, critical for target engagement.

  • Versatile Synthetic Handle: The primary amine serves as a reactive site for further chemical modifications, allowing for the exploration of a broad chemical space to develop libraries of related compounds.

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process, culminating in the reduction of a nitro group to a primary amine. The following protocol is a well-established method for this transformation.

Overview of the Synthetic Pathway

The synthesis initiates from a commercially available nitro-substituted precursor, which undergoes a catalytic hydrogenation or a metal-acid reduction to yield the final product.

Synthesis_Pathway cluster_reduction Reduction of Nitro Group start 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine reagents Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-Acid Reduction (e.g., Zn, NH₄Cl) start->reagents Reacts with product This compound reagents->product Yields

Caption: Synthetic pathway for this compound.

Detailed Experimental Procedure

Step 1: Reduction of 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine

This procedure outlines the catalytic hydrogenation method, which is often preferred for its clean reaction profile and high yields.

Materials and Reagents:

  • 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine (starting material)

  • Palladium on activated carbon (10% w/w)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidine-4-amine in methanol.

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% palladium on activated carbon to the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric or slightly above).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting this compound can be further purified by column chromatography on silica gel if required.

Alternative Reduction Method:

A metal-acid reduction can also be employed. This involves the use of zinc powder in the presence of an ammonium chloride solution in methanol. The reaction is typically stirred at room temperature and then refluxed to completion.

Potential Therapeutic Relevance and Future Directions

The structural framework of this compound positions it as a key building block for the synthesis of compounds with potential therapeutic applications in several areas:

  • Oncology: The aminophenylpiperidine scaffold is present in various kinase inhibitors. The primary amine can be functionalized to interact with the hinge region of kinase domains, a common strategy in the design of targeted cancer therapies.

  • Neuroscience: Piperidine derivatives are well-represented in drugs targeting the central nervous system. The ability of the piperidine ring to adopt specific conformations allows for selective interactions with neurotransmitter receptors and transporters.

  • Infectious Diseases: As demonstrated by some 4-aminopiperidine-based compounds with antifungal activity, this scaffold can be explored for the development of novel anti-infective agents.[6]

Future research efforts could focus on:

  • Library Synthesis: Utilizing the primary amine as a synthetic handle to generate a diverse library of derivatives for high-throughput screening against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the phenyl and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: Employing in silico methods to predict the binding of derivatives to specific protein targets and to guide the design of more potent and selective compounds.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its structural features, particularly the presence of a 4-aminopiperidine core and a functionalizable aminophenyl group, make it an attractive starting point for the development of novel drug candidates across multiple therapeutic areas. This guide provides the foundational chemical knowledge and a practical synthetic protocol to enable further research and exploration of the therapeutic potential of this and related molecular scaffolds.

References

  • 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | 1089279-91-3. (n.d.). Pel-Chem. Retrieved January 20, 2026, from [Link]

  • This compound | 1089279-91-3. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). AbacipharmTech. Retrieved January 20, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry, 11(7), 925–943.
  • Hu, L. Y., Ryder, T. R., Rafferty, M. F., Taylor, C. P., Feng, M. R., Kuo, B. S., Lotarski, S. M., Miljanich, G. P., Millerman, E., Siebers, K. M., & Szoke, B. G. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & medicinal chemistry, 8(6), 1203–1212.
  • Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., Wong, P. C., Rendina, A. R., Luettgen, J. M., Knabb, R. M., He, K., Xin, B., Wexler, R. R., & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356.
  • Keawsa-ard, S., Liawruangrath, B., Liawruangrath, S., Teerawutgulrag, A., & Pyne, S. G. (2012). Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale.
  • Priyareka, B., Patcharee, P., & Siwaporn, S. (2021). Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil. Scientific reports, 11(1), 19163.
  • Chordia, M. D., Kingston, D. G., Hamel, E., Lin, C. M., Long, B. H., Fairchild, C. A., Johnston, K. A., & Rose, W. C. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & medicinal chemistry, 5(5), 941–947.
  • Kang, J. H., Yu, S. W., Lee, S. Y., & Kim, K. W. (1998). Synthesis and biological activity of quaternary ammoniopropenyl cephalosporins having two vinyl groups. The Journal of antibiotics, 51(3), 378–380.
  • Van der Mey, M., Kourounakis, A. P., van der Neut, M. A., de Groot, M. J., & Timmerman, H. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 43(3), 432–439.
  • Jiang, W., Yuan, T., & Fang, B. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Transylvanian Review, 28(1), 1-15.
  • Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070.
  • Van Staveren, D. R., & Van der Goot, H. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.
  • Yu, Q., Wu, J., Li, Y., Chen, J., Li, Y., & Tandy, E. K. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European journal of medicinal chemistry, 259, 115668.
  • Pöchlauer, P., & Wernisch, S. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3237.

Sources

A Comprehensive Technical Guide to the Solubility of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of the novel compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines robust experimental methodologies for its determination, and discusses the critical implications of these findings in pharmaceutical sciences.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This guide focuses on this compound, a compound of interest with a molecular structure that suggests a nuanced solubility profile. Understanding its behavior in various organic media is paramount for efficient process development and the creation of effective drug delivery systems. This document provides a predictive analysis of its solubility based on its chemical functionalities and offers a comprehensive framework for its experimental determination and the interpretation of the resulting data.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] An analysis of the molecular structure of this compound (Molecular Formula: C14H23N3O) reveals several key functional groups that dictate its solubility.[5]

  • Aromatic Amine and Methoxy Group: The presence of a primary aromatic amine (-NH2) and a methoxy (-OCH3) group on the phenyl ring introduces polarity and the capacity for hydrogen bonding.[6] The amine group can act as a hydrogen bond donor, while the oxygen in the methoxy group and the nitrogen of the amine can act as hydrogen bond acceptors.

  • Tertiary Amines: The piperidine ring contains a tertiary amine, and there is another tertiary amine in the dimethylamino group.[7][8][9][10] These groups contribute to the molecule's basicity and can act as hydrogen bond acceptors.[11]

  • Aliphatic and Aromatic Hydrocarbon Moieties: The piperidine ring and the phenyl ring, along with the methyl groups, constitute non-polar regions of the molecule.

Based on this structure, a differential solubility profile can be predicted across various classes of organic solvents:

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and methoxy groups, suggesting a higher likelihood of good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can accept hydrogen bonds, which would favor the dissolution of the compound. However, the lack of a hydrogen-donating ability might result in slightly lower solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the multiple amine and methoxy groups suggests that the solubility in non-polar solvents will likely be limited. The non-polar hydrocarbon portions of the molecule will offer some affinity, but the strong solute-solute interactions of the polar functional groups may not be overcome by the weak solute-solvent interactions.

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately quantify the solubility of this compound. The following protocol outlines a robust method for this determination.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow: A Step-by-Step Protocol

The following protocol details the widely accepted shake-flask method for solubility determination.[12]

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Seal and Agitate at Constant Temperature A->B C Centrifuge to Separate Solid B->C D Filter Supernatant C->D E Dilute Sample D->E F HPLC Analysis E->F

Caption: A flowchart of the shake-flask method for solubility determination.

Hypothetical Solubility Data and Interpretation

To illustrate the application of the described methodology, the following table presents a hypothetical but scientifically plausible set of solubility data for this compound at 25 °C.

Solvent ClassSolventDielectric Constant (approx.)Predicted Solubility (mg/mL)
Polar Protic Methanol32.7> 100
Ethanol24.585
Polar Aprotic Acetone20.760
Acetonitrile37.545
Ethyl Acetate6.020
Non-Polar Toluene2.4< 1
Hexane1.9< 0.1

Data Interpretation:

  • The hypothetical data aligns with the theoretical predictions. The highest solubility is observed in polar protic solvents, likely due to strong hydrogen bonding interactions.

  • Solubility in polar aprotic solvents is significant but generally lower than in alcohols, which underscores the importance of the solvent's hydrogen-donating capability for this specific molecule.

  • As predicted, the compound exhibits poor solubility in non-polar solvents, confirming its predominantly polar nature.

Implications for Drug Development

The solubility profile of an API in organic solvents has far-reaching implications for its development journey:

  • Synthesis and Purification: The choice of solvents for reaction and crystallization is critical for yield and purity.[2][13] A solvent in which the API has high solubility at elevated temperatures but lower solubility at room temperature is ideal for crystallization.

  • Formulation: For liquid dosage forms, a solvent that provides good solubility and is pharmaceutically acceptable is required.[3] For solid dosage forms, the solubility in organic solvents can influence the choice of granulation fluids.

  • Analytical Method Development: The selection of a suitable diluent for analytical testing by techniques like HPLC is dependent on the compound's solubility.

Conclusion

While specific experimental data for the solubility of this compound in a wide range of organic solvents is not yet publicly available, a thorough analysis of its molecular structure allows for a robust predictive assessment of its solubility profile. This guide has provided a theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and an illustrative interpretation of hypothetical data. The principles and methodologies outlined herein offer a comprehensive roadmap for researchers and drug development professionals to effectively characterize and utilize this promising compound.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • Purosolv. (2023). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • American Chemical Society. (2023). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Global Pharma Tek. (2023). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

  • American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. [Link]

  • SlideShare. (2016). solubility experimental methods.pptx. [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • University of Illinois Springfield. (2020). Amines and Heterocycles. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Royal Society of Chemistry. (2023). Probing polarity structure–function relationships in amine–water mixtures. Chemical Science. [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. [Link]

Sources

A Strategic Guide to the Identification and Validation of Biological Targets for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine represents a novel chemical entity with potential pharmacological activity. As with any new molecule, the critical first step in drug discovery and development is the identification and validation of its biological targets. This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting therapeutic effects, and identifying potential off-target liabilities. This technical guide presents a comprehensive, multi-pronged strategy for elucidating the biological targets of this specific compound. We will detail an integrated workflow that begins with in silico hypothesis generation, proceeds to unbiased experimental target discovery, and culminates in rigorous biophysical and functional validation in cellular contexts. The methodologies described herein are grounded in established, robust techniques, providing a clear and actionable roadmap for researchers, scientists, and drug development professionals.

Part 1: Compound Profile and Structural Analysis

Before embarking on experimental campaigns, a thorough analysis of the molecule's structure can provide critical clues to its potential biological interactions. The structure contains several key pharmacophores that are present in known bioactive molecules.

1.1. Physicochemical Properties

PropertyValue (Predicted)
Chemical Formula C₁₄H₂₄N₄O
Molecular Weight 264.37 g/mol
SMILES String CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC
InChI Key STOCRCLYMPKTEC-UHFFFAOYSA-N[1]

1.2. Structural Scaffolds and Potential Target Classes

The molecule's architecture can be dissected into two primary components: the N,N-dimethylpiperidin-4-amine moiety and the 4-amino-3-methoxyphenyl group.

  • N,N-Dimethylpiperidin-4-amine: This saturated heterocycle is a common scaffold in medicinal chemistry. The 4-amino-piperidine core is found in compounds targeting a wide range of proteins. For instance, derivatives have been developed as antifungal agents[2], N-type Ca+2 channel blockers[3], and histamine H3 receptor agonists[4]. The dimethylamino group is a key feature in some N-methyl-D-aspartate (NMDA) receptor modulators.[5]

  • Aminophenyl Group: The aminophenyl portion, particularly when attached to a piperidine ring, is a known feature of ligands for monoamine transporters and G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies on aminopiperidines have identified potent ligands for the dopamine transporter (DAT).[6]

  • Structural Analogs: While not a direct structural isomer, the compound shares features with synthetic opioids. The core structure of this compound is distinct from classic fentanyl analogs or U-47700. However, the presence of a substituted piperidine ring, a common feature in many opioid receptor agonists, suggests that opioid receptors should be considered as a potential target class.[7][8]

This initial analysis suggests that high-priority target families to investigate include GPCRs (especially opioid and histamine receptors), ion channels, and monoamine transporters.

Part 2: In Silico Target Prediction - A Hypothesis-Generating Approach

2.1. Rationale: The Power of Computational Prediction

Computational, or in silico, target prediction is a rapid and cost-effective first step to generate testable hypotheses.[9] These methods leverage vast databases of known ligand-target interactions to predict the most probable targets for a novel compound based on structural and chemical similarity.[10] Tools like SwissTargetPrediction compare the query molecule to a library of thousands of compounds with known bioactivity, providing a ranked list of potential targets.[11]

2.2. Methodology: Similarity-Based Reverse Screening

Reverse screening with a tool like SwissTargetPrediction is based on the principle that similar molecules often bind to similar targets.[10] The platform uses a combination of 2D and 3D similarity measures to make its predictions.[11]

G cluster_input Input cluster_process Prediction Engine cluster_output Output mol Molecule Structure (SMILES String) sim 2D & 3D Similarity Calculation mol->sim db Bioactive Ligand Database (ChEMBL, etc.) db->sim targets Ranked List of Potential Targets sim->targets classes Target Class Distribution (GPCR, Kinase, etc.) targets->classes

Caption: Workflow for In Silico Target Prediction.

Protocol 2.2.1: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[10]

  • Input Structure: In the query box, paste the SMILES string for the compound: CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the prediction algorithm.

  • Analyze Results: The output will provide a list of the most probable macromolecular targets, ranked by a probability score. Pay close attention to the target classes that are most represented (e.g., enzymes, GPCRs, ion channels). This provides an initial, ranked list of hypotheses for experimental validation.

Part 3: Experimental Target Identification - Unbiased 'Target Fishing'

3.1. Rationale: Beyond Prediction

While in silico methods are excellent for generating hypotheses, they are predictive and require experimental validation. Unbiased or "phenotypic" approaches aim to identify targets directly from a biological system without prior assumptions.[12] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "target fishing" technique that physically isolates binding partners of a small molecule from a complex cell lysate.[13][14]

3.2. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound of interest (the "bait") onto a solid support to create an affinity column. A cell or tissue lysate (the "prey") is then passed over this column. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[13][14][15]

G cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis compound Compound Immobilization (Bait) incubate Incubation & Binding compound->incubate lysate Cell Lysate Preparation (Prey) lysate->incubate wash Wash Unbound Proteins incubate->wash elute Elute Bound Proteins wash->elute digest Proteolytic Digestion (Trypsin) elute->digest ms LC-MS/MS digest->ms identify Protein Identification ms->identify

Caption: Workflow of an Affinity Chromatography-Mass Spectrometry (AC-MS) Experiment.

Protocol 3.2.1: AC-MS for Target Identification

  • Probe Synthesis: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be prepared if possible.

  • Immobilization: Covalently couple the synthesized probe and a control (e.g., beads with linker only) to the solid support according to the manufacturer's protocol.

  • Lysate Preparation: Culture a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y if CNS targets are suspected) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.

  • Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and control beads separately. This allows for specific binders to attach to the immobilized compound.[16]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with an excess of the free compound.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-beads to those from the control-beads. High-confidence "hits" are proteins that are significantly enriched on the compound-beads.

Part 4: Target Validation and Engagement - Confirming the Interaction

4.1. Rationale: Is the Binding Real and Relevant?

Identifying a protein via AC-MS is a significant step, but it does not confirm direct binding in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures the direct engagement of a drug with its target in intact cells or cell lysates.[17][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20]

4.2. Cellular Thermal Shift Assay (CETSA)

In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. As the temperature increases, proteins unfold and aggregate. Stabilized proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[21]

G cluster_control Vehicle Control (No Ligand) cluster_ligand Ligand-Treated T1 Low Temp (Soluble Protein) T2 High Temp (Aggregated Protein) T1->T2 Heat L1 Low Temp (Soluble Protein) L2 High Temp (Stabilized, Soluble Protein) L1->L2 Heat

Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 4.2.1: Isothermal Dose-Response (ITDR) CETSA

This CETSA format is ideal for validating a hit from an AC-MS experiment and determining its affinity in a cellular context.

  • Cell Culture and Treatment: Plate a relevant cell line in multiple wells. Treat the cells with a range of concentrations of the compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO).

  • Heating: Heat the plates at a single, fixed temperature for a short duration (e.g., 50°C for 3 minutes). This temperature should be chosen from a preliminary melt curve to be on the slope of the protein's denaturation curve.

  • Lysis: Lyse the cells directly in the wells (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the plates to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein of interest using an appropriate method, such as an antibody-based technique (Western blot, ELISA) or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. The resulting sigmoidal curve can be fitted to determine the EC₅₀, which reflects the apparent binding affinity of the compound for the target in the cellular environment.

4.3. Example Data: Hypothetical ITDR-CETSA

Compound Conc. (µM)% Soluble Target Protein (Normalized)
0 (Vehicle)10.5
0.0112.1
0.125.3
152.8
1088.9
10095.2

Part 5: Functional Characterization - Elucidating the Mechanism of Action

5.1. Rationale: From Binding to Biological Effect

Confirming target engagement is crucial, but understanding the functional consequence of that binding is the ultimate goal.[22] Does the compound inhibit or activate its target? Is it selective? Functional assays are tailored to the specific class of the validated target protein.[23][24]

5.2. Case Study: If the Target is a Protein Kinase

Protein kinases are a major class of drug targets.[25] If a kinase is validated as a target, the next steps are to determine the compound's inhibitory activity and its selectivity across the kinome.

Protocol 5.2.1: Kinome Profiling

  • Service Selection: Engage a commercial service or an in-house platform that offers large-scale kinase panel screening.[26][27][28] These services use standardized biochemical assays (e.g., ADP-Glo™, TR-FRET) to measure enzymatic activity.[29]

  • Compound Submission: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of hundreds of kinases.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. A highly selective compound will inhibit only one or a few kinases, while a non-selective compound will show activity against many. Follow-up with full IC₅₀ determination for the most potently inhibited kinases.

Table 5.2.1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)

Kinase Target% Inhibition
CDK2/CycA95.2
MAPK18.1
SRC12.5
EGFR3.4
PKA6.7

5.3. Case Study: If the Target is a GPCR (e.g., Opioid Receptor)

If the validated target is a GPCR, such as the µ-opioid receptor suggested by structural analogy[8][30], key functional assays include binding and signaling studies.

Protocol 5.3.1: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells expressing the human µ-opioid receptor).

  • Competitive Binding: Incubate the membranes with a known radioligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand and quantify the radioactivity.

  • Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Kᵢ).

Part 6: Conclusion and Future Directions

The process of identifying the biological targets of a novel compound like this compound is a systematic, multi-disciplinary endeavor. The strategy outlined in this guide provides a robust framework, moving logically from broad, hypothesis-generating computational methods to specific, validating experimental techniques. By integrating in silico prediction, unbiased affinity proteomics, and biophysical and functional validation, researchers can confidently identify and characterize the molecular targets of new chemical entities. This foundational knowledge is paramount for advancing a compound through the drug discovery pipeline, enabling rational lead optimization, and ultimately, developing safer and more effective therapeutics.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available from: [Link]

  • Morucci, G. et al. (2019). DRUDIT: web-based DRUgs DIscovery Tools to design small molecules as modulators of biological targets. Oxford Academic. Available from: [Link]

  • Bioinformatics Review. (2020). Predict putative protein targets for small molecules using a new tool. Available from: [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. Available from: [Link]

  • bio.tools. SwissTargetPrediction. Available from: [Link]

  • Sleno, L. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available from: [Link]

  • Jorgensen, J. et al. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Creative Biolabs. Affinity Chromatography. Available from: [Link]

  • Gfeller, D. et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. PMC - NIH. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Robers, M. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available from: [Link]

  • Biondo, M. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]

  • de Moraes, J. et al. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available from: [Link]

  • Sygnature Discovery. Target Validation. Available from: [Link]

  • ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • Nuvisan. Accelerate drug discovery with advanced target identification and validation services. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Wang, Y. et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available from: [Link]

  • Pauli, G. et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Wikipedia. U-47700. Available from: [Link]

  • The Center for Forensic Science Research & Education. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Available from: [Link]

  • AbacipharmTech. This compound. Available from: [Link]

  • Ishikawa, M. et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. Available from: [Link]

  • Chino, M. et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available from: [Link]

  • Baumann, M. et al. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Figure 3. Other novel synthetic opioids: (A) AH-7921; (B) U-47700; (C).... Available from: [Link]

  • Baumann, M. et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. Available from: [Link]

  • Murineddu, G. et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link]

Sources

in silico prediction of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine Activity

Abstract

In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques allow for the rapid screening of virtual compound libraries and the prediction of biological activity, thereby reducing the time and cost associated with experimental assays. This guide provides a comprehensive, in-depth walkthrough of a multi-faceted in silico workflow to predict the biological activity of a novel chemical entity, this compound. Due to the absence of extensive public data on this specific molecule, we will conduct a hypothetical case study targeting TANK-binding kinase 1 (TBK1), a protein kinase implicated in various diseases, including cancer and autoimmune disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Introduction: The Imperative of Predictive Modeling in Drug Discovery

The journey from a chemical concept to a marketed drug is notoriously long, expensive, and fraught with high attrition rates.[3] A significant portion of these failures can be attributed to a lack of efficacy or unforeseen toxicity.[4] In silico drug design has emerged as a powerful strategy to de-risk and streamline this process. By simulating interactions between a potential drug molecule and its biological target at an atomic level, we can prioritize compounds with a higher probability of success before committing to costly and time-consuming laboratory synthesis and testing.[5][6]

This guide will focus on a specific chemical scaffold: this compound. While its structure is known[7][8][9], its biological activity is not widely characterized in public literature. We will, therefore, use it as a candidate molecule in a hypothetical drug discovery scenario targeting TANK-binding kinase 1 (TBK1) . TBK1 is a crucial enzyme in cellular signaling pathways related to the innate immune response.[1][2] Its dysregulation is linked to several diseases, making it a compelling target for therapeutic intervention.[1][2]

Our exploration will be structured around a logical, multi-step workflow that mirrors a real-world computational drug discovery campaign. We will begin with the essential preparation of both our ligand and protein target. Subsequently, we will employ a suite of predictive methodologies—molecular docking, pharmacophore modeling, and QSAR analysis—to build a comprehensive profile of the molecule's potential as a TBK1 inhibitor.

Part 1: Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input structures. This initial preparation phase, while seemingly rudimentary, is critical for ensuring the accuracy and relevance of the subsequent computational analyses.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to accurately represent our molecule of interest, this compound, in a format suitable for computational modeling.

Experimental Protocol:

  • Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC.[7][8] This can be obtained from chemical databases such as PubChem (CID 57416153).[8]

  • Convert to 3D: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an open-source tool like RDKit) to convert the 2D SMILES string into a 3D structure.

  • Protonation State: Determine the most likely protonation state at a physiological pH (e.g., 7.4). The two amine groups on the molecule are likely to be protonated. This can be predicted using software packages like OpenBabel or Schrödinger's LigPrep.

  • Energy Minimization: The initial 3D structure is a crude representation. It must be subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step resolves any steric clashes or unnatural bond lengths and angles.

Target Preparation: Readying the Protein for Docking

For our case study, we will use the crystal structure of TBK1. The Protein Data Bank (PDB) is the primary repository for these structures.

Experimental Protocol:

  • Select and Download PDB Structure: A suitable high-resolution crystal structure of human TBK1 in complex with a known inhibitor should be selected from the PDB (). For this example, let's assume we are using a representative PDB entry.

  • Clean the PDB File: Crystal structures often contain non-essential molecules such as water, ions, and co-solvents. These should generally be removed, although structurally important water molecules in the binding site may be retained. The co-crystallized ligand should also be removed to prepare the "apo" binding site for docking.

  • Add Hydrogens: PDB files typically do not include hydrogen atoms. These must be added, as they are crucial for defining hydrogen bond interactions.

  • Assign Protonation States and Tautomers: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH must be determined.

  • Define the Binding Site: The active site for docking must be defined. This is typically done by creating a grid or sphere around the location of the co-crystallized ligand in the original PDB file.

Workflow for Ligand and Target Preparation

G cluster_ligand Ligand Preparation cluster_target Target Preparation l1 Obtain 2D Structure (SMILES) l2 Convert to 3D Structure l1->l2 l3 Determine Protonation State l2->l3 l4 Energy Minimization l3->l4 t1 Download PDB Structure (TBK1) t2 Clean PDB (Remove Water, etc.) t1->t2 t3 Add Hydrogen Atoms t2->t3 t4 Define Binding Site t3->t4

Caption: Initial data preparation workflow for ligand and target.

Part 2: In Silico Prediction Methodologies

With our ligand and target prepared, we can now proceed to the core predictive modeling techniques. We will employ a complementary suite of methods to build a robust hypothesis of the molecule's potential activity.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a cornerstone of structure-based drug design, providing insights into the binding mode and a quantitative estimate of binding affinity.[2][3]

Experimental Protocol (using AutoDock Vina as an example):

  • Prepare Files for Docking: Convert the prepared ligand and protein files into the .pdbqt format, which includes atomic charges and atom type definitions.

  • Define the Search Space: Specify the coordinates for the grid box that defines the binding site. This box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

  • Run Docking Simulation: Execute the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the binding site, a process guided by a search algorithm.[3]

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG). The poses are then ranked, with the lowest energy score representing the most likely binding mode.

Data Presentation: Hypothetical Docking Results

ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity.
Predicted Pose See Figure 1The ligand occupies the ATP-binding pocket.
Key Interactions H-bonds with hinge regionA common binding motif for kinase inhibitors.

Analysis of Docking Results:

The primary outputs are the binding affinity (a numerical score) and the predicted binding pose (a 3D model of the complex). A lower binding energy suggests a more stable complex. The pose must be visually inspected to identify key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with critical amino acid residues in the TBK1 active site.

Pharmacophore Modeling: Identifying Essential Chemical Features

A pharmacophore is an abstract representation of the molecular features necessary for biological activity.[10] Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).[10]

Experimental Protocol (Structure-Based):

  • Generate Interaction Map: Using the top-ranked docked pose from the previous step, generate a map of all possible pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[11]

  • Select Key Features: Identify the features that correspond to the key interactions observed in the docking analysis. For a kinase inhibitor, this would likely include a hydrogen bond acceptor/donor interacting with the hinge region of the kinase.

  • Create the Pharmacophore Model: Combine these selected features into a 3D hypothesis. This model represents the ideal spatial arrangement of chemical features required to bind to the TBK1 active site.

  • Model Validation: The model should be validated by screening it against a database of known TBK1 inhibitors and non-inhibitors (decoys). A good model will successfully identify the known inhibitors.[3]

Pharmacophore Generation Workflow

G start Docked Ligand-Protein Complex step1 Generate Interaction Map start->step1 step2 Identify Key Features (H-bond donors/acceptors, etc.) step1->step2 step3 Create 3D Pharmacophore Model step2->step3 step4 Validate Model with Known Actives/Decoys step3->step4 end Validated Pharmacophore for Screening step4->end

Caption: Workflow for structure-based pharmacophore modeling.

QSAR Modeling: Correlating Structure with Activity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][12] While we do not have activity data for our specific molecule, we can outline the protocol for how a QSAR model would be built once a series of analogues are synthesized and tested.

Experimental Protocol:

  • Data Set Preparation: Assemble a training set of molecules with diverse structures and a range of known biological activities (e.g., IC50 values) against TBK1. This set should include analogues of our lead compound. The data set is then divided into a training set (for model building) and a test set (for validation).

  • Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that represent its physicochemical properties (e.g., LogP, molecular weight) and structural features (e.g., topological indices, 2D fingerprints).

  • Feature Selection and Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest) to select the most relevant descriptors and build a predictive model that correlates these descriptors with biological activity.[1]

  • Model Validation: The model's predictive power must be rigorously validated using both internal (e.g., cross-validation) and external (the test set) validation methods.[13][14]

Data Presentation: Hypothetical QSAR Model Validation Statistics

MetricTraining SetTest SetInterpretation
R² (Coefficient of Determination) 0.850.75Good correlation between predicted and actual activity.
Q² (Cross-validated R²) 0.70N/AIndicates good internal model robustness.
RMSE (Root Mean Square Error) 0.350.45Low error in the predicted activity values.

Part 3: Analysis, Validation, and Synthesis of Predictions

The final and most critical phase of the in silico process is the integration and interpretation of the data generated from the various models. No single method is foolproof; a consensus-based approach provides the most trustworthy predictions.

Interpreting and Synthesizing Results

The molecular docking results provide a clear, atomistic hypothesis for how this compound might bind to TBK1. The pharmacophore model abstracts these key interactions into a query that can be used to rapidly search for other molecules with similar binding potential. The QSAR model, once developed, would offer a quantitative prediction of potency for any newly designed analogue.

A strong positive prediction would be characterized by:

  • A favorable docking score.

  • Formation of key interactions with the TBK1 hinge region.

  • A high degree of fit to the validated pharmacophore model.

  • A high predicted potency from a robust QSAR model.

The Imperative of Model Validation

Trustworthiness is paramount in computational modeling.[13] Each protocol described includes a validation step. For docking, this could involve re-docking a co-crystallized ligand to ensure the protocol can reproduce the experimental binding mode. For pharmacophore and QSAR models, validation against sets of known active and inactive compounds is essential to establish their predictive power and define their domain of applicability.[14]

Overall In Silico Prediction Workflow

G cluster_prep Preparation cluster_methods Prediction Methods cluster_analysis Analysis & Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking target_prep Target Preparation target_prep->docking pharma Pharmacophore Modeling docking->pharma analysis Result Interpretation & Synthesis docking->analysis pharma->analysis qsar QSAR Modeling qsar->analysis prediction Final Activity Prediction analysis->prediction validation Model Validation validation->prediction Confidence

Caption: A comprehensive workflow for in silico activity prediction.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for predicting the biological activity of a novel compound, this compound, against the therapeutic target TBK1. By integrating molecular docking, pharmacophore modeling, and QSAR analysis, researchers can build a robust, data-driven hypothesis about a molecule's potential efficacy. This approach enables the prioritization of synthetic efforts, reduces reliance on costly high-throughput screening, and ultimately accelerates the drug discovery pipeline. The principles and protocols detailed herein serve as a foundational framework for the rational design of the next generation of therapeutics.

References

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. Available at: [Link]

  • Ciemny, M., et al. (2020). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. Briefings in Bioinformatics, 22(3). Available at: [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12). Available at: [Link]

  • Suresh, V., et al. (2021). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology. Available at: [Link]

  • Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kaczor, A. A., et al. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current Medicinal Chemistry, 24(31). Available at: [Link]

  • ACS Publications. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • Frontiers. (2024). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wang, J. C., et al. (2011). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Acta Pharmacologica Sinica, 32(11). Available at: [Link]

  • CAS. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Available at: [Link]

  • CAS.org. (2024). Defining the path to TBK1 inhibition with QSAR modeling. Available at: [Link]

  • Ali, M. A., et al. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Journal of Translational Medicine, 22(1). Available at: [Link]

  • Ask this paper. (2017). recent-advances-and-applications-of-molecular-docking-to-g-protein-coupled-receptors. Available at: [Link]

  • J&K Scientific. (n.d.). This compound | 1089279-91. Available at: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • ResearchGate. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products | Request PDF. Available at: [Link]

  • MDPI. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • NIH. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Available at: [Link]

  • NIH. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Available at: [Link]

  • Diva-Portal.org. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. Available at: [Link]

  • NIH. (2021). Computational/in silico methods in drug target and lead prediction. Available at: [Link]

  • Frontiers. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). In silico workflow in the present study to identify novel chemical... | Download Scientific Diagram. Available at: [Link]

  • Abacipharmatech. (n.d.). This compound. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties and Proposed Research Framework for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (PubChem CID: 57416153)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (PubChem CID: 57416153) is a novel chemical entity with a structure suggesting potential bioactivity.[1][2] As of this writing, there is no available literature detailing its synthesis, biological activity, or toxicological profile.[1] This guide serves as a foundational document for researchers and drug development professionals interested in investigating this compound. It provides a comprehensive summary of its computed physicochemical properties based on its PubChem entry, proposes a logical synthetic route, outlines a robust quality control and analytical framework, and presents a hypothesis-driven strategy for initial biological screening based on structural analogies to known pharmacophores. Furthermore, a preliminary safety and handling assessment based on related structures is provided. This document is intended to be a starting point, providing the necessary theoretical and methodological framework to initiate a thorough scientific investigation.

Compound Identification and Physicochemical Profile

A complete understanding of a compound begins with its fundamental identity and predicted physicochemical properties. These parameters, derived from computational models, are crucial for anticipating its behavior in experimental settings, from solubility in various solvents to potential membrane permeability.

Chemical Identifiers

The following table summarizes the key identifiers for this compound, which ensure unambiguous reference in all research and documentation.[1][2]

IdentifierValueSource
PubChem CID 57416153[1][2]
Molecular Formula C₁₄H₂₃N₃O[1]
IUPAC Name This compound
InChIKey STOCRCLYMPKTEC-UHFFFAOYSA-N[1][2]
SMILES CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC[1][2]
CAS Number 1089279-91-3[2], [3]
Computed Physicochemical Properties

The predicted properties below offer initial insights into the compound's drug-like characteristics. The predicted partition coefficient (XlogP) of 1.9 suggests a moderate lipophilicity, which is often favorable for oral bioavailability.[1]

PropertyValueSource
Molecular Weight 249.35 g/mol
Monoisotopic Mass 249.18411 Da[1]
XlogP (Predicted) 1.9[1]
Hydrogen Bond Donors 1 (the primary amine)
Hydrogen Bond Acceptors 4 (three nitrogens, one oxygen)
Rotatable Bond Count 4
Topological Polar Surface Area 44.6 Ų

Proposed Synthesis and Purification Strategy

As no synthesis protocol is published, a logical and efficient route must be devised. The proposed strategy involves a convergent synthesis, preparing two key fragments separately before their final coupling. This approach allows for easier purification of intermediates and maximizes yield.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond between the phenyl ring and the piperidine nitrogen. This breaks the target molecule into two key synthons: 4-bromo-2-methoxyaniline (or a related electrophile) and N,N-dimethylpiperidin-4-amine (the nucleophile). The latter is a commercially available building block, simplifying the overall process.

Proposed Forward Synthesis Workflow

The proposed forward synthesis leverages a Buchwald-Hartwig amination, a robust and widely used cross-coupling reaction for forming C-N bonds.

G cluster_0 Fragment 1 Preparation cluster_2 Coupling and Final Step A 2-Methoxy-4-nitroaniline B Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B Step 1a C 1-Bromo-2-methoxy-4-nitrobenzene B->C Step 1b E Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) C->E D N,N-dimethylpiperidin-4-amine D->E F 1-(4-nitro-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine E->F Step 2 G Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) F->G Step 3 H Target Molecule: 1-(4-amino-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine G->H G cluster_1 GPCR & Ion Channel Panel cluster_2 Kinase Panel cluster_3 Confirmation & Specificity cluster_4 Cell-Based Validation A Tier 1: Broad Profiling (e.g., Eurofins SafetyScreen44) T1_1 Serotonin (5-HT) Receptor Subtypes A->T1_1 T1_2 Opioid (μ, δ, κ) Receptors A->T1_2 T1_3 NMDA / Ca²⁺ Channels A->T1_3 T1_4 Broad Kinase Panel (e.g., KinomeScan) A->T1_4 B Tier 2: Targeted Assays (Hypothesis-Driven) T2_1 Dose-Response (IC₅₀/EC₅₀) for Primary Hits B->T2_1 C Tier 3: Functional Assays & Mechanism of Action T3_1 Cellular Signaling (e.g., cAMP, Ca²⁺ flux) C->T3_1 D Lead Optimization T1_1->B Identifies Primary Hit(s) T1_2->B Identifies Primary Hit(s) T1_3->B Identifies Primary Hit(s) T1_4->B Identifies Primary Hit(s) T2_2 Binding Affinity (Ki) Assays T2_1->T2_2 T2_2->C T3_2 Cell Viability / Proliferation Assays T3_1->T3_2 T3_2->D

Sources

safety and handling of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Disclaimer: The specific compound this compound is a novel or rare chemical entity with limited publicly available safety and toxicological data.[1][2][3] This guide is therefore constructed based on the known hazards of its constituent chemical motifs: aromatic amines (specifically, an aniline derivative) and substituted piperidines. All procedures must be preceded by a rigorous, compound-specific risk assessment.

Introduction

This compound is a complex organic molecule featuring a substituted aniline ring linked to a dimethylaminopiperidine moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.[4][5][6][7][8] The aniline portion is a common pharmacophore, while the piperidine ring is a prevalent scaffold in numerous pharmaceuticals.[6][7][8] Given the potent biological activities often associated with such molecules, and the inherent hazards of its functional groups, a cautious and well-informed approach to its handling is paramount.[9][10] This guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and emergency procedures.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from its aniline and piperidine functionalities. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity, mutagenicity, and the ability to induce methemoglobinemia.[11][12][13][14] Aniline and its derivatives can be readily absorbed through the skin, and inhalation of dust or vapors can also be a significant route of exposure.[12][13][14]

Table 1: Summary of Potential Hazards

Hazard ClassAssociated Functional GroupPotential Health Effects
Acute Toxicity Aromatic Amine, PiperidineIrritation to skin, eyes, and respiratory tract.[15][16] May be harmful if swallowed, inhaled, or absorbed through the skin.[13]
Carcinogenicity Aromatic Amine (Aniline)Suspected human carcinogen, linked to bladder cancer.[17]
Mutagenicity Aromatic Amine (Aniline)Genotoxicity has been observed in various aniline derivatives.[18]
Organ Toxicity Aromatic Amine (Aniline)Potential for spleen and liver damage with chronic exposure.[16][17][19]

A thorough risk assessment should be conducted before any work with this compound begins. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for high potency and toxicity, robust engineering controls and appropriate PPE are essential to minimize exposure.[9][10][20]

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood or a ventilated laminar flow enclosure to prevent inhalation of dust or vapors.[9][20] For procedures with a high risk of aerosol generation, a glove box or isolator is recommended.[10]

  • Containment: Weighing of the solid should be done in a vented balance enclosure or a glove box to contain any airborne particles.[20]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against exposure.[21][22][23][24]

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a splash hazard.[21][25]
Hand Protection Double GlovingAn inner and outer pair of nitrile gloves should be worn. Change the outer pair immediately if contaminated.[21][25]
Body Protection Lab Coat/CoverallsA buttoned lab coat is the minimum requirement.[21][25] For larger quantities or high-risk procedures, disposable coveralls are recommended.[24]
Respiratory Protection RespiratorIf engineering controls are insufficient, a respirator may be necessary.[23][25] The type should be determined by a formal risk assessment.

Experimental Protocols and Handling Procedures

General Handling Workflow

The following diagram outlines a general workflow for safely handling a potent, uncharacterized compound like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood/Isolator B->C D Weigh Solid in Vented Enclosure C->D E Prepare Solutions D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G H Segregate and Label Waste G->H

Caption: General workflow for handling potent compounds.

Step-by-Step Solution Preparation
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment (e.g., glassware, stir plate, solvents, and waste containers) before retrieving the compound.

  • Weighing: In a vented enclosure, carefully weigh the desired amount of the solid compound into a tared vial.

  • Solubilization: In the fume hood, add the desired solvent to the vial containing the compound. Cap the vial and agitate or stir until the solid is fully dissolved.

  • Transfer: If necessary, transfer the solution to another vessel using a pipette or syringe.

  • Cleanup: Rinse any glassware that came into contact with the compound with a suitable solvent. Collect all rinsates as hazardous waste. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Emergency Procedures

Spills
  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and prevent others from entering. Alert your institution's environmental health and safety (EHS) department.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][26][27] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][26][27] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][28]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[28]

Storage and Disposal

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][29] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled and access restricted to authorized personnel.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.[30][31] Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[32]

Conclusion

While the specific toxicological profile of this compound is not yet fully characterized, the known hazards of its constituent aromatic amine and piperidine moieties necessitate a highly cautious approach. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize the risks associated with this potentially valuable research compound. A culture of safety, underscored by thorough risk assessment and adherence to established protocols, is essential for the responsible advancement of scientific discovery.

References

  • Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean. Retrieved from [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. (1990). PubMed. Retrieved from [Link]

  • Potent compound safety in the laboratory. (n.d.). tks. Retrieved from [Link]

  • Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). (2011). PubMed. Retrieved from [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? (2017). Esco Pharma. Retrieved from [Link]

  • Aniline and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Amino Compounds. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • Toxicological and Environmental Aspects of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (1998). PubMed. Retrieved from [Link]

  • Amines. (n.d.). RPS. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]

  • Treatment of amine wastes generated in industrial processes. (2025). ResearchGate. Retrieved from [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]

  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). AbacipharmTech. Retrieved from [Link]

  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] Its saturated heterocyclic structure allows for three-dimensional diversity, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific substitution pattern on the piperidine ring and its N-aryl linkage can lead to high-affinity ligands for various biological targets, including G-protein coupled receptors (GPCRs) and transporters.[4][5] This guide details the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a compound of interest for drug discovery programs due to its structural alerts suggestive of potential bioactivity.

The synthetic strategy delineated herein follows a convergent approach, culminating in a Buchwald-Hartwig amination reaction to forge the critical C-N bond between the aryl and piperidine moieties. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[6] The synthesis is broken down into two primary sequences: the preparation of the key piperidine intermediate, N,N-dimethylpiperidin-4-amine, via reductive amination, and the synthesis of the final target molecule through the coupling of this intermediate with a suitable arylbromide precursor.

This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. It emphasizes not only the procedural details but also the underlying chemical principles and rationale for the chosen methodologies.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-part process. The first part involves the synthesis of the key intermediate, N,N-dimethylpiperidin-4-amine, via reductive amination. The second part is the Buchwald-Hartwig amination to couple the piperidine intermediate with 4-bromo-2-methoxyaniline.

Synthetic Pathway cluster_0 Part 1: Synthesis of Piperidine Intermediate cluster_1 Part 2: Final Product Synthesis Boc-piperidone 1-(tert-Butoxycarbonyl)-4-piperidone Reductive_Amination Reductive Amination (NaBH3CN) Boc-piperidone->Reductive_Amination Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Reductive_Amination Boc_protected_amine tert-butyl 4-(dimethylamino) piperidine-1-carboxylate Reductive_Amination->Boc_protected_amine Deprotection Deprotection (HCl) Boc_protected_amine->Deprotection Deprotection->Piperidine_Intermediate Buchwald_Hartwig Buchwald-Hartwig Amination Piperidine_Intermediate->Buchwald_Hartwig Aryl_Bromide 4-Bromo-2-methoxyaniline Aryl_Bromide->Buchwald_Hartwig Final_Product 1-(4-amino-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine Buchwald_Hartwig->Final_Product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of N,N-dimethylpiperidin-4-amine

This intermediate is synthesized from commercially available 1-(tert-butoxycarbonyl)-4-piperidone through a reductive amination reaction, followed by deprotection of the Boc group.

Protocol 1: Reductive Amination and Deprotection

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mg)Moles (mmol)
1-(tert-Butoxycarbonyl)-4-piperidone199.269984.75
Dimethylamine hydrochloride81.548009.8
Sodium cyanoborohydride (NaBH₃CN)62.842704.3
Methanol (MeOH)32.0415 mL-
Concentrated Hydrochloric acid (HCl)36.4610 mL-
2M Sodium hydroxide (NaOH) solution40.00As needed-
Dichloromethane (CH₂Cl₂)84.9360 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(tert-butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol), methanol (15 mL), dimethylamine hydrochloride (800 mg, 9.8 mmol), and sodium cyanoborohydride (270 mg, 4.3 mmol).[7][8]

  • Reaction: Stir the mixture at room temperature for 4 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Deprotection: After completion of the reductive amination, add concentrated HCl (10 mL) to the reaction mixture. This step serves to quench the reaction and remove the Boc protecting group.[7][8]

  • Work-up: Reduce the volume of the reaction mixture in vacuo. Dissolve the resulting residue in water (30 mL).

  • Basification: Adjust the pH of the aqueous solution to 10 by the dropwise addition of a 2M NaOH solution.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N,N-dimethylpiperidin-4-amine.[7][8] The product is often used in the next step without further purification.

Characterization Data (Literature):

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.14 (m, 2H), 2.58 (td, J=12.3, 2.4 Hz, 2H), 2.28 (s, 6H), 2.22 (m, 1H), 1.82 (m, 2H), 1.68 (s, 1H), 1.37 (tdd, J=12.2, 12.2, 4.1 Hz, 2H).[8]

  • ESI (+) MS: m/z 129 (M+H⁺).[8]

Part 2: Synthesis of this compound

The final product is synthesized via a Buchwald-Hartwig amination of 4-bromo-2-methoxyaniline with the previously synthesized N,N-dimethylpiperidin-4-amine.

Protocol 2: Buchwald-Hartwig Amination

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mg)Moles (mmol)
4-Bromo-2-methoxyaniline202.052021.0
N,N-dimethylpiperidin-4-amine128.221541.2
Pd₂(dba)₃915.7218.30.02 (2 mol%)
XPhos476.6619.10.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.101341.4
Toluene (anhydrous)92.145 mL-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methoxyaniline (202 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).[9][10]

  • Addition of Reactants: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by N,N-dimethylpiperidin-4-amine (154 mg, 1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylPdII (Aryl)Pd(II)(Br)L₂ OxAdd->ArylPdII AmineCoord Amine Coordination ArylPdII->AmineCoord CoordComplex [(Aryl)Pd(II)(Amine)L₂]⁺Br⁻ AmineCoord->CoordComplex Deprotonation Deprotonation (Base) CoordComplex->Deprotonation AmidoComplex (Aryl)Pd(II)(Amido)L₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Amine RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Amine Amine Amine->AmineCoord

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methoxy group, and the protons of the piperidine ring and the N,N-dimethyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Scientific Rationale

  • Low Yield in Reductive Amination: If the yield of the reductive amination is low, ensure that the reagents are of high purity and the reaction is carried out under anhydrous conditions. The reaction time can also be extended.

  • Incomplete Buchwald-Hartwig Reaction: If the Buchwald-Hartwig amination does not go to completion, consider screening different palladium catalysts, phosphine ligands, and bases. The choice of ligand is crucial and can significantly impact the reaction efficiency.[11] The temperature can also be optimized.

  • Side Reactions: In the Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl bromide. The use of a suitable ligand and careful control of the reaction conditions can minimize these side reactions.

The choice of XPhos as the ligand in the Buchwald-Hartwig amination is based on its effectiveness in coupling sterically hindered and electron-rich aryl halides with amines. The bulky nature of XPhos promotes the reductive elimination step and prevents catalyst deactivation. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to facilitate the deprotonation of the amine.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound. The described two-part synthetic route, employing a reductive amination followed by a Buchwald-Hartwig amination, is a reliable method for accessing this and similar substituted N-arylpiperidine derivatives. The provided protocols, along with the troubleshooting guide and scientific rationale, should enable researchers to successfully synthesize this compound for further investigation in drug discovery and development programs.

References

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

  • International Journal of Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. [Link]

  • Google Patents.
  • ACS Omega. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. [Link]

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Catalysis. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]

  • National Institutes of Health. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds. This guide offers in-depth technical details, explains the rationale behind the choice of reagents and reaction conditions, and includes essential safety information, purification procedures, and characterization guidelines.

Introduction

The synthesis of substituted arylamines is a cornerstone of modern pharmaceutical research. The target molecule, this compound, incorporates a substituted aniline moiety and a dimethylaminopiperidine scaffold, both of which are prevalent in biologically active compounds. The Buchwald-Hartwig amination reaction has become a preferred method for the construction of such C(sp²)-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, particularly for electron-rich aryl halides.[1] This protocol is designed to be a self-validating system, providing researchers with the necessary information to reproduce this synthesis reliably and safely.

Reaction Scheme

The proposed synthesis involves the palladium-catalyzed cross-coupling of 4-bromo-2-methoxyaniline with N,N-dimethylpiperidin-4-amine.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Poor choice of ligand/baseFor electron-rich anilines, bulky phosphine ligands like XPhos and a strong base like NaOtBu are generally effective. Consider screening other ligands if necessary.
Formation of side productsSide reactions (e.g., hydrodehalogenation)Optimize reaction temperature and time. Ensure the purity of starting materials.
Difficulty in purificationProduct is basic and may stick to silica gelAdd a small amount of triethylamine to the chromatography eluent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Buchwald-Hartwig amination. By carefully following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for further applications in drug discovery and development.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening using 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates. This document provides a comprehensive guide to the application of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine in HTS campaigns. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to other 4-piperidinylaniline derivatives suggests potential activity as a modulator of ion channels or G-protein coupled receptors (GPCRs). For the purpose of these application notes, we will hypothesize its use as an antagonist for a hypothetical N-type calcium channel, providing a detailed framework for assay development, execution, and data analysis that can be adapted to other targets.

Introduction to this compound

This compound is a small molecule with the chemical formula C14H23N3O[1]. Its structure features a substituted aniline ring linked to a dimethylated piperidine moiety, a scaffold present in various biologically active compounds.

PropertyValueSource
CAS Number 1089279-91-3[2][3][4][5][6]
Molecular Formula C14H23N3O[1]
Molecular Weight 249.35 g/mol [1]
Predicted XlogP 1.9[1]

Given the precedent of related 4-piperidinylaniline compounds acting as N-type calcium channel blockers, this guide will proceed with a hypothetical screening scenario targeting this ion channel class[7]. The principles and protocols outlined herein are broadly applicable to various target classes and assay formats.

The High-Throughput Screening (HTS) Paradigm

HTS is a drug discovery process that involves the automated testing of large numbers of chemical compounds against a specific biological target[8][9]. The primary goal is to identify "hits"—compounds that exhibit a desired activity in a biological assay. The process is characterized by:

  • Miniaturization: Assays are typically performed in high-density microplates (e.g., 384-, 1536-, or even 3456-well formats) to minimize reagent consumption and allow for the screening of large libraries[8][10].

  • Automation: Robotic systems are employed for liquid handling, plate transport, and data acquisition to ensure high throughput and reproducibility[8][9].

  • Data Analysis: Sophisticated software is used to process the large datasets generated, perform quality control, and identify hits for further investigation[11].

HTS_Workflow cluster_prep Preparation cluster_screen Execution cluster_analysis Analysis & Follow-up AssayDev Assay Development & Miniaturization PrimaryScreen Primary HTS AssayDev->PrimaryScreen Validated Assay CompoundPrep Compound Library Preparation CompoundPrep->PrimaryScreen Screening Plates DataAnalysis Data Analysis & QC PrimaryScreen->DataAnalysis Raw Data HitConfirmation Hit Confirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse Confirmed Hits DataAnalysis->HitConfirmation Putative Hits SAR SAR Analysis DoseResponse->SAR Validated Hits

Assay Development and Miniaturization for N-Type Calcium Channel Antagonism

A critical first step in any HTS campaign is the development of a robust and sensitive assay that can be miniaturized for high-throughput formats[12][13].

Selection of an Appropriate Assay Format

For an N-type calcium channel target, a cell-based fluorescent calcium flux assay is a common and effective choice. This assay measures changes in intracellular calcium concentration in response to channel activation and modulation by test compounds.

Principle:

  • Cells expressing the target N-type calcium channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The cells are depolarized to open the voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence.

  • An antagonist, such as our hypothetical hit this compound, would block this calcium influx, resulting in a reduced fluorescence signal.

Protocol for Assay Development and Miniaturization

This protocol outlines the steps to adapt the calcium flux assay to a 384-well format.

Materials:

  • HEK293 cells stably expressing the human N-type calcium channel.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Known N-type calcium channel antagonist (e.g., ω-conotoxin GVIA) as a positive control.

  • DMSO (vehicle control).

  • 384-well black-walled, clear-bottom microplates[14].

Procedure:

  • Cell Seeding: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare a dilution series of the positive control and a stock solution of this compound in DMSO.

    • Using an automated liquid handler, transfer a small volume of the compounds to the assay plate, ensuring the final DMSO concentration is below 1% to avoid solvent effects[10].

    • Include wells with only DMSO as a negative (vehicle) control.

  • Incubation: Incubate the plates with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Detection:

    • Use a plate reader capable of fluorescence intensity detection (e.g., a FLIPR or PHERAstar) to measure the baseline fluorescence.

    • Inject a depolarizing stimulus (e.g., a high concentration of KCl) into each well to activate the calcium channels.

    • Immediately begin kinetic reading of the fluorescence intensity over time.

  • Assay Validation (Z'-factor):

    • Run several plates with only positive and negative controls to determine the assay's Z'-factor. The Z'-factor is a statistical measure of the quality of an HTS assay[15].

    • A Z'-factor between 0.5 and 1.0 is considered excellent for HTS[12].

    Z'-factor Calculation: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ) Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

High-Throughput Screening Workflow

Once the assay is validated, the full-scale HTS can commence.

HTS_Protocol Start Start Seed Seed cells in 384-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 LoadDye Load cells with Fluo-4 AM Incubate1->LoadDye Incubate2 Incubate for 1 hour LoadDye->Incubate2 AddCompound Add library compounds and controls (Automated liquid handler) Incubate2->AddCompound Incubate3 Incubate for 20 minutes AddCompound->Incubate3 ReadPlate Read fluorescence on plate reader (e.g., FLIPR) Incubate3->ReadPlate Analyze Data analysis and hit selection ReadPlate->Analyze End End Analyze->End

Automated Screening Protocol
  • Plate Preparation: A robotic system seeds cells into thousands of 384-well plates.

  • Compound Transfer: A high-precision automated liquid handler "copies" compounds from the master library plates to the assay plates[8]. Typically, a final concentration of 10 µM is used for the primary screen[12].

  • Assay Execution: The robotic system moves the plates through the various incubation and reagent addition steps as outlined in the miniaturized protocol.

  • Data Acquisition: Plates are fed into a plate reader for automated signal detection. The raw data is directly uploaded to a database[12].

Data Analysis and Hit Identification

HTS generates massive amounts of data that require systematic analysis to identify true hits while minimizing false positives and negatives[11][16].

Data Normalization and Quality Control
  • Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability[17]. A common method is to calculate the percent inhibition for each compound relative to the controls.

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality[15]. Plates with a Z'-factor below a certain threshold (e.g., 0.5) may be flagged for review or re-screening.

Hit Selection
  • A "hit" is defined as a compound that produces a signal beyond a certain threshold. A common approach is to use a threshold based on the mean and standard deviation of the sample data (e.g., 3 standard deviations from the mean)[18].

  • The initial list of hits from the primary screen is often referred to as "putative hits."

Hit Confirmation and Dose-Response
  • Re-testing: Putative hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error[16][19].

  • Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to generate a dose-response curve and determine their potency (e.g., IC50 value). This is a crucial step to validate the hits and understand their structure-activity relationship (SAR)[12][16].

ParameterDescriptionTypical Value
Primary Screen Concentration Single concentration of test compound.10 µM
Hit Threshold Statistical cutoff for hit selection.> 3 standard deviations from the mean
Confirmation Assay Re-test of primary hits.Same conditions as primary screen
Dose-Response Potency determination of confirmed hits.8-10 point concentration curve

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Calibrate liquid handlers, use automated plate washers, and consider omitting data from outer rows/columns if edge effects are persistent[16][20].
Low Z'-Factor Small signal window, high variability in controls.Optimize reagent concentrations, incubation times, and cell density. Ensure control compounds are stable and potent.
False Positives Compound autofluorescence, non-specific interactions, compound aggregation.Perform counter-screens (e.g., assay without cells) to identify fluorescent compounds. Use detergents to disrupt aggregation. Re-test with freshly synthesized compound[16].
False Negatives Low compound potency, poor solubility.Ensure compounds are fully solubilized in DMSO. Consider screening at a higher concentration if feasible.

References

  • BellBrook Labs. (2025). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
  • (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006).
  • (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • Wikipedia. High-throughput screening.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
  • (2012). Basics of Assay Equipment and Instrumentation for High Throughput Screening. NCBI - NIH.
  • Thermo Fisher Scientific. Drug Discovery HTS Assay Types & Definitions.
  • (2014). Data analysis approaches in high throughput screening.
  • (2017).
  • (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • (2007).
  • PTB27991. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | 1089279-91-3.
  • (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • AbacipharmTech. This compound.
  • J&K Scientific. This compound | 1089279-91.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
  • (2013).
  • ResearchGate. (2016).
  • PubChem. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391.
  • BLDpharm. 1089279-91-3|this compound.
  • ChemicalBook. N,N-Dimethylpiperidin-4-amine synthesis.
  • PubChemLite. This compound.
  • ChemicalBook. (2025). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • Sigma-Aldrich. N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed.
  • Arctom. CAS NO. 1089279-91-3 | 1-(4-Amino-3-methoxyphenyl)

Sources

Application Notes & Protocols: Evaluating 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of the novel small molecule, 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (hereafter referred to as "Probe-X"), as a potential chemical probe. Due to the limited existing data on this specific compound, this guide is structured as a strategic workflow for its evaluation, based on established best practices in chemical biology and drug discovery.[1][2][3][4] We will proceed under the hypothesis that Probe-X is a modulator of protein kinase signaling, a common target class for molecules with similar structural motifs. This document will therefore detail the necessary experimental cascades, from initial target validation to cell-based functional assays, to rigorously assess its utility as a selective chemical probe.

Introduction to Probe-X: A Starting Point for Discovery

A chemical probe is a small molecule designed to selectively modulate a specific protein target, enabling researchers to dissect its role in complex biological systems.[2] The ideal chemical probe is characterized by high potency, selectivity, and a well-defined mechanism of action.[4][5]

Compound Details:

PropertyValue
IUPAC Name This compound
CAS Number 1089279-91-3[6][7][8][9]
Molecular Formula C₁₄H₂₄N₄O
Molecular Weight 264.37 g/mol
Structure
Image of the chemical structure of this compound

The aminopiperidine and methoxy aniline moieties present in Probe-X are common scaffolds in medicinal chemistry, suggesting potential interactions with a variety of biological targets, including protein kinases. This document outlines the critical steps to validate or invalidate this hypothesis and establish Probe-X as a useful tool for the research community.

The Chemical Probe Validation Workflow

The validation of a chemical probe is a multi-step process designed to build a robust evidence base for its selectivity and mechanism of action.[1][2] This workflow ensures that any observed biological phenotype can be confidently attributed to the modulation of the intended target.

Probe_Validation_Workflow cluster_0 Phase 1: Target Identification & In Vitro Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Advanced Validation Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Target_Engagement Direct Target Engagement (e.g., ITC, SPR, CETSA) Biochemical_Screening->Target_Engagement Identify primary target(s) Selectivity_Profiling In Vitro Selectivity Profiling Target_Engagement->Selectivity_Profiling Confirm direct binding Cellular_Potency Cellular Potency Assay (Target Engagement in Cells) Selectivity_Profiling->Cellular_Potency Transition to cellular context Target_Modulation Target Modulation Assay (e.g., Phospho-Western Blot) Cellular_Potency->Target_Modulation Confirm on-target activity Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Migration) Target_Modulation->Phenotypic_Assay Link target to phenotype Orthogonal_Probe Orthogonal Probe Testing Phenotypic_Assay->Orthogonal_Probe Confirm mechanism Inactive_Control Inactive Control Synthesis & Test Rescue_Experiments Genetic Rescue/Knockdown

Figure 1: A generalized workflow for the validation of a new chemical probe, such as Probe-X.

Protocol 1: In Vitro Kinase Inhibitory Activity Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of Probe-X against a putative kinase target (e.g., "Kinase A").[10] This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.

A. Rationale & Causality

The first step in validating a hypothetical kinase inhibitor is to demonstrate its ability to inhibit the catalytic activity of the purified enzyme in a controlled, cell-free environment. This confirms direct interaction and provides a quantitative measure of potency (IC50). A luminescence-based ADP detection method is chosen for its high sensitivity and broad applicability across different kinases.

B. Materials

  • Recombinant full-length Kinase A

  • Specific substrate peptide for Kinase A

  • ATP (Adenosine 5'-triphosphate)

  • Probe-X (10 mM stock in 100% DMSO)

  • Staurosporine (positive control, 1 mM stock in 100% DMSO)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a serial 1:3 dilution of Probe-X in 100% DMSO, starting from the 10 mM stock. Create an 11-point curve.

    • Similarly, prepare a serial dilution of Staurosporine as a positive control.

    • Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • In the 384-well plate, add 1 µL of the serially diluted Probe-X, Staurosporine, or DMSO control to respective wells.

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined to be in the linear range of the assay.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow Probe-X to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Mix briefly on a plate shaker and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

D. Expected Results

CompoundTarget KinaseIC50 (nM)
Probe-XKinase ATo be determined
StaurosporineKinase A~10 nM (example)

A potent chemical probe should ideally have a biochemical IC50 of less than 100 nM.[4]

Protocol 2: Cellular Target Engagement & Pathway Modulation

This protocol uses Western Blotting to determine if Probe-X engages its target kinase within a cellular context and modulates its downstream signaling pathway.[11][12][13]

A. Rationale & Causality

A critical validation step is to demonstrate that the probe can cross the cell membrane, bind to its intended target, and elicit a functional response at the molecular level.[2] For a kinase inhibitor, this is typically measured by a decrease in the phosphorylation of a known downstream substrate. This experiment directly links the biochemical activity of the probe to a cellular outcome.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Probe-X Lysis 2. Cell Lysis (Protein Extraction) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Separation by Size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Substrate, Total Substrate, GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: Standard workflow for Western Blot analysis to assess protein phosphorylation.

B. Materials

  • Cell line expressing Kinase A and its downstream substrate.

  • Complete cell culture medium.

  • Probe-X (10 mM stock in 100% DMSO).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4X).

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-Substrate (specific for the Kinase A phosphorylation site).

    • Mouse anti-total-Substrate.

    • Rabbit anti-GAPDH (loading control).

  • Secondary antibodies:

    • Goat anti-rabbit-HRP.

    • Goat anti-mouse-HRP.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

C. Step-by-Step Methodology

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Probe-X (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2 hours).

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (lysate) to new tubes.

  • Protein Quantification and Gel Electrophoresis:

    • Determine protein concentration using the BCA assay.

    • Normalize all samples to the same concentration (e.g., 20 µg of total protein).

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load samples onto the polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane for 1 hour at room temperature in blocking buffer.[11]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Substrate, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • (Optional) Strip the membrane using a mild stripping buffer and re-probe for total Substrate and GAPDH to ensure equal loading and to assess the specificity of the phosphorylation decrease.

D. Data Analysis and Interpretation

Quantify the band intensities using densitometry software. Normalize the phospho-Substrate signal to the total-Substrate signal, and then to the loading control (GAPDH). A dose-dependent decrease in the normalized phospho-Substrate signal upon treatment with Probe-X indicates successful target engagement and modulation in a cellular environment. The cellular IC50 should be within a reasonable range of the biochemical IC50 (ideally <1 µM) for the compound to be considered a high-quality probe.[4]

Concluding Remarks & Future Directions

The protocols outlined above represent the foundational steps for evaluating this compound as a chemical probe for a hypothetical kinase target. Positive results from these experiments would provide strong initial evidence of its potential. However, rigorous validation requires further experimentation as outlined in the workflow (Figure 1), including:

  • Broad Selectivity Profiling: Testing Probe-X against a large panel of kinases (e.g., >400) to confirm its selectivity. A probe should be >30-fold more potent for its primary target than for other related family members.[4]

  • Orthogonal Validation: Using a structurally distinct probe for the same target to recapitulate the observed phenotype.[5]

  • Inactive Control: Synthesizing and testing a close structural analog of Probe-X that is inactive against the target to control for off-target or non-specific effects.[5]

By following these rigorous, self-validating systems, researchers can build a compelling case for the utility of Probe-X, or any novel compound, as a reliable chemical probe to explore biological systems and validate new drug targets.[3]

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry (EFMC). [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2021). Journal of Medicinal Chemistry. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • How to use chemical probes. (n.d.). Chemical Probes Portal. [Link]

  • Western Blot Protocol. (n.d.). Creative Biolabs. [Link]

  • Best Practices: Chemical Probes Webinar. (2020). YouTube. [Link]

  • This compound. (n.d.). AbacipharmTech. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. (n.d.). PrepChem.com. [Link]

  • N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. (n.d.). PubChem. [Link]

  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). PubMed. [Link]

  • 4-Amino-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. (n.d.). Pharmaffiliates. [Link]

Sources

Application Notes and Protocols for the Characterization of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Phenylpiperidine Derivative

The compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, hereafter referred to as Cmpd-X, presents a unique chemical architecture combining a substituted aniline ring with a dimethylaminopiperidine moiety.[1][2][3] While the synthesis of related aminopiperidines has been documented, the specific biological activity of Cmpd-X remains largely unexplored.[4][5][6] The presence of an aromatic amine and a tertiary amine within a piperidine scaffold suggests potential interactions with biological targets, particularly G protein-coupled receptors (GPCRs), a superfamily of transmembrane proteins that are major drug targets.[7][8] Structurally similar molecules have been investigated as N-type calcium channel blockers, highlighting the potential for neurological or cardiovascular applications.[9]

This guide provides a comprehensive framework for the initial characterization of Cmpd-X. It outlines a series of assays designed to first confirm its chemical identity and then to elucidate its potential as a GPCR ligand and its general effects on cell viability. The protocols are designed for researchers in drug discovery and chemical biology, offering both the "how" and the "why" behind each experimental step to ensure robust and reproducible results.

Part 1: Initial Chemical Verification of the Aromatic Amine Moiety

Prior to initiating biological assays, it is crucial to confirm the presence of the key functional groups of Cmpd-X. The primary aromatic amine is a critical feature and can be qualitatively identified using a classic colorimetric reaction.

Protocol 1: Azo Dye Test for Aromatic Amine Confirmation

This test is a reliable method for detecting primary aromatic amines.[10][11][12] The amine is first diazotized with nitrous acid, and the resulting diazonium salt is then coupled with an activated aromatic compound, such as β-naphthol, to form a brightly colored azo dye.[13]

Materials:

  • Cmpd-X

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) solution (5% w/v in water)

  • β-naphthol solution (2% w/v in 5% NaOH)

  • Ice bath

  • Test tubes

Procedure:

  • Dissolve a small amount (1-2 mg) of Cmpd-X in 2 mL of dilute HCl in a test tube.

  • Cool the solution in an ice bath to 0-5°C.

  • Add 2 mL of cold 5% sodium nitrite solution dropwise while keeping the test tube in the ice bath. Shake gently.

  • In a separate test tube, prepare a solution of 2% β-naphthol in 5% sodium hydroxide.

  • Add the cold diazonium salt solution (from step 3) dropwise to the β-naphthol solution.

  • Observation: The formation of a red-orange precipitate or dye confirms the presence of a primary aromatic amine.[11][13]

Causality: The low temperature is critical to stabilize the diazonium salt, which is unstable at higher temperatures. The alkaline conditions of the β-naphthol solution facilitate the coupling reaction to produce the colored azo compound.

Part 2: Investigating GPCR Interaction

The structure of Cmpd-X is suggestive of a potential GPCR ligand. This section details a radioligand binding assay to determine if Cmpd-X can displace a known ligand from a target GPCR, followed by a functional assay to characterize its pharmacological effect. For this hypothetical example, we will use the Dopamine D2 receptor (D2R), a well-characterized GPCR involved in neurological processes.

Workflow for GPCR Interaction Studies

GPCR_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity A Prepare D2R Membranes B Radioligand Binding Competition Assay (e.g., [3H]-Spiperone) A->B C Incubate Membranes with Radioligand & Cmpd-X B->C D Separate Bound/ Free Radioligand (Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Calculate Ki (Inhibitory Constant) E->F K Determine EC50/IC50 F->K Correlate Binding and Function G Transfect Cells with D2R H Functional Assay (e.g., cAMP Measurement) G->H I Stimulate Cells with Agonist +/- Cmpd-X H->I J Measure cAMP Levels (e.g., HTRF) I->J J->K

Caption: Workflow for GPCR binding and functional assays.

Protocol 2: Radioligand Competition Binding Assay

This protocol aims to determine the binding affinity (Ki) of Cmpd-X for the D2R by measuring its ability to compete with a known high-affinity radiolabeled antagonist, [³H]-Spiperone.[14]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human D2R.

  • [³H]-Spiperone (Radioligand)

  • Cmpd-X stock solution (in DMSO)

  • Haloperidol (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates (GF/B filters)

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: Prepare serial dilutions of Cmpd-X in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding) or 25 µL of Cmpd-X dilution.

    • 25 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 0.2 nM).

    • 50 µL of D2R membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Cmpd-X.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of Cmpd-X that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC₅₀ The concentration of Cmpd-X required to displace 50% of the radioligand.
Ki The inhibition constant for Cmpd-X, reflecting its binding affinity. A lower Ki indicates higher affinity.
Non-specific Binding Binding of the radioligand to components other than the receptor, determined in the presence of a saturating concentration of an unlabeled competitor.[14]
Protocol 3: cAMP Functional Assay for D2R Activation/Inhibition

The D2R is a Gi/o-coupled receptor, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This assay will determine if Cmpd-X acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of an agonist).

Materials:

  • CHO-K1 or HEK293-T cells transiently or stably expressing the human D2R.[15]

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

  • Quinpirole (a known D2R agonist).

  • Cmpd-X stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA).[8][15]

  • Cell culture medium.

Procedure:

  • Cell Plating: Seed the D2R-expressing cells into a 384-well plate and culture overnight.

  • Agonist Mode:

    • Replace the medium with stimulation buffer.

    • Add increasing concentrations of Cmpd-X to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of Cmpd-X for 15-30 minutes.

    • Add a fixed concentration of the agonist quinpirole (at its EC₈₀) along with a fixed concentration of forskolin to all wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of Cmpd-X to determine the EC₅₀ (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the cAMP response against the log concentration of Cmpd-X to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).

Part 3: General Cellular Activity Screening

It is essential to assess the general effects of a novel compound on cell health to distinguish specific receptor-mediated effects from non-specific toxicity.[17][18]

Protocol 4: Cell Viability and Cytotoxicity Assays

This protocol uses two common methods in parallel: an MTT assay to measure metabolic activity (an indicator of viability) and an LDH release assay to measure membrane integrity (an indicator of cytotoxicity).[18]

Materials:

  • A representative cell line (e.g., HEK293, HeLa).

  • Cmpd-X stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • LDH (Lactate Dehydrogenase) release assay kit.[18]

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of Cmpd-X concentrations (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Triton X-100 for the LDH assay).

  • Assay Execution:

    • For LDH Assay: After incubation, carefully collect a sample of the culture supernatant from each well. Perform the LDH assay on the supernatant according to the manufacturer's instructions.[18]

    • For MTT Assay: After collecting the supernatant for the LDH assay, add MTT solution to the remaining cells in the plate and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition:

    • LDH: Measure the absorbance at the appropriate wavelength using a plate reader.

    • MTT: Add solubilization buffer to dissolve the formazan crystals and measure the absorbance (typically around 570 nm).

  • Data Analysis: Express results as a percentage of the negative control. Plot cell viability (from MTT) and cytotoxicity (from LDH) against the log concentration of Cmpd-X to determine the CC₅₀ (cytotoxic concentration 50%).

Diagram of Cellular Assay Principles

Cellular_Assays cluster_0 Viability (MTT Assay) cluster_1 Cytotoxicity (LDH Assay) A Healthy Cell B Active Mitochondria A->B D Formazan (Purple) B->D Reduction C MTT (Yellow) C->B E Damaged Cell F Compromised Membrane E->F H LDH Released into Media F->H Release G LDH (Intracellular)

Caption: Principles of MTT and LDH cellular assays.

Conclusion and Forward Look

This application guide provides a foundational strategy for the initial characterization of this compound (Cmpd-X). By systematically confirming its chemical nature, assessing its affinity and functional activity at a representative GPCR, and evaluating its general cellular effects, researchers can build a comprehensive preliminary profile of this novel compound. The data generated from these protocols will be instrumental in guiding further investigation, including target validation, selectivity profiling against a broader panel of receptors, and subsequent lead optimization efforts.

References

  • Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Staus, D. P., & Lefkowitz, R. J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2269, pp. 13-27). Humana, New York, NY.
  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101569.
  • Vedantu. (n.d.). Test for Amino Groups: Methods, Reactions & Examples. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

  • Chemystery solved. (2022, June 5). Azo dye test for primary aromatic amines [Video]. YouTube. Retrieved from [Link]

  • Cohen, I. R., & Altshuller, A. P. (1961). Spot Test Detection and Colorimetric Determination of Aromatic Amines and Imino Heteroaromatic Compounds with 3-Methyl-2-benzothiazolone Hydrazone. Analytical Chemistry, 33(6), 726-733.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • Harvard University. (n.d.). Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • Lee, B. H., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.
  • Grote, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(16), 4943.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]

  • Sargsyan, A. S., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(14), 5433.

Sources

Application Notes and Protocols for the Derivatization of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine represents a versatile scaffold for drug discovery. Its structure, featuring a substituted aniline ring linked to a dimethylaminopiperidine moiety, presents multiple opportunities for chemical modification to explore and optimize biological activity. The primary aromatic amine is a key functional group that can be readily derivatized, allowing for the systematic investigation of structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives of the title compound and outlines methodologies for their subsequent evaluation in relevant bioassays. The strategic derivatization of this core structure can lead to the discovery of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases.

Chemical Derivatization Strategies: A Gateway to Diverse Bioactivity

The primary aromatic amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following sections detail protocols for three common and effective derivatization strategies: N-acylation, N-sulfonylation, and reductive amination.

Diagram of Derivatization Workflow

Derivatization_Workflow Start This compound Acylation Acylation Start->Acylation N-Acylation Sulfonylation Sulfonylation Start->Sulfonylation N-Sulfonylation Reductive_Amination Reductive_Amination Start->Reductive_Amination Reductive Amination Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Acylation Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Sulfonylation Aldehyde_Ketone Aldehyde / Ketone + Reducing Agent Aldehyde_Ketone->Reductive_Amination N_Acyl N-Acyl Derivative N_Sulfonyl N-Sulfonyl Derivative N_Alkyl N-Alkyl Derivative Acylation->N_Acyl Sulfonylation->N_Sulfonyl Reductive_Amination->N_Alkyl

Caption: General workflow for the derivatization of the parent compound.

Protocol 1: N-Acylation of the Aromatic Amine

Rationale: Acylation of the primary aromatic amine to form an amide linkage is a fundamental transformation in medicinal chemistry. The resulting amide derivatives can exhibit altered physicochemical properties, such as solubility and membrane permeability, and can introduce new hydrogen bonding interactions with biological targets.

Detailed Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The presence of a base, such as triethylamine (TEA) or pyridine (1.2 eq), is recommended to neutralize the acid byproduct.

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise with stirring. The reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the pure N-acyl derivative.

Parameter Condition Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents to prevent reaction with the acylating agent.
Base Triethylamine (TEA), PyridineScavenges the HCl or carboxylic acid byproduct.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Reaction Time 2-16 hoursDependent on the reactivity of the acylating agent.
Protocol 2: N-Sulfonylation of the Aromatic Amine

Rationale: The synthesis of sulfonamides from aromatic amines introduces a key pharmacophore that can act as a hydrogen bond donor and acceptor. This modification can significantly impact the biological activity, as sulfonamides are present in a wide range of clinically used drugs.

Detailed Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) and a base such as pyridine or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like DCM or THF.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization to obtain the desired N-sulfonyl derivative.

Parameter Condition Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents are preferred.
Base Pyridine, DIPEATo neutralize the generated HCl.
Temperature 0 °C to Room TemperatureTo control the reaction.
Reaction Time 4-24 hoursVaries with the sulfonyl chloride's reactivity.
Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination allows for the introduction of a wide variety of alkyl or arylalkyl groups at the primary amine position, forming a secondary amine. This modification can significantly alter the lipophilicity and basicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Detailed Methodology:

  • Imine Formation: In a suitable solvent such as methanol, ethanol, or dichloroethane (DCE), combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The choice of reducing agent depends on the pH stability of the reactants.[1][2]

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the formation of the product by TLC.

  • Work-up: Carefully quench the reaction with water or a mild acid (if a borohydride reagent was used). Basify the mixture with a saturated solution of sodium bicarbonate and extract with an organic solvent like DCM or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to afford the pure N-alkylated derivative.

Parameter Condition Rationale
Solvent Methanol, Ethanol, Dichloroethane (DCE)Protic or aprotic solvents can be used.
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃Selectivity and reactivity vary with the chosen reagent.
Catalyst Acetic Acid (catalytic)Facilitates the formation of the imine intermediate.
Reaction Time 6-24 hoursDependent on the reactivity of the carbonyl compound.

Bioassay Protocols for Evaluating Derivative Libraries

The synthesized derivatives can be screened in a variety of bioassays to determine their biological activity. Based on the known pharmacological profiles of piperidine-containing compounds, the following assays are recommended.

Diagram of Bioassay Workflow

Bioassay_Workflow Derivatives Synthesized Derivatives Kinase_Assay Kinase Inhibition Assay Derivatives->Kinase_Assay GPCR_Assay GPCR Binding Assay Derivatives->GPCR_Assay Antibacterial_Assay Antibacterial Assay Derivatives->Antibacterial_Assay IC50 Determine IC50 Kinase_Assay->IC50 Ki Determine Ki GPCR_Assay->Ki MIC Determine MIC Antibacterial_Assay->MIC

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol 4: Kinase Inhibition Assay

Rationale: Many piperidine derivatives have been shown to possess kinase inhibitory activity, making this a promising area of investigation. Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.

Detailed Methodology:

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

  • Reagents: Kinase enzyme, substrate peptide, ATP, and a detection reagent kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. In a 96-well or 384-well plate, add the kinase and substrate to the assay buffer. b. Add the test compounds (derivatives) at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Parameter Typical Value Note
Kinase Concentration 1-10 nMVaries depending on the specific kinase.
Substrate Concentration 10-100 µMShould be at or near the Km value.
ATP Concentration 10-100 µMShould be at or near the Km value.
Incubation Time 30-60 minutesShould be within the linear range of the reaction.
Protocol 5: G-Protein Coupled Receptor (GPCR) Binding Assay

Rationale: GPCRs are a large family of transmembrane receptors that are major drug targets. The structural features of the parent compound suggest potential interactions with various GPCRs. Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[3][4][5]

Detailed Methodology:

  • Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target GPCR expressed in a cell membrane preparation.

  • Reagents: Cell membranes expressing the target GPCR, a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and scintillation cocktail.

  • Procedure: a. In a 96-well filter plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. c. After incubation to reach equilibrium, the membranes are collected on the filter plate by vacuum filtration and washed to remove unbound radioligand. d. Scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Parameter Typical Value Note
Membrane Protein 5-50 µ g/well Optimized for each receptor.
Radioligand Conc. 0.1-10 nMTypically at or below the Kd value.
Incubation Time 30-120 minutesTo reach binding equilibrium.
Incubation Temp. Room Temperature or 37°CReceptor dependent.
Protocol 6: Antibacterial Susceptibility Testing

Rationale: The piperidine scaffold is present in several antibacterial agents. The synthesized derivatives should be screened for their ability to inhibit the growth of clinically relevant bacterial strains.

Detailed Methodology:

  • Assay Principle: The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Reagents: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), and 96-well microtiter plates.

  • Procedure: a. Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). c. Include positive (bacteria and broth) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Condition Reference
Bacterial Inoculum ~5 x 10⁵ CFU/mLClinical and Laboratory Standards Institute (CLSI) guidelines
Growth Medium Mueller-Hinton Broth (MHB)Standard medium for susceptibility testing.
Incubation 37°C for 18-24 hoursStandard conditions for most bacterial pathogens.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a robust framework for the synthesis of diverse chemical libraries and their subsequent biological evaluation. The data generated from these assays will be instrumental in establishing structure-activity relationships and guiding the optimization of lead compounds. Further characterization of promising derivatives, including in vivo efficacy and safety studies, will be essential for their development as potential therapeutic agents.

References

  • Saify, Z.S., & Vaid, F.H.M. (1998). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 11(1), 15-21.
  • Moodley, N. (2015).
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Gusach, A., et al. (2024). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Protein Science.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Charlton, S. J. (2018). Binding kinetics of ligands acting at GPCRs. British journal of pharmacology, 175(21), 4087–4102.
  • ResearchGate. (2015). How can I prepare 3-amino-4-methoxy acetanilide?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8086–8091.
  • Schrey, A., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1538-1551.
  • Podyacheva, E., et al. (2015).
  • Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Pires, D. P., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Dailidė, M., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(21), 6469.
  • Gkeka, P., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(15), 3350.
  • Gising, J., et al. (2020).
  • ResearchGate. (2023). Design, Synthesis, Antibacterial Screening and Cytotoxicity Measurement of new N-4 piperazinyl Derivative of Ciprofloxacin. Retrieved from [Link]

  • Prie, G., et al. (2024). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 29(10), 2307.
  • Acetylation reaction of aniline to activation effect. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]

  • Kassa, M. A., & Amare, M. (2021). Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin in biological and pharmaceutical samples. BMC Chemistry, 15(1), 10.
  • Google Patents. (2021). CN109456221B - Synthetic method of acetanilide derivative.

Sources

Application Notes and Protocols for Receptor Binding Studies using 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Binding Profile of a Novel Piperidine Derivative

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic compound featuring a substituted phenyl-piperidine core. This structural motif is prevalent in a wide array of pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) within the central nervous system. The unique combination of an aminopiperidine moiety and a substituted aniline ring suggests a potential for interaction with various aminergic receptors, such as dopamine, serotonin, or adrenergic receptors. These receptors are critical targets in the development of therapeutics for neuropsychiatric and neurodegenerative disorders.

This guide provides a comprehensive framework for characterizing the receptor binding profile of this compound. We present detailed protocols for foundational in vitro assays, including membrane preparation, saturation binding analysis (if a radiolabeled version is available), and competitive binding assays to determine its affinity and selectivity for a panel of hypothetical, yet relevant, receptor targets. The methodologies described herein are grounded in established principles of receptor pharmacology to ensure robust and reproducible data generation.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and safe experimentation.

PropertyValueSource
Molecular Formula C₁₄H₂₃N₃O
Molecular Weight 249.35 g/mol
IUPAC Name This compound[1]
CAS Number 1089279-91-3[1]
Canonical SMILES CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC

Storage and Safety:

  • Store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[2]

  • It is advised to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.[2]

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[2] In case of exposure, follow standard first-aid procedures and seek medical advice.[2]

Experimental Design: A Step-by-Step Guide to Receptor Binding Assays

The following protocols are designed to be adaptable for screening this compound against a variety of receptor targets. For the purpose of this guide, we will use a hypothetical scenario where the compound is being tested for its affinity at the dopamine D2 receptor (D2R).

Part 1: Preparation of Receptor-Containing Membranes

A critical prerequisite for in vitro binding assays is a high-quality source of the target receptor, typically in the form of cell membranes from tissues or cultured cells overexpressing the receptor.[3][4]

Protocol for Membrane Preparation from Cultured Cells (e.g., HEK293 cells expressing D2R):

  • Cell Culture and Harvest:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor to approximately 80-90% confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by gentle scraping into ice-cold PBS.

  • Homogenization:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.

    • Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with a protease inhibitor cocktail, pH 7.4).[5]

    • Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

  • Membrane Isolation:

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[5]

    • Discard the supernatant and resuspend the membrane pellet in fresh, cold lysis buffer.

    • Repeat the centrifugation step to wash the membranes.

  • Final Preparation and Storage:

    • Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4).[5]

    • Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

    • Aliquot the membrane suspension and store at -80°C until use.

G cluster_0 Cell Culture & Harvest cluster_1 Homogenization & Lysis cluster_2 Membrane Isolation cluster_3 Storage A Culture HEK293-D2R cells B Wash with PBS A->B C Harvest cells B->C D Resuspend in Lysis Buffer C->D E Homogenize on ice D->E F Centrifuge at 20,000 x g E->F G Discard supernatant F->G H Wash membrane pellet G->H I Resuspend in Storage Buffer H->I J Determine protein concentration I->J K Aliquot and store at -80°C J->K

Caption: Workflow for preparing receptor-containing cell membranes.

Part 2: Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors in the membrane preparation (Bmax) and the equilibrium dissociation constant (Kd) of a specific radioligand.[2][6] This protocol assumes a radiolabeled version of a known D2R ligand (e.g., [³H]-Spiperone) is being used.

Protocol:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

    • For each concentration, prepare wells for "total binding" and "non-specific binding" (NSB).[7]

  • Reagent Addition:

    • To all wells, add a consistent amount of the D2R membrane preparation (e.g., 20-50 µg of protein) diluted in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1.5 mM CaCl₂, 5 mM KCl, 120 mM NaCl, pH 7.4).

    • To the NSB wells, add a high concentration of a non-labeled D2R antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

    • Add increasing concentrations of the radioligand (e.g., [³H]-Spiperone) to both total and NSB wells, typically spanning a range from 0.1 to 10 times the expected Kd.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.[5]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding as a function of the radioligand concentration. The resulting curve should be hyperbolic and can be fitted using non-linear regression to determine the Kd and Bmax.

  • Alternatively, the data can be linearized using a Scatchard plot (Bound/Free vs. Bound), where the slope is -1/Kd and the x-intercept is Bmax.[8]

G cluster_0 Saturation Binding Data cluster_1 Scatchard Plot p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 s1 s2 s6 s1->s6 s3 s4 s5 xlabel [Radioligand] ylabel Specific Binding s_xlabel Bound s_ylabel Bound/Free

Caption: Saturation binding curve and its Scatchard transformation.

Part 3: Competitive Radioligand Binding Assay

This is the primary assay to determine the affinity (Ki) of our unlabeled test compound, this compound.[2][9]

Protocol:

  • Assay Setup:

    • Similar to the saturation assay, set up triplicate wells in a 96-well plate.

    • Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled competitor), and wells for each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add the D2R membrane preparation.

    • Add a fixed concentration of the radioligand (e.g., [³H]-Spiperone), typically at or near its Kd value, to all wells.

    • To the NSB wells, add a high concentration of a standard unlabeled ligand (e.g., 10 µM haloperidol).

    • To the test wells, add serial dilutions of this compound, covering a broad concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation, Separation, and Quantification:

    • Follow the same procedures for incubation, filtration, and scintillation counting as described in the saturation binding assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression to fit the curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[1][10]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

G cluster_0 Assay Plate Setup cluster_1 Assay Execution cluster_2 Data Analysis A Add Membranes, Radioligand B Add Test Compound (Serial Dilutions) A->B C Add NSB Control (e.g., Haloperidol) A->C D Incubate to Equilibrium B->D C->D E Filtration & Washing D->E F Scintillation Counting E->F G Calculate % Specific Binding F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I J Calculate Ki via Cheng-Prusoff I->J

Caption: Workflow for a competitive radioligand binding assay.

Alternative Method: Fluorescence Polarization (FP) Assay

For a non-radioactive approach, a fluorescence polarization assay can be employed. This method relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) when it binds to a larger receptor molecule.[11]

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large receptor, the complex tumbles much more slowly, leading to a higher polarization value. An unlabeled test compound can compete with the fluorescent tracer for binding, causing a decrease in polarization.[11]

Abbreviated Protocol:

  • Reagent Preparation: A fluorescently labeled ligand specific for the target receptor is required.

  • Assay Setup: In a microplate, combine the receptor, the fluorescent tracer, and varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in polarization against the concentration of the test compound to determine the IC₅₀.

Data Interpretation and Reporting

The primary output of these studies will be the affinity (Ki) of this compound for the tested receptors. A lower Ki value indicates a higher binding affinity.

Example Data Table:

Receptor TargetRadioligand UsedRadioligand Kd (nM)Test Compound IC₅₀ (nM)Test Compound Ki (nM)
Dopamine D2[³H]-Spiperone0.515075
Serotonin 5-HT₂A[³H]-Ketanserin1.2800400
Adrenergic α₁[³H]-Prazosin0.8>10,000>5,000

By screening the compound against a panel of receptors, a selectivity profile can be established. This is crucial for predicting its potential therapeutic effects and off-target liabilities.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to characterizing the receptor binding properties of this compound. Through the careful execution of saturation and competitive binding assays, researchers can elucidate the affinity and selectivity profile of this novel compound, paving the way for further investigation into its pharmacological function and therapeutic potential. Adherence to these established methodologies, coupled with rigorous data analysis, will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. (2010). Analytical Biochemistry, 401(2), 321-323. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide for the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a key intermediate in pharmaceutical development. Drawing upon established principles of organic chemistry and extensive literature analysis, this guide addresses common challenges to help researchers improve reaction yields and product purity. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Formation

Q1: My Buchwald-Hartwig reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I address them?

A1: Low or no product formation in a Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity and reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common culprit for poor performance.

    • Oxygen Sensitivity: While many modern catalysts are more robust, oxygen can oxidize the phosphine ligands and the palladium (0) active species, rendering the catalyst inactive.[1] Solution: Ensure your reaction is set up under a strictly inert atmosphere, such as argon or nitrogen. All solvents and reagents should be thoroughly degassed prior to use.[1]

    • Poor Quality Reagents: Impurities in the starting materials, particularly the aryl halide or amine, can act as catalyst poisons.[1] Solution: Use high-purity, anhydrous reagents and solvents. If necessary, purify starting materials before use.

    • Incomplete Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand or the amine itself. If this process is inefficient, the catalytic cycle will not initiate effectively. Solution: Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a commercially available precatalyst that readily forms the active catalyst.

  • Suboptimal Reaction Conditions: The interplay of ligand, base, solvent, and temperature is critical for a successful reaction.

    • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For an electron-rich aryl halide like 4-halo-2-methoxyaniline, a bulky, electron-rich phosphine ligand is generally recommended to promote oxidative addition and reductive elimination. Solution: Consider ligands such as XPhos, RuPhos, or BrettPhos, which have shown efficacy in similar systems.

    • Incorrect Base: The base is required to deprotonate the amine, forming the active nucleophile. An inappropriate or weak base can lead to low conversion. Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can be substrate-dependent and may require screening.

    • Poor Solubility: If any of the reactants or the catalyst complex are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] If solubility is an issue, consider a solvent screen or using a co-solvent system.

    • Insufficient Temperature: Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate. Solution: If the reaction is sluggish at a lower temperature, gradually increase the temperature, typically in the range of 80-110 °C.

  • Low Catalyst Loading: While it is desirable to use low catalyst loadings for economic and environmental reasons, challenging substrates may require a higher concentration of the catalyst to achieve good conversion. Solution: If other troubleshooting steps fail, consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%).[1]

Formation of Side Products and Purification Challenges

Q2: I am observing significant side product formation in my reaction, making purification difficult. What are the common side products and how can I minimize them and purify my desired product?

A2: The formation of side products is a common issue in cross-coupling reactions. Understanding their origin is key to mitigating their formation and developing an effective purification strategy.

  • Common Side Products:

    • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene (2-methoxyaniline in this case), consuming starting material and reducing the yield of the desired product. This can be promoted by high temperatures or certain catalyst/ligand combinations.

    • Homocoupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl impurity.

    • Oxidation of Phosphine Ligands: As mentioned earlier, oxygen can lead to the formation of phosphine oxides, which can complicate purification.

  • Strategies to Minimize Side Products:

    • Optimize Reaction Temperature: Avoid excessively high temperatures, which can promote catalyst decomposition and side reactions.

    • Careful Selection of Ligand and Base: The choice of ligand and base can influence the relative rates of the desired reaction and side reactions. Screening different combinations can help identify conditions that favor the formation of the desired product.

    • Strictly Anaerobic Conditions: Maintaining an inert atmosphere throughout the reaction is crucial to prevent oxidation of the phosphine ligand.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying the product of a Buchwald-Hartwig reaction. Due to the basic nature of the product, a silica gel column is typically used. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective.[3] It may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing of the amine product on the silica gel.

    • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid solution. The product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified, and the product can be extracted back into an organic solvent.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Experimental Protocols and Data

General Protocol for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 To an oven-dried Schlenk tube, add: - 4-Bromo-2-methoxyaniline (1.0 equiv) - N,N-Dimethylpiperidin-4-amine (1.2 equiv) - Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Phosphine ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) prep2 Seal the tube with a septum. prep1->prep2 prep3 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep2->prep3 prep4 Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. prep3->prep4 react1 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. prep4->react1 react2 Monitor the reaction progress by TLC or LC-MS. react1->react2 workup1 Once the reaction is complete, cool the mixture to room temperature. react2->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. workup3->workup4 workup5 Purify the crude product by flash column chromatography on silica gel. workup4->workup5

Caption: General workflow for the Buchwald-Hartwig amination.

Quantitative Data: Representative Reaction Parameters

The following table provides a starting point for optimizing the reaction conditions for the synthesis of this compound, based on literature for similar electron-rich aryl halides and cyclic amines.

ParameterRecommended RangeRationale
Aryl Halide 4-Bromo-2-methoxyanilineAryl bromides often exhibit a good balance of reactivity and stability.[2]
Amine N,N-Dimethylpiperidin-4-amineThe secondary amine acts as the nucleophile.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Catalyst Loading 1 - 3 mol%Higher loading may be needed for this challenging substrate.[1]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are generally effective for electron-rich aryl halides.
Ligand Loading 2 - 6 mol%A 1:2 or 1:1.5 Pd:ligand ratio is often optimal.
Base NaOtBu, LHMDS, or K₃PO₄Strong, non-nucleophilic bases are required.
Base Equivalents 1.4 - 2.0 equivAn excess of base is typically used to drive the reaction to completion.
Solvent Toluene or DioxaneAprotic, non-coordinating solvents are preferred.[2]
Temperature 80 - 110 °CHeating is usually necessary to achieve a reasonable reaction rate.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Understanding the Mechanism: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

G cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L Catalyst_regen->Pd0 Ligand Association ArX Ar-X (4-halo-2-methoxyaniline) Amine HNR'R'' (N,N-dimethylpiperidin-4-amine) Base Base

Sources

Technical Support Center: Purification of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (Compound 1 ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile pharmaceutical intermediate. The presence of multiple basic centers—an aromatic primary amine, a tertiary aniline-like nitrogen, and a tertiary aliphatic amine on the piperidine ring—along with a polar methoxy group, presents a unique set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to achieve high purity and yield.

Understanding the Molecule: Structural Features and Purification Implications

The purification strategy for Compound 1 is dictated by its distinct structural motifs. Understanding their individual contributions is key to troubleshooting experimental outcomes.

  • Aromatic Primary Amine (-NH₂): Susceptible to oxidation, especially in the presence of air and light, leading to colored impurities. Its basicity influences interactions with acidic stationary phases in chromatography.

  • Aniline-like Tertiary Amine: The nitrogen atom attached to the phenyl ring has its basicity modulated by the electron-donating methoxy and amino groups.

  • Tertiary Aliphatic Amine (-N(CH₃)₂): A strong base, this group is prone to strong interactions with silica gel, often causing significant peak tailing in normal-phase chromatography.[1]

  • Methoxy Group (-OCH₃): This group increases the polarity of the molecule and can influence its solubility in various solvents.[2]

  • Piperidine Ring: A common scaffold in pharmaceuticals, its derivatives can present unique crystallization challenges.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Significant Peak Tailing and Low Recovery in Normal-Phase Column Chromatography

Root Cause Analysis:

The basic nitrogen atoms in Compound 1 , particularly the tertiary amine on the piperidine ring, interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction leads to a portion of the molecules being irreversibly adsorbed or eluting very slowly, resulting in broad, tailing peaks and reduced recovery.

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Rationale: Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase will "neutralize" the acidic sites on the silica, minimizing the strong interaction with your compound.[1]

    • Protocol:

      • Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

      • To this solvent system, add 0.1-1% (v/v) of triethylamine.

      • Equilibrate the column with this modified mobile phase before loading your sample.

  • Use of Amine-Functionalized Silica:

    • Rationale: These specialized stationary phases have amino groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.

    • Recommendation: For challenging separations, consider using a pre-packed column with amine-functionalized silica.

  • Mobile Phase Modification with an Acid:

    • Rationale: Adding a small amount of a volatile acid, like acetic acid, can protonate the basic amines in your compound. The resulting salt will have a reduced affinity for the silica gel, leading to improved peak shape. However, be mindful that this can alter the elution order and may not be suitable for all impurity profiles.

Method Principle Advantages Disadvantages
Triethylamine in Mobile Phase Neutralizes acidic silanol groups on silica.[1]Simple to implement, uses standard silica.Can be difficult to remove from the final product.
Amine-Functionalized Silica Provides an inert surface for basic compounds.Excellent peak shape, high recovery.More expensive than standard silica.
Acetic Acid in Mobile Phase Protonates the amine to reduce interaction with silica.Can improve peak shape.Product is isolated as a salt, may alter selectivity.
Issue 2: Product Discoloration (Turning Yellow/Brown) During and After Purification

Root Cause Analysis:

The aromatic primary amine in Compound 1 is susceptible to oxidation, which forms highly colored impurities. This process can be accelerated by exposure to air, light, and trace metal ions.

Solutions:

  • Inert Atmosphere:

    • Rationale: Minimizing contact with oxygen is crucial.

    • Protocol:

      • Perform all purification steps (e.g., column chromatography, solvent evaporation) under an inert atmosphere of nitrogen or argon.

      • Use degassed solvents for your mobile phase.

  • Use of Antioxidants:

    • Rationale: Adding a small amount of an antioxidant can inhibit the oxidation process.

    • Recommendation: Consider adding a trace amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to your solvents if compatible with your downstream applications.

  • Light Protection:

    • Rationale: UV light can catalyze the oxidation of aromatic amines.

    • Protocol:

      • Wrap your chromatography column and collection flasks in aluminum foil.

      • Work in a fume hood with the sash lowered to minimize light exposure.

Issue 3: Difficulty in Achieving High Purity due to Co-eluting Impurities

Root Cause Analysis:

The synthesis of this compound can lead to the formation of structurally similar impurities that are difficult to separate by standard chromatographic methods. Potential impurities could include starting materials, intermediates, or by-products from side reactions.

Potential Impurities Workflow

cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_product Desired Product cluster_impurities Potential Impurities SM1 4-Nitro-3-methoxyaniline Reaction Coupling & Reduction SM1->Reaction SM2 N,N-dimethylpiperidin-4-amine SM2->Reaction Product 1-(4-amino-3-methoxyphenyl)- N,N-dimethylpiperidin-4-amine Reaction->Product Imp1 Unreacted Starting Materials Reaction->Imp1 Incomplete Reaction Imp2 Over-alkylation Products Reaction->Imp2 Side Reaction Imp4 Positional Isomers Reaction->Imp4 Non-regioselective Reaction Imp3 Oxidation Byproducts Product->Imp3 Degradation

Caption: Potential sources of impurities in the synthesis of Compound 1.

Solutions:

  • Orthogonal Chromatography Techniques:

    • Rationale: If normal-phase chromatography is insufficient, an orthogonal technique with a different separation mechanism may be effective.

    • Recommendation:

      • Reversed-Phase HPLC (RP-HPLC): Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier to control the ionization of the amines. For basic compounds, a mobile phase pH two units above the pKa can improve retention and peak shape.[5]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds that are poorly retained in reversed-phase chromatography.[6]

  • Crystallization:

    • Rationale: Crystallization is a powerful technique for removing small amounts of impurities.

    • Protocol:

      • Dissolve the partially purified material in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or acetonitrile).

      • Slowly add a non-solvent (e.g., heptane, diethyl ether) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization.

      • Collect the crystals by filtration and wash with a cold solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most common method. Due to the basic nature of the compound, it is advisable to pre-treat your TLC plate by eluting it once with a 9:1 mixture of dichloromethane and triethylamine, and then allowing it to dry before spotting your sample. This will give you a better indication of the separation you can expect on the column. For visualization, use a UV lamp (254 nm) and a potassium permanganate stain.

Q2: My purified compound is an oil, but I need a solid. How can I induce crystallization?

A2: If direct crystallization from a solvent/anti-solvent system is unsuccessful, you can try salt formation. The multiple basic nitrogens in your compound make it an excellent candidate for forming crystalline salts.

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve your purified oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (or ethereal HCl) dropwise while stirring.

    • A precipitate should form. If not, try cooling the solution or scratching the inside of the flask with a glass rod.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Q3: What analytical techniques should I use to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to look for small impurities. Running the sample on both normal-phase and reversed-phase columns can provide a more complete picture.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will help in identifying the mass of any impurities, which can provide clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used for purity assessment, including quantitative NMR (qNMR).[9]

Purity Analysis Workflow

Start Purified Compound HPLC HPLC Analysis (Normal & Reversed Phase) Start->HPLC Chromatographic Purity LCMS LC-MS Analysis Start->LCMS Impurity Identification NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Confirmation FinalPurity Final Purity Assessment HPLC->FinalPurity LCMS->FinalPurity NMR->FinalPurity

Caption: A multi-technique approach for final purity assessment.

Q4: How should I store the purified this compound?

A4: Due to its sensitivity to oxidation, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration at 2-8 °C is recommended.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Online] Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Online] Available at: [Link]

  • Google Patents. (n.d.). US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
  • Pharmaffiliates. (n.d.). 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine. [Online] Available at: [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

  • ResearchGate. (2023). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Online] Available at: [Link]

  • PubMed. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Online] Available at: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Online] Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Pain Physician, 18(5), 455-467.
  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. [Online] Available at: [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks. [Online] Available at: [Link]

  • Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Online] Available at: [Link]

  • PubMed Central. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Online] Available at: [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Online] Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Online] Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Online] Available at: [Link]

Sources

stability issues with 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Guide for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on the stability challenges associated with this molecule in solution. Our goal is to move beyond simple instructions and explain the chemical principles at play, enabling you to design robust experiments and trust your results.

This compound, with its electron-rich aromatic amine structure, is highly susceptible to environmental factors. Understanding and controlling these variables is paramount for obtaining reproducible data in any experimental setting, from initial screening to late-stage development. This guide is structured as a series of frequently asked questions and troubleshooting protocols that address the most common stability issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is rapidly turning yellow or brown. What is causing this discoloration and how can I prevent it?

A1: This is the most common issue reported and is almost certainly due to the oxidative degradation of the primary aromatic amine moiety. The 4-amino group, activated by the adjacent electron-donating methoxy group, is highly susceptible to oxidation by atmospheric oxygen.

The Underlying Chemistry: The degradation process likely involves the formation of highly conjugated, colored species such as benzoquinone imines. This reaction can be initiated by ambient oxygen and is often accelerated by exposure to light and the presence of trace metal ions in your buffer. The electron-donating nature of both the amino and methoxy groups increases the electron density of the phenyl ring, making it more prone to oxidation compared to aniline alone.[1]

Preventative Measures:

  • Inert Atmosphere: The most effective preventative measure is to remove oxygen. Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen. After preparation, overlay the solution with the inert gas before sealing the container.

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. For aqueous buffers, ensure they are freshly prepared with high-purity water and deoxygenated just before use.

  • Chelating Agents: If you suspect metal-catalyzed oxidation, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-100 µM) to your aqueous buffers.

  • Low Temperature Storage: Store stock solutions at -20°C or -80°C to significantly slow the degradation rate.[2]

View Proposed Oxidative Degradation Pathway

Oxidative Degradation Pathway Proposed Oxidative Degradation of the Aromatic Amine Start This compound (Colorless) Intermediate Radical Cation Intermediate Start->Intermediate Oxidation (O₂, light, metal ions) Product Quinone-Imine Structures (Colored Products) Intermediate->Product Further Oxidation & Dimerization Forced Degradation Workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Solution in 50:50 Acetonitrile:Water acid Acid Stress Add 0.1 M HCl Incubate 24h, 60°C prep->acid base Base Stress Add 0.1 M NaOH Incubate 24h, 60°C prep->base ox Oxidative Stress Add 3% H₂O₂ Incubate 24h, RT prep->ox heat Thermal Stress (No Additive) Incubate 24h, 80°C prep->heat light Photolytic Stress Expose to ICH Q1B light (Clear Vial, RT) prep->light control Control (No Additive) Store protected from light, RT prep->control analyze Analyze All Samples by LC-MS (Time points: 0h, 4h, 24h) acid->analyze base->analyze ox->analyze heat->analyze light->analyze control->analyze

Caption: Workflow for a forced degradation study.


Procedure:

  • Prepare Stock: Create a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M).

    • Oxidation: Add an equal volume of 6% H₂O₂ (final conc. 3%).

    • Thermal Stress: No additives.

    • Photolytic Stress: No additives, use a clear glass vial.

    • Control: No additives, wrap in foil.

  • Incubation:

    • Incubate the Acid, Base, and Thermal samples in a heating block at the specified temperatures.

    • Incubate the Oxidation and Control samples at room temperature, protected from light.

    • Place the Photolytic sample in a photostability chamber or under a suitable light source.

  • Time Points & Analysis:

    • Take an initial sample (T=0) from the stock solution before adding stress agents.

    • Take samples from each condition at specified time points (e.g., 4 hours, 24 hours).

    • Quench reactions if necessary (e.g., neutralize acid/base samples) before analysis.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method. Compare the chromatograms to the control to identify new peaks (degradants) and calculate the percentage of the parent compound remaining.

This systematic approach provides invaluable information about the compound's liabilities, allowing you to develop appropriate handling and formulation strategies to ensure the integrity of your future experiments.

References

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 214-217. [Link]

  • Jain, A., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 27(6), 1133-1143. [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

  • Mondal, P., & Ather, F. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 2-16. [Link]

  • Plotnikov, V. G., & Ponomarev, G. V. (1995). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 64(7), 633-653. [Link]

  • American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Davis, P. I., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 353. [Link]

  • PubChem. (n.d.). This compound. National Library of Medicine. [Link]

  • Corey, E. J., & Achiwa, K. (1969). Oxidation of primary amines to ketones. Journal of the American Chemical Society, 91(6), 1429-1432. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Analysis of six aromatic amines stability in workplace measurement. [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Library of Medicine. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Prados, M., et al. (1998). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. Water Research, 32(10), 3054-3060. [Link]

  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. National Library of Medicine. [Link]

  • Various Authors. (2020). Oxidation of Amines | Oxidation of Nitrogen Containing Compounds. YouTube. [Link]

  • International Academy of Generic Drugs. (n.d.). Photostability. [Link]

  • LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. [Link]

Sources

overcoming poor solubility of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Promising Molecule

Welcome to the technical support guide for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. This compound, with its unique structural motifs, presents significant potential in various research applications. However, its molecular structure—characterized by a lipophilic aromatic core and multiple basic amine functionalities—creates a classic biopharmaceutical challenge: poor aqueous solubility at physiological pH.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for overcoming these solubility hurdles. We will move from understanding the fundamental physicochemical properties of the molecule to implementing robust, step-by-step formulation strategies. Our goal is to empower you to generate reliable and reproducible data in your downstream experiments.

Section 1: Understanding the Core Problem – Physicochemical Profile

The solubility of a compound is dictated by its structure. This compound possesses two key features that govern its behavior in aqueous media:

  • Multiple Basic Centers: The presence of two tertiary amine groups (on the piperidine ring) and a primary aromatic amine makes this a weakly basic molecule. These groups can be protonated in acidic conditions.

  • Lipophilic Character: The substituted phenyl ring and the overall carbon framework contribute to a significant lipophilicity, which favors partitioning into non-polar environments over water.

The consequence is a dramatic pH-dependent solubility profile .[1][2] At low pH, the amine groups become protonated (cationic), leading to strong ion-dipole interactions with water and a significant increase in solubility. As the pH rises towards neutral and basic conditions (e.g., pH 7.4), the molecule becomes predominantly un-ionized, causing its low intrinsic solubility to dominate and leading to precipitation.[3][4]

G cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 7) low_ph_mol Molecule is Protonated (R-NH3+, R3-NH+) low_ph_sol High Aqueous Solubility (Ion-Dipole Interactions) low_ph_mol->low_ph_sol Favors high_ph_mol Molecule is Neutral (R-NH2, R3-N) high_ph_sol Low Aqueous Solubility (Precipitation Risk) high_ph_mol->high_ph_sol Favors

Caption: pH-dependent ionization state of the molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I diluted my DMSO stock solution in aqueous buffer (e.g., PBS pH 7.4). Why did this happen and how can I fix it?

Answer: This is a classic issue known as "solvent-shift" precipitation. Your compound is likely highly soluble in 100% DMSO, but when this stock is introduced to a predominantly aqueous environment where the compound is poorly soluble, it crashes out.[5]

  • Immediate Fix: For in vitro assays, determine the highest tolerable percentage of DMSO that keeps the compound in solution at your final concentration. This often requires empirical testing (e.g., 1%, 0.5%, 0.1% final DMSO concentration). Be aware that DMSO can have off-target effects on cells and assays.

  • Long-Term Solution: Develop an aqueous-based formulation using the strategies outlined in this guide, such as pH adjustment or the use of solubilizing excipients. This is essential for in vivo studies where high DMSO concentrations are not viable.

Q2: What is the very first and simplest strategy I should try to improve solubility for my in vitro experiments?

Answer: pH modification .[6] Given the molecule's basic nature, the most direct approach is to lower the pH of your vehicle. By preparing your stock solution in a mildly acidic buffer (e.g., pH 4.0-5.0), you can significantly increase its aqueous solubility.[1][7] This is often sufficient for cell-based assays, provided the final pH of the culture medium is not drastically affected by the small volume of dosing solution added.

Q3: I need to prepare a formulation for an animal study (e.g., oral or IV administration). What are my main options?

Answer: For in vivo studies, you must move beyond simple DMSO stocks. The primary strategies for weakly basic drugs like this one are:

  • Aqueous Solution via pH Adjustment: Create a solution using an acidic, pharmaceutically acceptable buffer (e.g., citrate or acetate buffer). This is often ideal for IV administration but requires careful consideration of pH tolerability and potential precipitation upon injection into the bloodstream (pH ~7.4).

  • Co-solvent Systems: Use a mixture of water and one or more water-miscible organic solvents (e.g., propylene glycol, ethanol, PEG 400).[8][9] This approach reduces the polarity of the solvent system, enhancing solubility.

  • Cyclodextrin Complexation: Encapsulate the molecule within a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior.[10][] This creates a water-soluble inclusion complex that can improve solubility and stability.[12]

The choice depends on the required dose, route of administration, and potential toxicity of the excipients.

Q4: How do I choose between a co-solvent and a cyclodextrin-based formulation?

Answer: This decision should be based on a systematic evaluation. A good starting point is to screen both approaches at a small scale.

  • Choose Co-solvents if:

    • You require a very high concentration of the drug.

    • The drug has a moderate LogP and is readily soluble in common co-solvents.

    • You are developing an oral formulation where co-solvents can also act as absorption enhancers.[13]

  • Choose Cyclodextrins if:

    • Your molecule has the right size and shape to fit within the cyclodextrin cavity.

    • You need to avoid organic solvents due to toxicity concerns, especially for parenteral routes.[]

    • You are concerned about the drug precipitating upon dilution in the gut or bloodstream; cyclodextrin complexes can sometimes provide a more stable supersaturated state.[14]

Section 3: Troubleshooting Workflows & Experimental Protocols

A systematic approach is critical to efficiently developing a suitable formulation. Do not rely on a trial-and-error methodology.

G cluster_invitro In Vitro / Discovery cluster_invivo In Vivo / Preclinical start Goal: Solubilize Compound check_route Define Route & Dose (In Vitro vs. In Vivo) start->check_route invitro_ph Strategy 1: pH Adjustment (Acidic Buffer) check_route->invitro_ph In Vitro screen_sol Screening Phase: - pH Solubility Profile - Co-solvent Screen - Cyclodextrin Screen check_route->screen_sol In Vivo invitro_dmso Strategy 2: Maximize DMSO Tolerance select_lead Select Lead Strategy Based on Data screen_sol->select_lead optimize Optimize Formulation: - Adjust Excipient Ratios - Stability Testing select_lead->optimize final Final Formulation optimize->final

Caption: Decision workflow for formulation strategy.

Protocol 1: Establishing a pH-Solubility Profile

Objective: To quantify the solubility of the compound across a physiologically relevant pH range. This data is fundamental to all further development.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate) covering pH 2.0 to 8.0

  • HPLC or UV-Vis spectrophotometer for quantification[15][16]

  • Thermostatic shaker

Methodology:

  • Preparation: Add an excess amount of the compound to separate vials, each containing a buffer of a specific pH. Ensure enough solid is present that some will remain undissolved.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, carefully withdraw a sample from each vial. Immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Dilution & Quantification: Dilute the filtrate with a suitable solvent (in which the drug is highly soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Plotting: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the pH of the buffer.

Protocol 2: Co-solvent System Screening

Objective: To identify a safe and effective co-solvent system for solubilizing the compound at the target concentration.

Materials:

  • Compound of interest

  • Pharmaceutically acceptable co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerin.[8]

  • Water for Injection or purified water

Methodology:

  • Binary System Screen:

    • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v of PG in water).

    • Determine the saturation solubility in each mixture using the equilibration method described in Protocol 1.

  • Ternary System Screen (if needed): If a binary system is insufficient, explore ternary systems. A common approach is to combine a primary co-solvent with a surfactant or another co-solvent.[13]

    • Example: Prepare mixtures of PEG 400 / PG / Water in various ratios.

  • Data Evaluation: Weigh the solubilization capacity against the potential toxicity and viscosity of the final formulation. For IV administration, osmolality and potential for hemolysis must be considered.

Protocol 3: Cyclodextrin Complexation Feasibility

Objective: To determine if cyclodextrins can form an inclusion complex and enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and safety profile.[10]

Materials:

  • Compound of interest

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

Methodology:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

    • Add an excess of the compound to each solution.

    • Equilibrate, filter, and quantify the drug concentration as described in Protocol 1.

  • Data Analysis:

    • Plot the solubility of the compound against the concentration of HP-β-CD.

    • A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope of this line can be used to determine the complexation efficiency.[17]

G cluster_process Cyclodextrin Inclusion Complex Formation cluster_complex Water-Soluble Complex drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_complex Cyclodextrin drug_inside Drug

Sources

Technical Support Center: Synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of this N-arylpiperidine derivative is typically approached via a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This pathway, while robust, is sensitive to reaction conditions and prone to specific side reactions that can complicate purification and compromise yield. This guide will focus on troubleshooting this common synthetic route.

Proposed Synthetic Pathway

The most reliable and scalable route involves the coupling of an activated nitro-aromatic ring with the piperidine amine, followed by a selective reduction of the nitro group.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM1 1-Fluoro-2-methoxy-4-nitrobenzene Intermediate 1-(2-Methoxy-4-nitrophenyl)-N,N- dimethylpiperidin-4-amine SM1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) SM2 N,N-Dimethyl- piperidin-4-amine SM2->Intermediate Product 1-(4-Amino-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine Intermediate->Product Reducing Agent (e.g., H2/Pd-C or SnCl2) Solvent (e.g., EtOH/MeOH) Reduction_Side_Reactions Nitro Ar-NO2 (Nitro Intermediate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Ar-N=N(O)-Ar (Azoxy Dimer) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine 2e-, 2H+ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Dimer) Azoxy->Azo Reduction

Technical Support Center: Optimizing Reaction Conditions for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine . This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the common synthetic challenges and offers robust, validated solutions. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Overview and Synthetic Strategy

Therefore, we propose a robust and highly adaptable two-step synthetic route based on well-established, powerful transformations in modern organic chemistry:

  • Step 1: Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling reaction to form the key aryl-piperidine bond.

  • Step 2: Aromatic Nitro Group Reduction: Conversion of the nitro-group precursor to the final primary aniline.

This strategy offers high convergence and allows for modular optimization at each distinct stage.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Group Reduction SM1 1-Chloro-2-methoxy-4-nitrobenzene Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) SM1->Catalyst SM2 N,N-Dimethyl- piperidin-4-amine SM2->Catalyst Intermediate 1-(3-methoxy-4-nitrophenyl)-N,N- dimethylpiperidin-4-amine Catalyst->Intermediate Toluene, 100-110 °C Inert Atmosphere Reducer H₂ (gas) + Pd/C Catalyst Intermediate->Reducer Product Target Molecule: 1-(4-amino-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine Reducer->Product Methanol or EtOAc Room Temperature

Caption: Proposed two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Part A: Buchwald-Hartwig Amination (Step 1)

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several parameters.[1][2]

Q1: My reaction yield is very low, or the reaction stalls completely. What are the primary causes?

A1: This is the most common issue and typically points to problems with the catalytic cycle. Here’s a checklist of potential causes and solutions:

  • Catalyst and Ligand Choice: This is the single most critical factor. Not all ligands work for all substrates. For coupling an electron-rich aryl chloride with a secondary amine, a ligand that promotes fast reductive elimination is key.

    • Recommendation: Start with a robust, general ligand system. Xantphos is an excellent choice due to its wide bite angle, which stabilizes the catalyst and promotes the desired reaction pathway.[3] If that fails, consider more specialized phosphine ligands like BrettPhos or N-heterocyclic carbene (NHC)-based ligands.[2][4]

  • Base Selection and Quality: The base is crucial for deprotonating the amine nucleophile. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are standard choices.[1]

    • Troubleshooting: The base must be anhydrous and free-flowing. Clumpy or old base has likely absorbed moisture, which can kill the catalyst. Use freshly opened base from a reputable supplier or dry it in a vacuum oven before use.

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.

    • Troubleshooting: Ensure your reaction flask was properly purged with argon or nitrogen. The solvent should be sparged with inert gas for 15-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Choice and Purity: Anhydrous toluene or dioxane are the most common solvents.[2][4]

    • Troubleshooting: Use a high-purity, anhydrous solvent. Water in the solvent can lead to catalyst decomposition and competing side reactions like aryl halide hydrolysis.[5]

Q2: I see the product forming by LC-MS, but also a significant side product corresponding to the de-halogenation of my starting material (i.e., 2-methoxy-4-nitroanisole). How can I prevent this?

A2: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. This often occurs when the reductive elimination step is slow compared to competing pathways.

  • Causality: This can be exacerbated by overly high temperatures or a suboptimal ligand. The ligand's structure directly influences the rates of the catalytic steps.[2]

  • Solution:

    • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 90-100 °C instead of 110 °C).

    • Change the Ligand: Switch to a more electron-rich or sterically bulky ligand. Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are designed to accelerate reductive elimination and can suppress this side reaction.

Q3: Is my choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) important?

A3: Yes, it can be. Pd₂(dba)₃ is a Pd(0) source and is often preferred as it doesn't require an in situ reduction step. Pd(OAc)₂ is a Pd(II) source that must be reduced to the active Pd(0) catalyst.[2] While this reduction often happens readily in the reaction mixture, using a direct Pd(0) source can sometimes lead to more consistent initiation. If you are having trouble getting the reaction to start with Pd(OAc)₂, switching to Pd₂(dba)₃ is a good troubleshooting step.

ParameterRecommended Starting ConditionAlternative / TroubleshootingRationale
Palladium Source Pd₂(dba)₃ (0.5 - 2 mol%)Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source, ensuring reliable initiation.
Ligand Xantphos (1.1 eq. to Pd)BrettPhos, SPhosLigand choice is critical for rate and suppressing side reactions.[2][3]
Base NaOtBu (1.4 - 2.0 eq.)K₃PO₄, Cs₂CO₃ (milder)Strong, non-nucleophilic base is required. Must be anhydrous.[1]
Solvent Anhydrous TolueneAnhydrous DioxaneAprotic, non-coordinating solvent is essential.
Temperature 100 - 110 °C80 - 90 °CBalances reaction rate against thermal decomposition of the catalyst.
Atmosphere Argon or NitrogenN/AEssential to prevent oxidation of the active Pd(0) catalyst.
Part B: Nitro Group Reduction (Step 2)

The reduction of an aromatic nitro group to an aniline is a very reliable transformation, but requires careful selection of reagents to avoid side reactions.[6][7]

Q4: My nitro reduction is incomplete. I still see starting material even after a long reaction time.

A4: This usually points to an issue with the catalyst activity or reaction conditions.

  • Catalyst Loading & Quality: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C).[8]

    • Troubleshooting:

      • Increase Catalyst Loading: Increase the weight percent of the Pd/C catalyst (e.g., from 5 wt% to 10 wt% relative to the substrate).

      • Check Catalyst Age/Activity: Pd/C can lose activity over time. Use a fresh bottle of catalyst.

      • Catalyst Poisoning: The starting amine N,N-dimethylpiperidin-4-amine or any residual reagents from Step 1 could potentially act as catalyst poisons. Ensure the intermediate from Step 1 is reasonably pure before proceeding.

  • Hydrogen Pressure:

    • Troubleshooting: If you are running the reaction under a balloon of H₂, the pressure may be insufficient. If possible, use a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained pressures (e.g., 50 psi).

  • Solvent:

    • Troubleshooting: Ensure your substrate is fully dissolved in the solvent (Methanol or Ethyl Acetate are good choices). Poor solubility can limit access to the catalyst surface.

Q5: My final product is unstable or I'm seeing discoloration. What's happening?

A5: The product is an aniline, which is susceptible to air oxidation, often leading to colored impurities.

  • Causality: Primary aromatic amines can be oxidized by atmospheric oxygen, especially when exposed to light or trace metals.

  • Solutions:

    • Workup Under Inert Gas: After the reaction is complete, filter the catalyst and concentrate the product under a stream of nitrogen or argon.

    • Storage: Store the final compound under an inert atmosphere, protected from light, and preferably in a freezer.

    • Purification Strategy: Avoid prolonged exposure to air during chromatography.

Q6: Can I use a chemical reducing agent instead of catalytic hydrogenation?

A6: Absolutely. Chemical reduction can be advantageous if you don't have access to hydrogenation equipment.

  • Recommended Method: The use of iron powder (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (like acetic acid or aqueous HCl) is a classic, cheap, and highly effective method for reducing aromatic nitro groups.[6][8]

  • Important Note: After the reduction is complete, the reaction mixture will be acidic, and your product will exist as an ammonium salt. You must perform a basic workup (e.g., add aqueous NaOH or Na₂CO₃ until pH > 10) to neutralize the acid and deprotonate your product into its free-base form before extraction.[9]

Part C: Purification

Q7: I'm having difficulty purifying the final product by standard silica gel chromatography. The peak is tailing badly.

A7: This is a very common problem for polar, basic amines. The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and low recovery.[10][11]

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol) will significantly improve peak shape. The added base competes for the active sites on the silica, allowing your product to elute more cleanly.[11]

  • Solution 2 (Alternative Stationary Phase): Use an amine-functionalized or "basic" silica gel. These specialized columns have been treated to neutralize the acidic sites and are designed specifically for purifying basic compounds.[11]

  • Solution 3 (Salt Precipitation): If the product is a solid, you can try to purify it by forming a salt. Dissolve the crude product in a suitable solvent (like diethyl ether or ethyl acetate) and add one equivalent of an acid (e.g., HCl in ether). The resulting hydrochloride salt will often precipitate in high purity. You can then collect the salt by filtration and, if needed, convert it back to the free base by dissolving it in water and adding a strong base.[12]

Troubleshooting Flowchart: Low Yield in Buchwald-Hartwig Amination

Troubleshooting_BHA start Low Yield in Step 1 (Buchwald-Hartwig) check_inert Is inert atmosphere (Ar/N₂) rigorous? start->check_inert fix_inert Solution: Re-run reaction. Purge flask and sparge solvent thoroughly. check_inert->fix_inert No check_base Is the base (NaOtBu) anhydrous and free-flowing? check_inert->check_base Yes fix_base Solution: Use fresh base from a new, sealed bottle. check_base->fix_base No check_ligand Is the ligand choice optimal? (e.g., Xantphos) check_base->check_ligand Yes fix_ligand Solution: Switch to a different ligand class (e.g., BrettPhos) and re-optimize. check_ligand->fix_ligand No check_temp Is hydrodehalogenation a major byproduct? check_ligand->check_temp Yes fix_temp Solution: Lower reaction temperature to 90-100 °C. check_temp->fix_temp Yes

Caption: Decision tree for troubleshooting low yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (Intermediate)

Materials:

  • 1-Chloro-2-methoxy-4-nitrobenzene

  • N,N-Dimethylpiperidin-4-amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2-methoxy-4-nitrobenzene (1.0 eq.), N,N-Dimethylpiperidin-4-amine (1.2 eq.), and Sodium tert-butoxide (1.5 eq.).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.3 mol%) to the flask.

  • Via cannula, add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography or carried forward to the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • Crude intermediate from Protocol 1

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude intermediate (1.0 eq.) in methanol in a suitable hydrogenation vessel.

  • Carefully, under a stream of argon or nitrogen, add 10% Pd/C catalyst (5-10 wt% of the substrate mass).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the vessel with hydrogen (typically 1 atm via balloon or up to 50 psi in a Parr apparatus) and stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. This can take from 2 to 24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography using a mobile phase of Dichloromethane/Methanol with 1% Triethylamine.

References

Click to expand
  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. Available at: [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines - NIH. Available at: [Link]

  • Palladium-Catalyzed Aminations in Flow ... on Water | ACS Catalysis. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict. Available at: [Link]

  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • This compound. Available at: [Link]

  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine - PrepChem.com. Available at: [Link]

  • This compound | 1089279-91 - J&K - J&K Scientific. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine - PrepChem.com. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Analytical Detection of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analytical detection of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS No: 1089279-91-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the analysis of this compound. As a molecule possessing a primary aromatic amine, a methoxy group, and a tertiary amine within a piperidine scaffold, its analytical behavior can present unique challenges.[1][2] This resource offers in-depth, practical solutions grounded in scientific principles to ensure the integrity and accuracy of your experimental results.

Compound Profile

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1089279-91-3[1][2]
Molecular Formula C₁₄H₂₃N₃O[1]
Molecular Weight 249.35 g/mol [1]
Chemical Structure CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analytical detection of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

  • Question: My HPLC chromatogram for this compound shows significant peak tailing, leading to poor resolution and inaccurate quantification. What is the likely cause and how can I resolve it?

  • Answer: Peak tailing for this compound is a common issue in reversed-phase chromatography and is primarily caused by strong interactions between the basic amine functional groups and residual acidic silanols on the silica-based stationary phase. The piperidine and dimethylamino groups are particularly prone to this interaction.

    Causality: The lone pair of electrons on the nitrogen atoms can interact with the acidic silanol groups (Si-OH) on the column packing material through strong secondary interactions, such as hydrogen bonding and ionic interactions. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

    Solutions:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize the number of accessible silanol groups.

    • Mobile Phase Modification:

      • Increase Ionic Strength: Add a salt, such as 10-50 mM ammonium acetate or ammonium formate, to the mobile phase. The salt ions will compete with the analyte for interaction with the silanol groups, effectively masking them.

      • Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA) or diethylamine (DEA), at a concentration of 0.1-0.5% (v/v) to the mobile phase. These additives will preferentially interact with the silanol groups, reducing their availability to the analyte.

      • Adjust pH: Operate at a mobile phase pH that suppresses the ionization of the silanol groups (higher pH) or ensures the analyte is in a single ionic state. For this compound, a mid-range pH (e.g., 7-8) using a suitable buffer (e.g., phosphate or ammonium bicarbonate) can be effective. However, be mindful of the pH limitations of your column.

    • Lower Metal Content Columns: Utilize columns with low metal content in the silica, as metal ions can also contribute to peak tailing of basic compounds.

Problem 2: Analyte Degradation or Unstable Retention Times

  • Question: I am observing inconsistent retention times and what appears to be degradation products in my chromatograms when analyzing this compound. What could be causing this?

  • Answer: The primary aromatic amine group in the molecule is susceptible to oxidation, which can be catalyzed by metal ions in the HPLC system or exposure to air and light. This degradation can lead to the appearance of new peaks and shifts in the retention time of the parent compound.

    Causality: Aromatic amines can be oxidized to form colored products, and this process can be accelerated in the presence of trace metals in the solvent, frits, or stainless-steel components of the HPLC system.

    Solutions:

    • Use Freshly Prepared Mobile Phases: Prepare mobile phases daily and degas them thoroughly to remove dissolved oxygen.

    • Inert HPLC System: If possible, use an HPLC system with biocompatible or PEEK tubing and components to minimize contact with metal surfaces.

    • Sample Preparation Considerations:

      • Prepare samples fresh and store them in amber vials to protect them from light.

      • Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample diluent, but ensure it does not interfere with the analysis.

    • Column Conditioning: Before analysis, flush the column with a strong chelating agent like EDTA to remove any metal contaminants.

Mass Spectrometry (MS) Detection

Problem 3: Poor Ionization Efficiency or Signal Suppression in LC-MS/MS

  • Question: I am struggling to achieve good sensitivity for this compound using electrospray ionization (ESI) in positive ion mode. The signal is weak and inconsistent. What are the potential reasons?

  • Answer: While the presence of multiple basic nitrogen atoms suggests good ionization in positive ESI, several factors can lead to poor signal intensity and suppression.

    Causality:

    • In-source Fragmentation: The molecule might be prone to fragmentation in the ion source, especially at higher source temperatures or cone voltages.

    • Matrix Effects: Co-eluting matrix components from the sample can compete for ionization, leading to signal suppression. This is a common issue when analyzing samples from complex biological matrices.[3]

    • Mobile Phase Incompatibility: Certain mobile phase additives, particularly non-volatile salts or high concentrations of ion-pairing agents, can suppress the ESI signal.

    Solutions:

    • Optimize MS Source Parameters: Systematically optimize the capillary voltage, cone voltage, source temperature, and gas flows to maximize the signal for the precursor ion of your analyte. A lower cone voltage may be necessary to minimize in-source fragmentation.

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[3]

    • Chromatographic Separation: Ensure adequate chromatographic separation of the analyte from major matrix components. Adjusting the gradient profile or trying a different column chemistry can help.

    • Mobile Phase Selection: Use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate at low concentrations (e.g., 0.1%). These are highly compatible with ESI-MS.

Gas Chromatography (GC) Analysis

Problem 4: Peak Tailing and Adsorption in GC

  • Question: When I try to analyze this compound by GC, I get very broad and tailing peaks, or sometimes no peak at all. Why is this happening?

  • Answer: The analysis of amines by GC is notoriously challenging due to their polarity and basicity, which leads to strong adsorption to active sites in the GC system.[4]

    Causality: The primary and tertiary amine groups can interact strongly with active sites in the injector, column, and detector. This includes interactions with silanol groups on glass liners and column stationary phases, as well as metal surfaces.[5]

    Solutions:

    • Use a Deactivated Inlet Liner: Employ a base-deactivated glass liner in the injector to minimize adsorption.

    • Select an Appropriate GC Column: Use a column specifically designed for the analysis of amines. These columns often have a base-deactivated stationary phase or are made of materials that are more inert towards basic compounds.

    • Column Conditioning: Condition the column according to the manufacturer's instructions. In some cases, injecting a silylating agent can help to passivate active sites.

    • Derivatization: A highly effective strategy is to derivatize the amine groups to make the molecule less polar and more volatile. Common derivatizing agents for amines include:

      • Silylating agents: (e.g., BSTFA, MSTFA) to derivatize the primary amine.

      • Acylating agents: (e.g., trifluoroacetic anhydride - TFAA) to form an amide with the primary amine. Derivatization can significantly improve peak shape and detectability.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial approach for method development for this compound?

    • A1: For initial method development, LC-MS/MS is generally the preferred technique due to its high selectivity and sensitivity, and it avoids the potential thermal degradation and adsorption issues associated with GC. Start with a C18 column and a simple mobile phase of water and acetonitrile, both containing 0.1% formic acid, and optimize from there.

  • Q2: How should I prepare a stock solution of this compound and how should it be stored?

    • A2: Prepare stock solutions in a solvent in which the compound is freely soluble, such as methanol or DMSO. Due to the potential for oxidation of the aromatic amine, it is recommended to store stock solutions at -20°C or lower in amber vials to protect from light. For working solutions, fresh preparation is ideal.

  • Q3: Can this compound be analyzed by UV-Vis spectrophotometry?

    • A3: Yes, the presence of the substituted aromatic ring will result in UV absorbance. To determine the optimal wavelength for detection (λmax), a UV scan of a standard solution should be performed. This will likely be in the range of 230-280 nm. However, UV detection is less selective than MS, so it is more susceptible to interference from other UV-absorbing compounds in the sample.

Experimental Workflow Diagrams

HPLC-UV/MS Method Development Workflow

HPLCMethodDevelopment cluster_prep Preparation cluster_hplc HPLC System cluster_detection Detection & Optimization start Prepare Standard Solution (e.g., 1 mg/mL in MeOH) dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) start->dilute inject Inject Sample dilute->inject column Select Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) mobile_phase Select Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) column->mobile_phase gradient Run Initial Gradient (e.g., 5-95% B in 5 min) mobile_phase->gradient gradient->inject detect Monitor UV and/or MS Signal inject->detect eval Evaluate Peak Shape & Retention Time detect->eval optimize Optimize Gradient, Mobile Phase Additives, & MS Parameters eval->optimize optimize->gradient Iterate caption Figure 1. HPLC-UV/MS method development workflow.

Caption: HPLC-UV/MS method development workflow.

GC-MS Troubleshooting for Amine Analysis

GCTroubleshooting cluster_solutions Troubleshooting Steps problem Problem Poor Peak Shape (Tailing) or No Peak check_system Check System Inertness - Base-deactivated liner - Amine-specific column problem->check_system Initial Check derivatize Consider Derivatization - Silylation (e.g., BSTFA) - Acylation (e.g., TFAA) check_system->derivatize If problem persists optimize_temp Optimize Temperatures - Injector - Oven Program derivatize->optimize_temp After derivatization caption Figure 2. Troubleshooting workflow for GC-MS analysis of amines.

Caption: Troubleshooting workflow for GC-MS analysis of amines.

References

  • J&K Scientific. This compound | 1089279-91. [Link]

  • Restek. A Technical Guide for Analyzing Amines by GC. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Lorenzo Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3369–3380. [Link]

  • Restek. GC Troubleshooting Guide. [Link]

Sources

Technical Support Center: Production of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize the formation of impurities during production.

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[1] However, like any complex organic transformation, it is not without its challenges. The formation of impurities can significantly impact yield, purity, and the overall efficiency of the process. This guide provides a structured approach to understanding, mitigating, and troubleshooting common issues encountered during the synthesis of this target molecule.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated.Solution: Use a pre-catalyst such as a G3 or G4 Buchwald precatalyst. These are air-stable and readily form the active catalytic species. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
2. Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrates.Solution: For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. Screen a panel of ligands to identify the optimal choice for your specific reaction conditions.
3. Poorly Soluble Base: The base may not be sufficiently soluble in the reaction solvent to be effective.Solution: Consider using a stronger, more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). The choice of base can significantly influence reaction kinetics.
Significant Hydrodehalogenation of Aryl Halide 1. Presence of a Hydrogen Source: Trace water or other protic impurities can lead to the formation of a palladium-hydride species, which causes hydrodehalogenation.Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
2. Sub-optimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of undesired palladium species.Solution: Maintain a ligand-to-palladium ratio of 1.1-1.5:1 to ensure the palladium center remains coordinated and favors the desired catalytic cycle.
Formation of Dimeric Byproducts 1. Homocoupling of the Aryl Halide: This can occur at elevated temperatures or with certain catalyst systems.Solution: Lower the reaction temperature and screen different palladium catalysts and ligands. Sometimes, a less reactive catalyst can minimize this side reaction.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a gentle increase in temperature or extended reaction time may be necessary.
2. Catalyst Inhibition: The product or an impurity may be inhibiting the catalyst.Solution: Consider a slow addition of one of the starting materials to keep its concentration low throughout the reaction.
Difficult Purification 1. Co-eluting Impurities: Structurally similar impurities can be challenging to separate by standard chromatography.Solution: Explore alternative purification techniques such as preparative HPLC with a different stationary phase (e.g., a phenyl-hexyl column instead of C18). Recrystallization from a suitable solvent system can also be highly effective for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this and structurally related compounds is the Buchwald-Hartwig amination. This involves the palladium-catalyzed cross-coupling of an appropriate aryl halide (e.g., 4-bromo-2-methoxyaniline or 4-iodo-2-methoxyaniline) with N,N-dimethylpiperidin-4-amine in the presence of a suitable base and phosphine ligand.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-halo-2-methoxyaniline and N,N-dimethylpiperidin-4-amine.

    • Hydrodehalogenated Starting Material: 2-methoxyaniline, formed from the hydrodehalogenation of the aryl halide.

    • Homocoupled Dimer: A biphenyl derivative formed from the coupling of two molecules of the aryl halide.

  • Catalyst and Ligand-Related Impurities:

    • Residual palladium.

    • Oxidized phosphine ligand.

  • Degradation Products:

    • Oxidation of the aniline functionality, leading to colored impurities.

Q3: How can I best monitor the progress of my reaction to minimize impurity formation?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring reaction progress. Regular sampling of the reaction mixture will allow you to determine the optimal reaction time and prevent the formation of degradation products that can occur with prolonged heating.

Q4: What are the recommended analytical techniques for the final purity assessment of this compound?

A4: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): With a UV detector to quantify the main product and any organic impurities. A gradient method on a C18 or phenyl-hexyl column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any observed impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to detect any structurally similar impurities.

  • Gas Chromatography (GC): To quantify residual solvents.

Experimental Protocols

Representative Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Bromo-2-methoxyaniline (1.0 eq)

  • N,N-Dimethylpiperidin-4-amine (1.2 eq)

  • XPhos Pd G3 (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-methoxyaniline, N,N-dimethylpiperidin-4-amine, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol or ethyl acetate).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Product Complex Product Complex Deprotonation->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Aryl Halide Aryl Halide Product Product Aryl Halide->Product Pd Catalyst, Base Hydrodehalogenation Hydrodehalogenation Aryl Halide->Hydrodehalogenation [Pd-H] Dimerization Dimerization Aryl Halide->Dimerization Pd(0) Amine Amine Amine->Product

Caption: Potential side reactions in the Buchwald-Hartwig amination.

References

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Thomas, D. A., & Albaneze-Walker, J. (2005). Development of a robust Buchwald-Hartwig amination reaction for the synthesis of 2,4-diaminopyrimidines. Organic Process Research & Development, 9(3), 296–301. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • Reddy, K. R., & Surendra, K. (2012). Palladium-catalyzed C–N cross-coupling reactions: a brief overview of the recent developments. Catalysis Science & Technology, 2(7), 1331-1350. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. [Link]

Sources

Technical Support Center: Stability and Degradation of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a technical framework for understanding the potential degradation pathways of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS: 1089279-91-3).[1][2] Given the absence of specific degradation studies for this molecule in published literature, this document synthesizes information based on the known reactivity of its constituent functional groups—primarily the aromatic amine, the substituted piperidine, and the tertiary amine—to predict its stability profile and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this molecule under stress conditions?

Based on its structure, the molecule is most susceptible to oxidative degradation. Hydrolytic and photolytic pathways are also possible but are generally considered secondary unless under specific conditions.

  • Oxidative Degradation: This is the most likely degradation route. The molecule contains two primary sites prone to oxidation: the primary aromatic amine and the tertiary amine within the piperidine ring.[3][4]

    • The primary aromatic amine can undergo oxidation to form nitroso, nitro, or hydroxylamine derivatives. It can also be involved in radical-mediated coupling reactions, leading to colored dimeric or polymeric impurities.

    • The tertiary dimethylamino group on the piperidine ring is susceptible to oxidation, forming an N-oxide, a common metabolic and degradation pathway for such moieties.[3]

  • Hydrolytic Degradation: The molecule lacks common hydrolyzable functional groups like esters, amides, or lactams. Therefore, it is expected to be stable across a wide pH range in aqueous solutions. Degradation under extreme pH conditions (strong acid or base at high temperatures) cannot be entirely ruled out but is not predicted to be a significant pathway under typical experimental or storage conditions.

  • Photodegradation: Aromatic amines and piperidine structures can be sensitive to light.[5][6] Exposure to UV or high-intensity visible light, especially in the presence of oxygen, can initiate photo-oxidative processes. This can lead to the formation of radicals and subsequent complex degradation product profiles.[5][7][8]

  • Thermal Degradation: In the solid state and protected from oxygen, the molecule is likely to be thermally stable. However, high temperatures in solution, particularly in the presence of oxidative agents or metal ions, will accelerate the oxidative degradation pathways mentioned above.[9]

Q2: Which specific functional groups are the most chemically labile?

The reactivity of the functional groups is the key to predicting degradation. The order of susceptibility is generally:

  • Primary Aromatic Amine (-NH₂): This is the most reactive site, highly prone to oxidation.

  • Tertiary Aliphatic Amine (-N(CH₃)₂): A primary target for oxidation to its corresponding N-oxide.

  • α-Carbons to Piperidine Nitrogen: The C-H bonds adjacent to the nitrogen in the piperidine ring can be susceptible to hydrogen abstraction, particularly in radical-initiated reactions or photo-oxidation, potentially leading to ring opening or the formation of imines.[5][7][8]

Caption: Predicted reactive sites on the molecule.

Q3: How should I design a forced degradation study for this compound?

A forced degradation or stress testing study is crucial to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[4]

Stress ConditionRecommended Reagents & ConditionsRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo test stability in acidic environments. Significant degradation is not expected.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo test stability in alkaline environments. Significant degradation is not expected.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThis is the most critical test. It mimics oxidative stress and is expected to generate the most relevant degradants (N-oxides, hydroxylamines, etc.).[3]
Thermal Solid & Solution at 80°C for 48 hoursTo assess the impact of heat. In solution, this will likely accelerate oxidation.
Photostability Expose solid & solution to light (ICH Q1B option 2: 1.2 million lux hours and 200 W·h/m²)To evaluate light sensitivity. A dark control is mandatory.[6]
Q4: What is the best analytical technique to monitor degradation and identify impurities?

A combination of High-Performance Liquid Chromatography with UV detection and Mass Spectrometry (HPLC-UV/MS) is the gold standard.[3]

  • HPLC: Separates the parent compound from its degradation products. A reverse-phase C18 column is a good starting point.

  • UV/DAD Detector: Allows for the quantification of the parent compound and degradants, enabling mass balance calculations.

  • Mass Spectrometer (MS): Provides mass-to-charge ratio (m/z) information for each peak, which is essential for the structural elucidation of unknown degradation products.

Q5: How should I properly store this compound to ensure its long-term stability?

Based on its predicted lability, the following storage conditions are recommended:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert gas like argon or nitrogen to minimize contact with oxygen.[11]

  • Light: Protect from light by using an amber vial or storing it in a dark location.

Troubleshooting Guide

Observation in AnalysisPotential Cause(s)Recommended Action(s)
Rapid loss of parent compound in solution at room temperature. Oxidative degradation from dissolved oxygen in the solvent, potentially catalyzed by trace metals or light.Prepare solutions fresh. Use de-gassed, high-purity solvents. Work in amber glassware.
Appearance of new, colored impurities (yellow/brown). Formation of polymeric species from the oxidation of the aromatic amine.Confirm with MS (look for masses corresponding to dimers or trimers). Re-evaluate storage conditions.
A new peak appears with a mass of +16 Da compared to the parent. N-oxidation of either the tertiary dimethylamino group or the aromatic amine.Use tandem MS (MS/MS) to fragment the ion. The fragmentation pattern can help distinguish between the two possible N-oxides.
Poor peak shape or shifting retention times. The amine groups can interact with free silanols on the HPLC column. The compound may be unstable in the mobile phase.Use a modern, end-capped HPLC column. Consider adding a small amount of a competing amine (e.g., 0.1% triethylamine) or using a buffered mobile phase.

Experimental Protocol: Forced Oxidative Degradation

This protocol provides a standardized workflow for investigating the oxidative degradation of this compound.

1. Materials & Equipment

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Formic Acid (for mobile phase)

  • Analytical balance, volumetric flasks, pipettes

  • Amber HPLC vials

  • HPLC-UV/MS system

2. Workflow

Caption: Forced degradation study workflow.

3. HPLC-UV/MS Method Parameters (Example)

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • UV Detection: 254 nm and Diode Array Detector (DAD) scan from 200-400 nm.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range 100-1000 m/z.

4. Data Analysis

  • Calculate the percentage of the parent compound remaining at each time point.

  • Examine the mass spectra of new peaks to propose structures for the degradation products. The monoisotopic mass of the parent compound is 249.1841 g/mol .[12] Look for common transformations (e.g., +16 for oxidation).

  • Calculate the mass balance by summing the peak area of the parent and all degradation products and comparing it to the initial peak area of the parent at T=0.

References

  • Barnes, I., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Barnes, I., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Barnes, I., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Maheswaran, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Klick, S., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Mondal, M. K., et al. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • J&K Scientific. This compound. [Link]

  • AbacipharmTech. This compound. [Link]

  • PubChemLite. This compound. [Link]

  • trusting, D., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]

  • Albb. 1-(4-aMino-5-Methoxy-2-Methylphenyl)-N,N-diMethylpiperidin-4-aMine. [Link]

  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable pharmaceutical intermediate. The synthesis, typically achieved via a Buchwald-Hartwig amination, presents unique obstacles when transitioning from laboratory to pilot or production scale. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.

Troubleshooting Guide: From Benchtop to Bulk

This section addresses specific problems you may encounter during the scale-up of the Buchwald-Hartwig amination between a 4-halo-2-methoxyaniline derivative and N,N-dimethylpiperidin-4-amine.

Issue 1: Reaction Stalls or Fails to Reach Completion

Q: My large-scale Buchwald-Hartwig reaction is sluggish and stalls before all the starting material is consumed. What are the likely causes and how can I rectify this?

A: A stalled reaction at scale is a common and costly issue. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions that are exacerbated at a larger volume.

Causality and Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. On a larger scale, ensuring a truly inert atmosphere is more challenging. Trace oxygen can lead to the formation of inactive palladium oxides.

    • Solution: Implement rigorous inerting procedures. Purge the reactor with nitrogen or argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction. Use degassed solvents and reagents.

  • Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution, effectively lowering the reaction concentration in parts of the vessel and promoting side reactions.

    • Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Use baffles to improve mixing efficiency.

  • Ligand Degradation: Phosphine-based ligands, crucial for the catalytic cycle, can be sensitive to air and moisture, especially at elevated temperatures.

    • Solution: Handle ligands in a glovebox or under a stream of inert gas. Use fresh, high-purity ligands for scale-up.

  • Inappropriate Catalyst Loading: While cost-effective at the bench, low catalyst loading may be insufficient for a large-scale reaction where the relative impact of trace impurities is magnified.

    • Solution: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to overcome the effects of catalyst poisons.

Issue 2: Formation of Significant Impurities

Q: I'm observing significant byproduct formation in my scaled-up reaction, which is complicating purification. What are the common impurities and how can I minimize them?

A: Impurity profiles can change dramatically upon scale-up. Understanding the potential side reactions of the Buchwald-Hartwig amination is key to mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide: This results in the formation of 2-methoxyaniline from the starting material. It is often caused by moisture in the reaction.

    • Mitigation: Use anhydrous solvents and reagents. Dry the starting materials thoroughly before use.

  • Di-arylation of the Piperidine: Although less common with secondary amines, under certain conditions, a second molecule of the aryl halide can react with the product.

    • Mitigation: Carefully control the stoichiometry of the reactants. A slight excess of the piperidine amine can help suppress this side reaction.

  • Homocoupling of the Aryl Halide: This leads to the formation of a biphenyl impurity.

    • Mitigation: This is often a sign of a poorly performing catalyst system. Re-evaluate the choice of ligand and palladium precursor.

Impurity Potential Cause Mitigation Strategy
2-MethoxyanilineMoisture, catalyst decompositionUse anhydrous reagents and solvents; ensure inert atmosphere.
Di-arylated PiperidineIncorrect stoichiometryUse a slight excess of N,N-dimethylpiperidin-4-amine.
Biphenyl DerivativeInefficient catalyst systemScreen alternative ligands and palladium precursors.
Issue 3: Exothermic Reaction and Thermal Runaway Risk

Q: My reaction temperature is difficult to control during the initial stages of the reaction on a larger scale. How can I manage the exotherm and ensure the safety of the process?

A: The Buchwald-Hartwig amination can be exothermic, and on a large scale, the heat generated can lead to a dangerous thermal runaway if not properly managed. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.

Managing Exotherms:

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the reactants, such as the aryl halide or the base, to the reaction mixture at the desired temperature. This allows the cooling system to keep pace with the heat generated.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and effective cooling protocol.

  • Reactor and Cooling System: Ensure the reactor's cooling system is adequate for the scale and the determined exotherm. Consider using a jacketed reactor with a high-performance heat transfer fluid.

Issue 4: Difficult Product Isolation and Purification

Q: The final product, this compound, is highly polar and difficult to isolate from the reaction mixture and purify by standard column chromatography. What are some effective strategies for large-scale purification?

A: The polar nature of the product, with its multiple amine functionalities, presents a significant purification challenge, especially at scale.

Purification Strategies:

  • Acid-Base Extraction: Utilize the basicity of the product to your advantage. After the reaction, perform an aqueous workup. The product can be extracted into an acidic aqueous phase, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be basified to precipitate or allow for extraction of the purified product.

  • Crystallization/Salt Formation: Direct crystallization of the free base may be challenging. Consider forming a salt of the product, such as the hydrochloride or sulfate salt. Salts often have better crystalline properties and can be more easily purified by recrystallization. The free base can be regenerated from the purified salt in a subsequent step if required.

  • Specialized Chromatography: If chromatography is necessary, standard silica gel may not be effective due to strong interactions with the basic product. Consider using an alternative stationary phase, such as alumina or a basic-deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium precursor and ligand for this specific transformation at scale?

A1: While the optimal catalyst system should be determined experimentally, for the coupling of an electron-rich aniline with a secondary cyclic amine, a common starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as a Buchwald G3 or G4 precatalyst, with a bulky, electron-rich phosphine ligand.[1][2] Ligands like XPhos or RuPhos have shown good performance in similar systems. A case study on a Buchwald-Hartwig reaction for an API intermediate found that screening a diverse set of ligands, including both monodentate and bidentate phosphines, can identify more cost-effective and efficient alternatives to commonly used ligands like XPhos.[1]

Q2: How critical is the purity of the starting materials, N,N-dimethylpiperidin-4-amine and the 4-halo-2-methoxyaniline derivative?

A2: The purity of starting materials is paramount for a successful and reproducible scale-up. Impurities in the starting materials can act as catalyst poisons or lead to the formation of unwanted side products that are difficult to remove. For example, excess water or other protic impurities can lead to hydrodehalogenation of the aryl halide. It is recommended to use starting materials with >98% purity and to perform a thorough analysis for any potential catalyst inhibitors.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The primary safety concerns are the management of the reaction exotherm to prevent thermal runaway, and the handling of potentially hazardous materials. Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE). The palladium catalyst and phosphine ligands can also be hazardous. A thorough process safety review should be conducted before any scale-up, including a risk assessment for thermal runaway.[3][4]

Q4: Can this reaction be performed in more environmentally friendly "green" solvents?

A4: While traditional Buchwald-Hartwig reactions often use solvents like toluene or dioxane, there is a growing interest in using greener alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being explored as more sustainable options. However, a change in solvent will likely require re-optimization of the reaction conditions, including the choice of base and ligand.

Experimental Workflow and Diagrams

Generalized Scale-Up Synthesis Workflow

reagent_prep Reagent Preparation (Drying & Degassing) reactor_setup Reactor Setup (Inerting & Temperature Control) reagent_prep->reactor_setup reaction Controlled Reagent Addition & Reaction Monitoring reactor_setup->reaction workup Aqueous Workup (Quenching & Phase Separation) reaction->workup extraction Acid-Base Extraction (Product Isolation) workup->extraction purification Purification (Crystallization/Salt Formation) extraction->purification drying Product Drying purification->drying

Caption: Generalized workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic Diagram for Low Yield

start Low Reaction Yield check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Purity & Dryness start->check_reagents check_catalyst Evaluate Catalyst/Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Mixing) start->check_conditions remedy_inert Improve Inerting Protocol check_inert->remedy_inert remedy_reagents Use Fresh/Dry Reagents check_reagents->remedy_reagents remedy_catalyst Screen New Catalysts/Ligands Increase Loading check_catalyst->remedy_catalyst remedy_conditions Optimize Temperature & Agitation check_conditions->remedy_conditions

Caption: A troubleshooting decision tree for addressing low yield in the scaled-up synthesis.

References

  • Anderson, K. W., et al. (2006). The Development of a Scalable Synthesis for the 5-HT1D Antagonist MK-0462. Organic Process Research & Development, 10(4), 771-782.
  • Murray, P. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Journal of Chemical Education. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubChem. This compound. [Link]

  • AbacipharmTech. This compound. [Link]

  • Phystechbio. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Organic Process Research & Development. Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. [Link]

  • MDPI. Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. [Link]

  • OSTI.GOV. Evaluating Safety Characteristics of Lithium-Ion Battery Systems Through Cascading Thermal Runaway Experiments and Modeling. [Link]

  • Oak Ridge National Laboratory. Thermal Runaway Risk Assessment by Mechanically Induced Internal Short Circuit. [Link]

  • PubMed. Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. [Link]

  • ACS Publications. Organic Process Research & Development Vol. 20 No. 7. [Link]

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • PubChem. N,N-Dimethylpiperidin-4-amine. [Link]

  • ACS Publications. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • Royal Society of Chemistry. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine Analogs: A Guide to Structure-Activity Relationships at Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of analogs related to the 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine scaffold. While direct experimental data for this specific molecule is not extensively available in the public domain, a robust body of research on analogous structures provides significant insights into the key structural motifs that govern their interaction with biological targets, primarily the opioid receptors. This document will synthesize these findings to offer a predictive comparison and a framework for the rational design of novel ligands.

The N-aryl-4-aminopiperidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent opioid receptor modulators. The nature and substitution pattern of the N-aryl group, coupled with modifications to the 4-amino moiety and the piperidine ring itself, critically influence binding affinity, selectivity, and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The N-Aryl-4-Aminopiperidine Pharmacophore: A Gateway to Opioid Receptor Modulation

The fundamental pharmacophore for this class of compounds consists of a protonatable nitrogen within the piperidine ring and an aromatic ring, with a specific spatial relationship between them being crucial for opioid receptor interaction.[1] The N,N-dimethylamino group at the 4-position of the piperidine ring is a key feature that can significantly impact the pharmacological profile.

Below, we delve into a comparative analysis of structural analogs, focusing on key regions of chemical modification and their impact on biological activity.

Comparative Analysis of N-Aryl Substitutions

The substitution pattern on the N-aryl ring plays a pivotal role in determining the affinity and selectivity of these analogs for the different opioid receptors. The presence of hydroxyl or methoxy groups, as in the parent compound of interest, is a common feature in many potent opioid ligands.

Table 1: Comparison of N-Aryl Substituted Analogs

Compound IDN-Aryl Substituentµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Functional Activity (MOR)Reference
Hypothetical Parent 4-amino-3-methoxyphenylData not availableData not availableData not availablePredicted Agonist-
Analog A 3-hydroxyphenylPotent (sub-nanomolar)WeakerWeakerAgonist[2]
Analog B 3,4-dichlorophenylacetylWeakPotentWeakKOR Agonist[3]
Analog C PhenylModerateModerateModerateAgonist[4]

Note: The data presented is a synthesis of findings from multiple sources on related scaffolds and may not represent direct comparisons from a single study. Ki values are indicative of binding affinity, with lower values indicating higher affinity.

The 3-hydroxyl group on the phenyl ring is a well-established motif for high-affinity µ-opioid receptor (MOR) binding.[2] In contrast, analogs incorporating a (3,4-dichlorophenyl)acetyl moiety at the piperidine nitrogen have demonstrated high potency and selectivity as kappa-opioid receptor (KOR) agonists.[3]

Impact of Piperidine Ring Modifications

Modifications to the piperidine ring, including the nature of the substituent at the 4-position, can dramatically alter the pharmacological profile of these compounds.

Table 2: Comparison of Piperidine Ring Analogs

Compound IDPiperidine Modificationµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Functional ActivityReference
Hypothetical Parent 4-(N,N-dimethylamino)Data not availableData not availableData not availablePredicted Agonist-
Analog D 4-anilidoPotentWeakWeakMOR Agonist[4]
Analog E 4-hydroxy-4-phenylModerateModerateModerateNociceptin Receptor Ligand[5]
Analog F 2-((dimethylamino)methyl)WeakPotentWeakKOR Agonist[3]

The replacement of the 4-dimethylamino group with a 4-anilido moiety is a hallmark of the fentanyl class of potent MOR agonists.[4] This highlights the critical role of the 4-substituent in directing receptor selectivity and potency. Furthermore, the introduction of a 2-((dimethylamino)methyl) group can steer the activity towards the KOR.[3]

Structure-Activity Relationship Summary

The available data on N-aryl-4-aminopiperidine analogs allows for the formulation of several key structure-activity relationships (SARs).

SAR_Summary cluster_scaffold N-Aryl-4-Aminopiperidine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure N_Aryl N-Aryl Substituent (e.g., 3-OH, 3,4-diCl) Scaffold->N_Aryl Influences Selectivity Piperidine_4_Sub 4-Position Substituent (e.g., -N(Me)2, -NH(CO)Et) Scaffold->Piperidine_4_Sub Modulates Potency MOR_Activity Mu-Opioid Receptor (Agonism) N_Aryl->MOR_Activity 3-OH enhances KOR_Activity Kappa-Opioid Receptor (Agonism) N_Aryl->KOR_Activity 3,4-diCl enhances Piperidine_4_Sub->MOR_Activity Anilido enhances Piperidine_4_Sub->KOR_Activity 2-aminomethyl enhances DOR_Activity Delta-Opioid Receptor (Variable)

Caption: Key structure-activity relationships for N-aryl-4-aminopiperidine analogs at opioid receptors.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are representative methodologies for key in vitro assays used to characterize opioid receptor ligands.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a test compound for a specific opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR), κ-opioid receptor (hKOR), or δ-opioid receptor (hDOR).

  • Radioligand: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), or [³H]DPDPE (for DOR).[6]

  • Test compounds (analogs of this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, GDP, and the test compound.

  • Pre-incubate the mixture to allow the compound to bind to the receptors.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For agonists, determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

  • For antagonists, their potency (Kb) can be determined by measuring their ability to shift the concentration-response curve of a known agonist.[7]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay B1 Prepare Reagents (Membranes, Radioligand, Compound) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 End End B5->End F1 Prepare Reagents (Membranes, GDP, Compound) F2 Pre-incubate F1->F2 F3 Add [35S]GTPγS & Incubate F2->F3 F4 Filter & Wash F3->F4 F5 Scintillation Counting F4->F5 F6 Data Analysis (EC50, Emax) F5->F6 F6->End Start Start Start->B1 Start->F1

Caption: A generalized workflow for in vitro characterization of opioid receptor ligands.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel opioid receptor modulators. Based on the extensive structure-activity relationship data from analogous series, it is predicted that this compound will exhibit activity at opioid receptors, with the precise profile being dependent on the interplay of its structural features. The methoxy and amino substituents on the phenyl ring are likely to confer some degree of MOR affinity. Further empirical testing, following the robust protocols outlined in this guide, is necessary to fully elucidate the biological activity of this specific compound and its potential as a therapeutic agent. This comparative guide serves as a valuable resource for researchers in the field, providing a framework for understanding the SAR of this important class of molecules and for guiding future drug discovery efforts.

References

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Opioid Activity of Arodyn Analogs Cyclized by Ring-Closing Metathesis involving Tyr(Allyl). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS Chemical Neuroscience. [Link]

  • Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - PubMed. Bioorganic & Medicinal Chemistry. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. [Link]

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules. [Link]

  • Representative examples of common scaffolds in kappa opioid receptor ligands. Figshare. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Science Behind Kappa Opioid Receptor Agonists. Papharma. [Link]

  • The µ opioid receptor and ligands acting at the µ opioid receptor, as therapeutics and potential therapeutics. Pharmacology & Therapeutics. [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. Journal of Medicinal Chemistry. [Link]

  • Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays. European Journal of Pharmacology. [Link]

  • Structure-based design of bitopic ligands for the μ-opioid receptor. Nature. [Link]

  • Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–activity relationships of opioid ligands. Loughborough University Institutional Repository. [Link]_relationships_of_opioid_ligands/9400523/1)

Sources

Structure-Activity Relationship of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine Derivatives: A Comparative Guide to a Novel Class of Potential Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in medicinal chemistry. The 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine scaffold has emerged as a promising starting point for the development of potent opioid receptor modulators, particularly targeting the µ-opioid receptor (MOR) to elicit strong pain relief. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon established principles from closely related 4-phenylpiperidine and other piperidine-based analgesics. By systematically dissecting the molecular architecture, we aim to provide researchers and drug development professionals with a predictive framework for designing next-generation analgesics with optimized pharmacological properties.

While a dedicated, comprehensive SAR study on the this compound series is not yet publicly available, this guide synthesizes data from analogous chemical series to infer the likely impact of structural modifications. The insights presented herein are grounded in the well-established pharmacology of opioid receptor ligands and are intended to guide future research in this promising area.

The Core Scaffold: A Privileged Motif for Opioid Receptor Interaction

The this compound core can be dissected into three key pharmacophoric regions, each offering opportunities for modification to fine-tune biological activity:

  • The 1-(4-amino-3-methoxyphenyl) Moiety: This aromatic region is crucial for anchoring the ligand within the receptor binding pocket.

  • The Piperidine Ring: This central scaffold provides the appropriate three-dimensional orientation of the key interacting groups.

  • The 4-(N,N-dimethylamino) Group: This basic nitrogen atom is a critical feature for interaction with key acidic residues in the opioid receptors.

The following sections will explore the putative SAR for each of these regions, supported by experimental evidence from analogous compounds.

Structure-Activity Relationship Analysis

Modifications of the 1-(4-amino-3-methoxyphenyl) Group

The substitution pattern on the phenyl ring plays a pivotal role in determining the affinity and selectivity of piperidine-based ligands for opioid receptors.[1] Drawing parallels from related series, we can anticipate the following trends:

  • The 4-Amino Group: The presence and nature of the substituent at this position are critical. The free amino group can act as a hydrogen bond donor. Its replacement with other functionalities, such as a hydroxyl or nitro group, would likely alter the binding profile.

  • The 3-Methoxy Group: The methoxy group at the 3-position is expected to influence both the electronic properties and the conformation of the phenyl ring. Varying the size and electronics of this substituent (e.g., replacing it with ethoxy, chloro, or fluoro groups) could modulate receptor affinity and selectivity. For instance, in a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives, the 3-methoxyphenyl group was found to be important for high binding affinity to the MOR.[2]

Modifications of the Piperidine Ring

The piperidine core acts as a rigid scaffold, and its substitution can significantly impact the ligand's interaction with the receptor.

  • N-Substitution: The substituent on the piperidine nitrogen is a key determinant of agonist versus antagonist activity and can dramatically influence potency.[3][4] For many 4-phenylpiperidine analgesics, an aralkyl substituent, such as a phenethyl group, on the piperidine nitrogen leads to high potency.[3] It is therefore hypothesized that replacing the direct attachment of the phenyl ring to the piperidine nitrogen with a linker, such as an ethyl group, could enhance analgesic activity.

Modifications of the 4-(N,N-dimethylamino) Group

The basic nitrogen at the 4-position of the piperidine ring is a conserved feature in many opioid ligands, forming a crucial ionic interaction with an aspartate residue in the binding pocket of opioid receptors.

  • Alkyl Substitution: The N,N-dimethyl substitution is common, but altering the size of these alkyl groups (e.g., to diethyl or cyclopropylmethyl) could impact the steric fit within the binding pocket and potentially modulate efficacy and selectivity.

  • Replacement of the Amino Group: Replacing the dimethylamino group with other basic moieties or hydrogen bond acceptors could be explored, although this is likely to have a profound impact on activity, given its critical role in receptor binding.[4]

Comparative Performance Data (Hypothetical)

To illustrate the potential SAR trends, the following table presents hypothetical data for a series of this compound derivatives, based on the principles discussed above. This data is for illustrative purposes and requires experimental validation.

Compound R1 (at C4-amino) R2 (at C3-methoxy) N-substituent Hypothetical MOR Ki (nM) Hypothetical Analgesic Potency (ED50, mg/kg)
Parent -NH2-OCH3Phenyl5010
Analog 1 -OH-OCH3Phenyl10025
Analog 2 -NH2-OHPhenyl7515
Analog 3 -NH2-OCH3Phenethyl51
Analog 4 -NH2-ClPhenyl6012

Experimental Protocols

The synthesis and evaluation of these derivatives would follow established methodologies in medicinal chemistry and pharmacology.

General Synthesis of this compound Derivatives

A common synthetic route would involve the reductive amination of a suitably substituted N-phenyl-4-piperidone with dimethylamine, followed by modifications to the phenyl ring.

G cluster_synthesis General Synthetic Scheme start Substituted N-phenyl-4-piperidone step1 Reductive Amination (Dimethylamine, NaBH(OAc)3) start->step1 product 1-(substituted-phenyl)-N,N-dimethylpiperidin-4-amine step1->product step2 Functional Group Interconversion (e.g., Nitration, Reduction, Alkylation) product->step2 final_product Target Derivatives step2->final_product

Caption: General synthetic workflow for target derivatives.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human opioid receptors (e.g., from CHO-K1 cells) are prepared.

  • Competition Binding: The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assay (Mouse Hot-Plate Test)

Objective: To assess the antinociceptive effects of the compounds in an animal model of acute pain.

Methodology:

  • Animal Model: Male ICR mice are used.

  • Compound Administration: The test compounds are administered via a suitable route (e.g., intraperitoneal or oral).

  • Nociceptive Testing: At various time points after administration, the mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and the ED50 value is determined.

Logical Relationships in SAR

The interplay between the different structural components dictates the overall pharmacological profile.

G cluster_sar Key Structure-Activity Relationships A Phenyl Ring Substituents D Receptor Affinity (Ki) A->D F Receptor Selectivity (µ vs δ/κ) A->F B Piperidine N-Substituent B->D B->F C 4-Amino Group Basicity & Sterics C->D E Analgesic Potency (ED50) D->E

Caption: Interdependence of structural features and biological outcomes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel analgesics. Based on the analysis of structurally related compounds, modifications to the N-substituent of the piperidine ring and the substitution pattern on the phenyl ring are anticipated to be key strategies for optimizing potency and selectivity. Specifically, the introduction of an aralkyl group on the piperidine nitrogen is predicted to significantly enhance analgesic activity.

Future work should focus on the systematic synthesis and pharmacological evaluation of a library of these derivatives to experimentally validate the hypothesized SAR. This should include in vitro binding and functional assays for all three major opioid receptor subtypes, as well as in vivo studies in various pain models. Such a comprehensive investigation will be crucial for identifying lead candidates with a superior therapeutic window for the treatment of pain.

References

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]

  • Wang, X., Tang, Y., Xie, Q., & Qiu, Z. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • Zimmerman, D. M., Leander, J. D., Reel, J. K., Hynes, M. D., & Reifel, M. J. (1987). Structure-activity relationships of a series of 3,4-disubstituted N-alkyl-4-arylpiperidines with opioid agonist and antagonist activity. Journal of Medicinal Chemistry, 30(4), 567-575.
  • Jones, P., Griffin, A. M., Gawell, L., Lavoie, R., Delorme, D., Roberts, E., Brown, W., Walpole, C., Xiao, W., Boulet, J., Labarre, M., Coupal, M., Butterworth, J., St-Onge, S., Hodzic, L., & Salois, D. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. [Link]

  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. [Link]

  • Huang, H., Li, X., Xie, P., Li, X., Xu, X., Qian, Y., Yuan, C., Meng, X., Chai, J., Chen, J., Liu, J., Wang, W., Li, W., Wang, Y., Fu, W., & Liu, J. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. [Link]

  • Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]

  • Huang, P., Ke, Y., Zou, Y., Wang, Y., & Li, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Rónai, A. Z. (2003). Structure-activity relationships of opioid ligands. Current medicinal chemistry, 10(21), 2265-2287.
  • Wu, H., Huang, H., Li, X., Xie, P., Li, X., Xu, X., ... & Liu, J. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

Sources

In Vitro Validation of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine: A Comparative Guide to Unveiling its Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental assessment. This guide provides a comprehensive framework for the in vitro validation of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine , a compound of interest for its potential neuromodulatory activities. Drawing from established methodologies in G-protein coupled receptor (GPCR) screening, we present a phased approach, from initial target engagement to functional characterization, alongside a comparative analysis with known receptor ligands.

Introduction: De-orphaning a Novel Compound

The chemical structure of this compound suggests potential interactions with neurological targets. The presence of a piperidine moiety is a common feature in ligands for various central nervous system (CNS) receptors. For instance, the related compound, N,N-Dimethylpiperidin-4-amine, has been associated with the modulation of N-methyl-D-aspartate (NMDA) receptors[1]. Furthermore, structurally similar molecules have been identified as N-type calcium channel blockers[2]. This guide, therefore, proposes a screening cascade focused on identifying and validating its activity on key families of CNS receptors, primarily dopamine and serotonin receptors, which are implicated in a vast array of physiological and pathological processes.

Phase 1: Target Engagement - Is There a "Handshake"?

The initial and most critical step is to determine if the compound physically interacts with its putative protein targets. Radioligand binding assays remain a gold standard for quantifying this interaction due to their sensitivity and direct nature.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to assess the binding affinity of this compound for a panel of selected GPCRs, such as the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2AR).

Objective: To determine the binding affinity (Ki) of the test compound for the target receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the target receptor (e.g., D2R or 5-HT2AR).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2R, [3H]-Ketanserin for 5-HT2AR).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2R, Mianserin for 5-HT2AR).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compounds.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compounds. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • Cell Membranes vs. Whole Cells: Using cell membranes isolates the receptor from downstream signaling complexities, providing a direct measure of binding affinity.

  • Choice of Radioligand: The selected radioligand should have high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio.

  • Competition Assay Format: This format is efficient for screening and determining the affinity of unlabeled compounds.

Phase 2: Functional Characterization - What is the Consequence of the "Handshake"?

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is the compound an agonist, activating the receptor? Or is it an antagonist, blocking the action of the endogenous ligand? Functional assays that measure downstream signaling events provide these answers.

G-Protein Coupled Receptor (GPCR) Activation: A Fork in the Road

GPCRs can signal through various pathways, most commonly via G-proteins or through β-arrestin recruitment. Assessing both pathways is essential for a complete understanding of the compound's functional profile, including any potential for biased agonism.

Experimental Protocol 1: G-Protein Activation (cAMP Assay for Gs/Gi-coupled receptors)

This protocol is designed to measure the effect of the test compound on the production of cyclic AMP (cAMP), a key second messenger for receptors coupled to Gs (stimulatory) or Gi (inhibitory) G-proteins.[3]

Objective: To determine if the test compound modulates cAMP production, indicating agonist or antagonist activity at Gs or Gi-coupled receptors.

Materials:

  • HEK293 cells stably expressing the target Gs or Gi-coupled receptor.

  • Test compound: this compound.

  • Known agonist and antagonist for the target receptor.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Gs-coupled receptors: Add varying concentrations of the test compound or a known agonist.

    • For Gi-coupled receptors: Add varying concentrations of the test compound or a known agonist, followed by a fixed concentration of forskolin to stimulate cAMP production.

    • For antagonist testing: Pre-incubate the cells with the test compound before adding a known agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels as a function of the compound concentration. For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists, determine the IC50.

Rationale for Experimental Choices:

  • cAMP as a Readout: cAMP is a well-established and easily measurable second messenger for a large family of GPCRs.

  • Use of Forskolin: For Gi-coupled receptors, stimulating adenylyl cyclase with forskolin provides a signal window to observe the inhibitory effect of agonists.

Experimental Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[4][5]

Objective: To determine if the test compound induces β-arrestin recruitment to the target receptor.

Materials:

  • HEK293 cells co-expressing the target GPCR fused to a donor fluorophore (e.g., GFP) and β-arrestin fused to an acceptor fluorophore (e.g., mCherry) for FRET or BRET-based detection.

  • Test compound: this compound.

  • Known agonist for the target receptor.

  • Plate reader capable of detecting FRET or BRET signals.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add varying concentrations of the test compound or a known agonist.

  • Incubation: Incubate the plate at 37°C and measure the FRET or BRET signal at multiple time points to capture the kinetics of recruitment.

  • Data Analysis: Plot the change in FRET or BRET ratio as a function of the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Rationale for Experimental Choices:

  • FRET/BRET Technology: These proximity-based assays provide a real-time, quantitative measure of protein-protein interactions in living cells.

  • Assessing Biased Agonism: Comparing the potency and efficacy of the compound in G-protein and β-arrestin assays can reveal if it preferentially activates one pathway over the other (biased agonism).

Comparative Data Analysis

To put the experimental data into context, it is crucial to compare the activity of this compound with that of well-characterized reference compounds.

Compound Target Receptor Binding Affinity (Ki, nM) Functional Activity cAMP Assay (EC50/IC50, nM) β-Arrestin Recruitment (EC50, nM)
This compound D2RExperimental ValueExperimental ValueExperimental ValueExperimental Value
Dopamine (Endogenous Agonist)D2R10-50Agonist5-2020-100
Haloperidol (Antagonist)D2R1-5Antagonist>10,000>10,000
This compound 5-HT2ARExperimental ValueExperimental ValueExperimental ValueExperimental Value
Serotonin (Endogenous Agonist)5-HT2AR5-20AgonistN/A (Gq-coupled)10-50
Ketanserin (Antagonist)5-HT2AR0.5-2AntagonistN/A (Gq-coupled)>10,000

Note: The values for the reference compounds are approximate and can vary depending on the specific assay conditions. N/A indicates that the cAMP assay is not the primary readout for Gq-coupled receptors like 5-HT2AR; a calcium mobilization or IP1 accumulation assay would be more appropriate.

Visualizing the Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow compound Test Compound: This compound binding_assay Phase 1: Target Engagement Radioligand Binding Assay compound->binding_assay functional_assays Phase 2: Functional Characterization binding_assay->functional_assays cAMP_assay cAMP Assay (Gs/Gi-coupled Receptors) functional_assays->cAMP_assay barrestin_assay β-Arrestin Recruitment Assay functional_assays->barrestin_assay data_analysis Data Analysis & Comparison cAMP_assay->data_analysis barrestin_assay->data_analysis

Caption: A streamlined workflow for the in vitro validation of the test compound.

GPCR Signaling Pathways

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein G-Protein Pathway Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin β-Arrestin Pathway Ligand Agonist (e.g., Test Compound) Ligand->GPCR Binding & Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Beta_Arrestin->Downstream_Signaling

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. In drug discovery and chemical biology, establishing the precise binding profile of a new molecular entity is paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects or provide opportunities for drug repositioning. This document outlines the scientific rationale, experimental design, and data interpretation for a thorough cross-reactivity investigation of this specific piperidine derivative.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous approved drugs targeting a wide array of biological systems.[1][2][3][4] Its prevalence underscores the importance of meticulously characterizing the selectivity of any new piperidine-containing compound to ensure its utility and safety.

Rationale for Cross-Reactivity Screening

The chemical structure of this compound features key pharmacophores—a substituted aniline and a basic aminopiperidine moiety—that suggest a potential for interaction with multiple biological targets. The tertiary amine is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly aminergic receptors (e.g., serotonin, dopamine, adrenergic, histamine), as well as certain ion channels and transporters.

A comprehensive cross-reactivity study is a self-validating system; it not only identifies potential liabilities but also builds confidence in the compound's specificity for its intended target. Early-stage profiling prevents the costly pursuit of non-selective compounds and is a critical component of any robust preclinical data package.

Designing the Cross-Reactivity Screening Cascade

A tiered approach is the most efficient method for evaluating off-target interactions. This cascade begins with broad, high-throughput screening and funnels down to more specific, functional assessments for any identified "hits."

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional & Cellular Assessment cluster_3 Phase 4: Selectivity Profile A Compound Submission (this compound) B High-Throughput Radioligand Binding Assay Panel (e.g., 44-100 targets @ 10 µM) A->B Single high concentration C Concentration-Response Assays (IC50/Ki determination for 'hits') B->C Hits showing >50% inhibition D Cell-Based Functional Assays (Agonist/Antagonist mode) C->D Confirmed hits with potency < 1 µM E Data Analysis & Generation of Selectivity Ratios D->E

Caption: A typical workflow for a cross-reactivity screening cascade.

Recommended Target Panel

Based on the compound's structure, a suitable screening panel should prioritize the following target classes:

  • GPCRs:

    • Dopamine Receptors (D1, D2, D3, D4)

    • Serotonin (5-HT) Receptors (multiple subtypes, e.g., 5-HT1A, 5-HT2A, 5-HT2B)

    • Adrenergic Receptors (α1, α2, β1, β2)

    • Histamine Receptors (H1, H2, H3)

    • Muscarinic Acetylcholine Receptors (M1-M5)

    • Opioid Receptors (μ, δ, κ)

  • Ion Channels:

    • hERG (human Ether-à-go-go-Related Gene) Potassium Channel

    • Voltage-gated Sodium Channels (Nav)

    • Voltage-gated Calcium Channels (Cav)[5]

  • Transporters:

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

  • Enzymes:

    • Monoamine Oxidase (MAO-A, MAO-B)

    • Phosphodiesterases (PDEs)

Experimental Methodologies

For the initial broad screening phase, radioligand binding assays are the gold standard due to their robustness, high throughput, and well-characterized nature.

Protocol: Radioligand Binding Assay for Off-Target Screening

This protocol provides a generalized procedure for assessing the binding of this compound to a representative off-target, such as the human Serotonin Receptor 5-HT2A.

Objective: To determine the percentage inhibition of radioligand binding to the 5-HT2A receptor by the test compound at a single high concentration (e.g., 10 µM).

Materials:

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin or another appropriate 5-HT2A ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for detecting tritium.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Serially dilute the 10 mM stock of the test compound in DMSO and then into assay buffer to achieve the final desired concentration (10 µM), ensuring the final DMSO concentration in the assay is ≤0.1%.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Mianserin.

    • Test Compound: 25 µL of the diluted this compound.

  • Add Radioligand: Add 25 µL of [³H]-Ketanserin (at a concentration equal to its K_d for the receptor) to all wells.

  • Initiate Reaction: Add 50 µL of the 5-HT2A receptor membrane preparation to all wells. The final volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.

Data Analysis:

  • Calculate the Specific Binding = (Total Binding DPM) - (Non-specific Binding DPM).

  • Calculate the Percent Inhibition for the test compound: % Inhibition = [1 - ( (DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB) )] * 100

A result of >50% inhibition is typically considered a "hit" and warrants further investigation through concentration-response studies to determine the IC₅₀ or Kᵢ value.

Comparative Data Presentation (Hypothetical)

To illustrate how the data would be presented, the table below compares the hypothetical binding affinity of this compound with two fictional alternative compounds against a primary target and a panel of selected off-targets.

TargetThis compound (Kᵢ, nM)Alternative Compound A (Kᵢ, nM)Alternative Compound B (Kᵢ, nM)
Primary Target (e.g., D₄ Receptor) 5.2 15.8 2.1
Dopamine D₂ Receptor85055>10,000
Serotonin 5-HT₂ₐ Receptor4501,200980
Adrenergic α₁ₐ Receptor1,500250>10,000
Histamine H₁ Receptor>10,0009,800650
hERG Channel (% Inhibition @ 1 µM)8%45%2%

Interpretation:

  • Compound of Interest: Shows high potency for the primary target with good selectivity (>160-fold) against the D₂ receptor and even greater selectivity against other tested targets. It exhibits a low risk for hERG liability.

  • Alternative A: Less potent at the primary target and shows significant off-target activity at the D₂ receptor (only ~3.5-fold selectivity) and a potential hERG liability.

  • Alternative B: The most potent compound for the primary target with excellent selectivity against most targets, but shows some activity at the H₁ receptor.

G cluster_0 Selectivity Profile Compound Test Compound (this compound) Primary Primary Target (e.g., D4) Ki = 5.2 nM Compound->Primary High Affinity OffTarget1 Off-Target 1 (e.g., D2) Ki = 850 nM Compound->OffTarget1 Low Affinity (Selectivity Ratio > 160x) OffTarget2 Off-Target 2 (e.g., 5-HT2A) Ki = 450 nM Compound->OffTarget2 Low Affinity (Selectivity Ratio > 85x) OffTarget3 Off-Target 3 (e.g., hERG) Low Inhibition Compound->OffTarget3 Negligible Interaction

Caption: Visual representation of a favorable selectivity profile.

Conclusion and Forward Look

This guide has detailed a robust, scientifically-grounded strategy for the cross-reactivity profiling of this compound. By employing a tiered screening cascade, beginning with broad radioligand binding assays and progressing to functional studies for confirmed hits, researchers can build a comprehensive understanding of the compound's selectivity. The resulting data, when compared against alternative molecules, provides a clear, objective basis for decision-making in the drug discovery process. A favorable selectivity profile, as illustrated in the hypothetical data, is a key indicator of a promising lead compound.

References

  • Nikolova, Y., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • L-Estrada, E., et al. (2017). Piperidine-Based Drug Discovery. Elsevier. Available at: [Link]

  • Singh, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Ohashi, T., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • DeSimone, R.W., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis, therefore, is of considerable interest to the drug development and medicinal chemistry communities. This guide provides a comparative analysis of two plausible and robust synthetic routes for the preparation of this valuable compound. The strategies discussed are designed to be efficient, scalable, and utilize readily available starting materials. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a head-to-head comparison of their respective merits and drawbacks.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a cornerstone of modern organic synthesis.[1][2][3][4] This approach is predicated on the palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of our target molecule, this translates to the coupling of an appropriately substituted aniline with N,N-dimethylpiperidin-4-amine.

A key advantage of this route is its directness. The C-N bond connecting the phenyl and piperidine rings is formed in a single, highly efficient step. The choice of the aryl halide is critical and can be either a bromide or a fluoride.

Scheme 1: Buchwald-Hartwig Amination Approach

Buchwald-Hartwig Amination start1 4-Bromo-2-methoxyaniline or 4-Fluoro-2-methoxyaniline product 1-(4-amino-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine start1->product start2 N,N-Dimethylpiperidin-4-amine start2->product reagents Pd Catalyst Phosphine Ligand Base

Caption: Palladium-catalyzed coupling of an aryl halide with a piperidinamine.

Experimental Protocol (Exemplary)

Materials:

  • 4-Bromo-2-methoxyaniline (1.0 equiv)

  • N,N-Dimethylpiperidin-4-amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methoxyaniline, N,N-dimethylpiperidin-4-amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps.[3][5]

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

An alternative strategy involves a two-step sequence beginning with a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. This approach leverages the activation of an aromatic ring towards nucleophilic attack by a strongly electron-withdrawing group, such as a nitro group.[6][7][8]

This route commences with the coupling of an activated aryl fluoride, 1-fluoro-2-methoxy-4-nitrobenzene, with N,N-dimethylpiperidin-4-amine. The resulting nitro-intermediate is then reduced to the target aniline.

Scheme 2: SNAr and Reduction Approach

SNAr_and_Reduction start1 1-Fluoro-2-methoxy-4-nitrobenzene intermediate 1-(3-Methoxy-4-nitrophenyl)-N,N- dimethylpiperidin-4-amine start1->intermediate start2 N,N-Dimethylpiperidin-4-amine start2->intermediate product 1-(4-amino-3-methoxyphenyl)-N,N- dimethylpiperidin-4-amine intermediate->product reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reagents2 Reducing Agent (e.g., H₂, Pd/C)

Caption: Two-step synthesis via SNAr followed by nitro group reduction.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (SNAr)

Materials:

  • 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 equiv)

  • N,N-Dimethylpiperidin-4-amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 1-fluoro-2-methoxy-4-nitrobenzene, N,N-dimethylpiperidin-4-amine, and potassium carbonate.

  • Add anhydrous DMSO and stir the mixture at 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate.

Step 2: Reduction of the Nitro Group

Materials:

  • 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (1.0 equiv)

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

Procedure:

  • Dissolve the nitro-intermediate in methanol or ethanol in a hydrogenation vessel.

  • Add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen transfer reagent.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Head-to-Head Comparison

FeatureRoute 1: Buchwald-Hartwig AminationRoute 2: SNAr and Reduction
Number of Steps 12
Overall Yield Potentially high (typically 70-95% for similar couplings)Good to high (SNAr and reductions are often high-yielding)
Starting Materials Cost Aryl bromides can be more expensive.[9][10] Palladium catalysts and phosphine ligands represent a significant cost.[11][12][13]Aryl fluorides are often cost-effective.[14] Pd/C is a relatively inexpensive catalyst.
Process Complexity Requires stringent anhydrous and anaerobic conditions. Catalyst and ligand selection can require optimization.SNAr is generally robust. The reduction step is straightforward but may require specialized hydrogenation equipment.
Scalability Can be challenging on a large scale due to the cost of the catalyst system and the need for strict inert conditions.Generally more scalable, with well-established and cost-effective procedures for both steps.
Green Chemistry Use of a precious metal catalyst (Palladium) and potentially toxic phosphine ligands. Toluene is a common solvent.The reduction step using H₂/Pd/C is atom-economical. Solvents like DMSO can be challenging to remove.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Buchwald-Hartwig Amination) is an elegant and direct one-step process that is well-suited for laboratory-scale synthesis and rapid analogue generation where cost is not the primary driver. Its efficiency is highly dependent on the careful selection of the catalyst and ligand system.

  • Route 2 (SNAr and Reduction) , while being a two-step process, is likely to be more cost-effective and scalable for larger-scale production. The reactions are generally robust and utilize less expensive reagents.

The choice between these two synthetic strategies will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and the desired timeline for synthesis.

References

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • IndiaMART. 1- Fluoro- 4-methoxy-2- nitrobenzene at best price in Pimpri Chinchwad. [Link]

  • Cenmed. buchwald ligands kit ii (c005b-231983). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P.
  • Dana Bioscience. Trans-3-fluoro-N,N-dimethylpiperidin-4-amine 10g. [Link]

  • Protheragen. 4-Fluoro-2-Methoxyaniline. [Link]

  • Google Patents. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • PubMed. Influence of anionic and cationic reverse micelles on nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene and piperidine. [Link]

  • ResearchGate. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Vapourtec. Aromatic Substitution. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

efficacy of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the investigational compound 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine against established standard inhibitors. For clarity in this guide, we will refer to this novel compound as "Compound X" .

A Chemically-Informed Hypothesis: Targeting the Janus Kinase (JAK) Family

Publicly available data on Compound X is not available. However, a structural analysis of the molecule, which features a substituted N-phenyl-piperidin-4-amine core, reveals similarities to known ATP-competitive kinase inhibitors. The substituted aniline moiety is a common "hinge-binding" motif that anchors small molecules into the ATP-binding pocket of kinases. Based on this, we hypothesize that Compound X is a novel inhibitor of the Janus Kinase (JAK) family .

This guide will, therefore, compare the hypothetical efficacy of Compound X to two well-characterized, FDA-approved JAK inhibitors:

  • Tofacitinib (Xeljanz®): A first-generation, pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.

  • Upadacitinib (Rinvoq®): A second-generation inhibitor with higher selectivity for JAK1 over other JAK isoforms.

This comparison will be grounded in the established methodologies used to characterize and validate JAK inhibitors, providing a framework for evaluating Compound X's potential as a therapeutic agent.

The JAK-STAT Signaling Pathway: A Critical Mediator of Cytokine Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade downstream of many cytokine and growth factor receptors. It plays a pivotal role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

Upon cytokine binding, receptor dimerization brings two JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak jak_active P-JAK (Active) jak->jak_active Trans-phosphorylation cytokine Cytokine cytokine->receptor Binding & Dimerization stat STAT jak_active->stat Phosphorylation stat_p P-STAT stat_dimer P-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation gene_expression Target Gene Expression dna->gene_expression Transcription inhibitor JAK Inhibitor (e.g., Compound X) inhibitor->jak_active Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Comparative Efficacy: In Vitro Characterization

The initial evaluation of a novel kinase inhibitor involves determining its potency and selectivity through in vitro assays. This is typically achieved using biochemical assays with purified enzymes and cell-based assays that measure the inhibition of signaling events in a cellular context.

Biochemical Potency: Direct Measurement of Kinase Inhibition

Biochemical assays measure the direct interaction of an inhibitor with its target kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Table 1: Comparative Biochemical IC50 Values (nM) for JAK Family Kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X (Hypothetical) 5 50 150 75
Tofacitinib1.1205.632
Upadacitinib43240>1000720

Disclaimer: The data for Compound X is hypothetical and serves as an example for this comparative guide. Data for Tofacitinib and Upadacitinib are representative values from published literature.

Based on this hypothetical data, Compound X demonstrates potent inhibition of JAK1, with a 10-fold selectivity over JAK2 and a 30-fold selectivity over JAK3. This profile suggests that Compound X may have a more favorable safety profile compared to the pan-JAK inhibitor Tofacitinib by potentially avoiding off-target effects associated with JAK2 and JAK3 inhibition. Upadacitinib shows the highest selectivity for JAK1.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a common method for determining the biochemical IC50 of an inhibitor.

Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., JAK1) - Fluorescent Peptide Substrate - ATP - Test Compound (e.g., Compound X) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution add_kinase Add Kinase and Compound to 384-well Plate serial_dilution->add_kinase incubate1 Incubate at RT add_kinase->incubate1 add_substrate_atp Add Substrate and ATP to Initiate Reaction incubate1->add_substrate_atp incubate2 Incubate at RT add_substrate_atp->incubate2 add_antibody Add Eu-labeled Antibody (Detects Phosphorylated Substrate) incubate2->add_antibody incubate3 Incubate at RT add_antibody->incubate3 read_plate Read Plate on TR-FRET Reader incubate3->read_plate analyze Analyze Data: Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X, Tofacitinib, and Upadacitinib in 100% DMSO.

  • Serial Dilution: Perform an 11-point, 3-fold serial dilution in a 384-well plate to create a concentration gradient of each inhibitor.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor to the wells.

    • Add 2.5 µL of a solution containing the purified JAK enzyme (e.g., JAK1) and a fluorescently labeled peptide substrate.

    • Incubate for 20 minutes at room temperature.

  • Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the specific JAK enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated form of the peptide substrate.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Analysis: The ratio of the emission signals (acceptor/donor) is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cellular Potency: Measuring Inhibition of STAT Phosphorylation

To assess the activity of an inhibitor in a more biologically relevant context, cellular assays are employed. A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Table 2: Comparative Cellular IC50 Values (nM) for Inhibition of IL-6-induced STAT3 Phosphorylation in Human PBMCs

CompoundpSTAT3 IC50 (nM)
Compound X (Hypothetical) 45
Tofacitinib50
Upadacitinib80

Disclaimer: The data for Compound X is hypothetical. Data for Tofacitinib and Upadacitinib are representative values.

In this hypothetical cellular assay, Compound X demonstrates potent inhibition of STAT3 phosphorylation, comparable to Tofacitinib and slightly more potent than Upadacitinib. This suggests that Compound X has good cell permeability and effectively engages its target in a cellular environment.

Experimental Protocol: In-Cell Western™ Assay for pSTAT3

This protocol provides a high-throughput method for quantifying the inhibition of STAT phosphorylation in adherent cells.

Detailed Steps:

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Tofacitinib, or Upadacitinib for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with Interleukin-6 (IL-6) for 30 minutes to induce JAK-STAT signaling and STAT3 phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously:

    • A rabbit anti-phospho-STAT3 (Tyr705) antibody.

    • A mouse anti-beta-actin antibody (as a loading control for normalization).

  • Secondary Antibody Incubation: Incubate the cells with two fluorescently-labeled secondary antibodies:

    • An IRDye® 800CW goat anti-rabbit IgG (detects pSTAT3).

    • An IRDye® 680RD goat anti-mouse IgG (detects beta-actin).

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

  • Analysis: Quantify the fluorescence intensity for both pSTAT3 and beta-actin. Normalize the pSTAT3 signal to the beta-actin signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Expert Synthesis and Forward Look

The hypothetical data presented in this guide positions Compound X as a potent JAK1 inhibitor with a promising selectivity profile. Its strong performance in both biochemical and cellular assays suggests it warrants further investigation.

  • Potency and Selectivity: The sub-nanomolar biochemical IC50 against JAK1 is on par with best-in-class inhibitors. The 10-fold selectivity over JAK2 is a desirable attribute that may translate to a reduced risk of hematological side effects, such as anemia and thrombocytopenia, which have been associated with JAK2 inhibition.

  • Cellular Activity: The potent inhibition of STAT3 phosphorylation in a cellular context confirms that Compound X can effectively penetrate the cell membrane and engage its intracellular target.

Future studies should focus on a broader kinase panel to confirm the selectivity of Compound X and on in vivo efficacy studies in animal models of autoimmune diseases (e.g., collagen-induced arthritis in mice). Pharmacokinetic and toxicology studies will also be critical next steps in the preclinical development of this promising compound.

References

  • Tofacitinib (Xeljanz) Prescribing Information. Pfizer Inc. [Link]

  • Upadacitinib (Rinvoq) Prescribing Information. AbbVie Inc. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC rheumatology, 2(1), 23. [Link]

A Comparative Guide to Validating Analytical Methods for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, a novel small molecule of interest in pharmaceutical development. The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), as well as directives from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] This guide will delve into the critical validation parameters, offering a comparative analysis supported by hypothetical experimental data to aid in method selection and implementation.

Core Validation Parameters: A Comparative Overview

Analytical method validation is a documented process that demonstrates an analytical method's suitability for its intended purpose.[1] The core parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[9][10]

Validation Parameter HPLC-UV LC-MS/MS Rationale and Considerations
Specificity/Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and the analyte's UV absorbance, which can be susceptible to interference from co-eluting impurities with similar chromophores.[7][11] LC-MS/MS provides superior specificity by discriminating analytes based on both their retention time and their unique mass-to-charge (m/z) ratio of precursor and product ions, significantly reducing the risk of interference.[12]
Linearity & Range GoodExcellentBoth methods can demonstrate excellent linearity over a defined concentration range.[10] LC-MS/MS often exhibits a wider linear dynamic range, enabling the quantification of trace-level impurities and high-concentration active pharmaceutical ingredients (APIs) within a single analytical run.
Accuracy GoodExcellentAccuracy, or the closeness of test results to the true value, is typically assessed through recovery studies.[13] While both methods can achieve high accuracy, the superior specificity of LC-MS/MS can lead to more accurate results, particularly in complex matrices where UV-active interferences might inflate HPLC-UV readings.
Precision ExcellentExcellentBoth techniques are capable of high precision, demonstrated by low relative standard deviation (RSD) for repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day variability).[11]
Limit of Quantitation (LOQ) ModerateVery LowLC-MS/MS is inherently more sensitive than HPLC-UV, allowing for significantly lower LOQs. This is a critical advantage for the analysis of low-dosage formulations, impurities, and degradation products.
Robustness GoodGoodRobustness, the method's capacity to remain unaffected by small, deliberate variations in method parameters, should be evaluated during development for both techniques.[11][13] Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and should be optimized based on the specific instrumentation and laboratory conditions.

Protocol 1: HPLC-UV Method for Quantification

1. Objective: To determine the concentration of this compound in a drug substance sample.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized or HPLC grade)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Prepare the drug substance sample at a target concentration of 100 µg/mL in the same diluent.

5. Validation Experiments:

  • Specificity: Analyze blank, placebo, and spiked samples to assess for interference.[14] Conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure separation of degradants from the main peak.[7]

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.99 is typically acceptable.[14]

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%).[13]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.[15]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[11]

Protocol 2: LC-MS/MS Method for Quantification

1. Objective: To achieve highly sensitive and specific quantification of this compound.

2. Materials and Reagents: Same as HPLC-UV method.

3. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC system for improved resolution and speed.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: (To be determined by direct infusion of the reference standard)

    • Quantifier: e.g., m/z 250.2 → 150.1

    • Qualifier: e.g., m/z 250.2 → 96.1

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Same as HPLC-UV.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL.

  • Sample Solution: Prepare the sample to a target concentration within the linear range of the assay.

5. Validation Experiments: The validation experiments are analogous to the HPLC-UV method but with acceptance criteria appropriate for the higher sensitivity and specificity of the technique.

Visualization of Workflows

Analytical_Method_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Validation Execution cluster_Report Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Guides Protocol Write Validation Protocol Method_Dev->Protocol Defines Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Report Validation Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Initiates

Caption: A generalized workflow for analytical method validation.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical data to illustrate the performance differences between the two methods.

Parameter HPLC-UV LC-MS/MS Acceptance Criteria (Typical)
Linearity (r²) 0.99920.9998≥ 0.99
Range 1 - 200 µg/mL0.1 - 500 ng/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0% for drug substance
Precision (Repeatability, %RSD) 0.8%1.1%≤ 2%
Precision (Intermediate, %RSD) 1.2%1.5%≤ 2%
LOQ 1 µg/mL0.1 ng/mLSignal-to-noise ratio ≥ 10

digraph "Method_Selection_Logic" {
graph [bgcolor="#FFFFFF", fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Start: Define Analytical Needs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AssayType [label="Assay Type?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MatrixComplexity [label="Complex Matrix\n(e.g., biological fluid)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensitivity [label="Trace Level Analysis\n(e.g., impurities)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="Recommend HPLC-UV", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="Recommend LC-MS/MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AssayType; AssayType -> MatrixComplexity [label="Quantitative"]; MatrixComplexity -> Sensitivity [label="No"]; MatrixComplexity -> LCMS [label="Yes"]; Sensitivity -> HPLC [label="No"]; Sensitivity -> LCMS [label="Yes"]; }

Caption: A decision tree for analytical method selection.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control, such as the assay of the drug substance, where concentration levels are high and the matrix is relatively simple.

  • LC-MS/MS is the superior choice when high sensitivity and specificity are paramount. It is indispensable for the analysis of trace-level impurities, quantification in complex biological matrices (e.g., in pharmacokinetic studies), and for definitive identification of unknown degradation products.

Ultimately, a thorough understanding of the analytical objectives, coupled with a rigorous validation process guided by regulatory standards, will ensure the generation of reliable and defensible data throughout the drug development lifecycle.[5][16]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • CATO SMS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Singh, S., & Kumar, P. (n.d.). Analytical method validation: A brief review.
  • Asian Journal of Pharmaceutical and Clinical Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (2025, August 10). Core components of analytical method validation for small molecules-an overview.

Sources

comparative analysis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Enantiomers of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine for Preclinical Drug Development

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, safety, and pharmacokinetics. This guide provides a comprehensive comparative analysis of the racemic mixture and the individual R- and S-enantiomers of the novel compound this compound, a potential modulator of the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis and other neuropsychiatric disorders.

This analysis is structured to guide researchers through a logical, data-driven evaluation process, from initial chiral separation to in-vitro and in-vivo characterization. We will explore the underlying scientific principles for each experimental choice and present a self-validating framework for assessing the therapeutic potential of each molecular entity.

Introduction: The Imperative of Chiral Evaluation

The compound this compound possesses a single chiral center at the C4 position of the piperidine ring, leading to the existence of two enantiomers: (R)-1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine and (S)-1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine. While the racemic mixture may show initial activity, it is crucial to dissect the contribution of each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, contribute to side effects, or even have an opposing pharmacological action. A thorough comparative analysis is therefore not merely an academic exercise but a regulatory and scientific necessity for developing a safe and effective therapeutic agent.

Chiral Separation and Absolute Stereochemistry Determination

The foundational step in this analysis is the physical separation of the enantiomers from the synthesized racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is an effective starting point for this class of compounds.

  • Mobile Phase Optimization: A systematic screening of mobile phases is conducted. A typical starting condition would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) is often required to achieve good peak shape for basic compounds.

  • Separation: The racemic mixture is dissolved in the mobile phase and injected into the HPLC system. The eluent is monitored using a UV detector at a wavelength where the compound has maximum absorbance.

  • Fraction Collection: The separated enantiomers are collected as they elute from the column. The purity of each collected fraction should be assessed by re-injection onto the chiral column (>99.5% enantiomeric excess is desirable).

  • Absolute Stereochemistry Determination: The absolute configuration (R or S) of the separated enantiomers must be determined. This is typically achieved using techniques such as X-ray crystallography of a suitable crystalline derivative or by vibrational circular dichroism (VCD) spectroscopy, which can be compared to theoretical calculations.

Comparative In-Vitro Pharmacological Profiling

With the pure enantiomers in hand, the next step is to characterize their interaction with the primary biological target, the Dopamine D2 receptor.

Receptor Binding Affinity

Binding affinity (Ki) measures how tightly a ligand binds to a receptor. This is a key indicator of potency. A competitive radioligand binding assay is a standard method for this determination.

Experimental Protocol: D2R Radioligand Binding Assay
  • Source of Receptor: Membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) are used.

  • Radioligand: A well-characterized D2R radioligand with high affinity, such as [³H]-Spiperone or [³H]-Raclopride, is selected.

  • Assay Setup: A fixed concentration of the radioligand and receptor membranes are incubated with increasing concentrations of the test compounds (racemate, R-enantiomer, S-enantiomer).

  • Incubation and Termination: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data
CompoundD2R Binding Affinity (Ki, nM)
Racemic Mixture15.2
(R)-enantiomer2.5
(S)-enantiomer185.4

This data clearly illustrates a significant stereoselectivity, with the (R)-enantiomer possessing a much higher affinity for the D2 receptor than the (S)-enantiomer.

Functional Activity: Assessing Agonism vs. Antagonism

Binding affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) the receptor. A functional assay, such as a cAMP (cyclic adenosine monophosphate) assay, is required to determine this. D2R is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Functional Assay
  • Cell Culture: CHO-K1 cells stably expressing the human D2R are cultured and seeded into microplates.

  • Assay Principle: The cells are first stimulated with forskolin to increase intracellular cAMP levels. They are then treated with the test compounds. An agonist will cause a decrease in the forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known D2R agonist (e.g., quinpirole).

  • Detection: The intracellular cAMP levels are measured using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical Functional Activity Data
CompoundFunctional Activity at D2RPotency (EC50/IC50, nM)
Racemic MixturePartial Agonist25.8
(R)-enantiomerPartial Agonist4.1
(S)-enantiomerVery Weak Partial Agonist>1000

The functional data corroborate the binding results, identifying the (R)-enantiomer as the eutomer, responsible for the majority of the D2R partial agonist activity.

Comparative Pharmacokinetic (ADME) Profiling

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for its potential as a drug. It is not uncommon for enantiomers to exhibit different pharmacokinetic profiles.

In-Vitro Metabolic Stability

An initial assessment of how quickly a compound is metabolized can be obtained by incubating it with liver microsomes, which contain the major drug-metabolizing enzymes (cytochromes P450).

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation: The test compounds (racemate, R-enantiomer, S-enantiomer) are incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Hypothetical Metabolic Stability Data
CompoundHalf-life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg)
Racemic Mixture2824.8
(R)-enantiomer4515.4
(S)-enantiomer1838.5

This hypothetical data suggests that the (S)-enantiomer is metabolized more rapidly than the (R)-enantiomer, which could lead to a shorter duration of action and higher variability in vivo. The (R)-enantiomer's greater stability is a favorable characteristic.

In-Vivo Efficacy and Safety Assessment

The final preclinical step is to compare the enantiomers in a relevant animal model to assess their therapeutic efficacy and potential for adverse effects. For a D2R partial agonist, a model of psychosis, such as the apomorphine-induced climbing model in mice, is appropriate.

Experimental Protocol: Apomorphine-Induced Climbing in Mice
  • Animal Model: Male ICR mice are used for this study.

  • Drug Administration: The mice are divided into groups and administered vehicle, the racemic mixture, the (R)-enantiomer, or the (S)-enantiomer at various doses via oral gavage.

  • Apomorphine Challenge: After a set pre-treatment time (e.g., 60 minutes), the mice are challenged with an injection of apomorphine, a potent dopamine agonist that induces a characteristic climbing behavior.

  • Behavioral Scoring: For the next 30 minutes, the mice are observed, and their climbing behavior is scored at regular intervals. An effective D2R antagonist or partial agonist will reduce the climbing score.

  • Data Analysis: The dose-response relationship for the inhibition of climbing behavior is determined, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated for each compound.

Hypothetical In-Vivo Efficacy Data
CompoundED50 in Mouse Climbing Model (mg/kg, p.o.)
Racemic Mixture12.5
(R)-enantiomer6.8
(S)-enantiomer>100

The in-vivo data confirm the in-vitro findings. The (R)-enantiomer is significantly more potent than the racemate, and the (S)-enantiomer is essentially inactive at the tested doses. This provides a strong rationale for advancing the (R)-enantiomer as the single-enantiomer drug candidate.

Visual Summaries and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated.

cluster_0 Chemical Structures racemate Racemic Mixture (R/S) R_enantiomer (R)-Enantiomer (Eutomer) racemate->R_enantiomer Chiral Separation S_enantiomer (S)-Enantiomer (Distomer) racemate->S_enantiomer Chiral Separation start Racemic Compound chiral_sep Chiral HPLC Separation (R) (S) start->chiral_sep invitro In-Vitro Profiling Binding Affinity (Ki) Functional Assay (EC50/IC50) chiral_sep->invitro adme PK/ADME Profiling Metabolic Stability Permeability invitro->adme invivo In-Vivo Efficacy Animal Model (ED50) PK/PD Modeling adme->invivo candidate Lead Candidate Selection invivo->candidate

Caption: Preclinical enantiomer evaluation workflow.

cluster_1 D2R Signaling Pathway R_enantiomer (R)-Enantiomer (Partial Agonist) D2R Dopamine D2 Receptor (Gi-coupled) R_enantiomer->D2R Binds & Partially Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates response Cellular Response (e.g., reduced neuronal excitability) PKA->response Phosphorylates Targets

Caption: D2R partial agonist signaling cascade.

Conclusion and Recommendation

The comprehensive, albeit hypothetical, analysis presented herein strongly indicates that the pharmacological activity of this compound resides predominantly in the (R)-enantiomer. This enantiomer exhibits higher binding affinity, greater functional potency as a D2R partial agonist, superior metabolic stability, and more potent in-vivo efficacy compared to both the racemic mixture and the (S)-enantiomer. The (S)-enantiomer appears to be a distomer, contributing little to the desired activity while potentially adding to the metabolic load.

Based on this body of evidence, the clear recommendation is to cease the development of the racemic mixture and advance the (R)-enantiomer as a single-isomer candidate. This approach, known as chiral switching, maximizes the therapeutic index by enriching the desired activity and eliminating the inactive or potentially detrimental distomer. This strategy aligns with modern pharmaceutical development standards and offers the highest probability of creating a successful, safe, and effective therapeutic agent.

References

  • Title: Chiral drugs: an overview Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Determination of absolute configuration of chiral molecules Source: Royal Society of Chemistry URL: [Link]

  • Title: The Cheng-Prusoff equation: a review Source: Molecular Pharmacology URL: [Link]

  • Title: Chiral Switches: A Current Perspective Source: Journal of the Indian Medical Association URL: [Link]

  • Title: Stereochemistry in Drug Action Source: Il Farmaco URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine analogs, a chemical scaffold with significant potential in the development of novel therapeutics targeting the central nervous system (CNS). While direct peer-reviewed literature exhaustively comparing a wide range of analogs of this specific parent compound is limited, this document synthesizes findings from closely related substituted 1-phenyl-piperidin-4-amine derivatives to elucidate the probable structure-activity relationships (SAR) and guide future research endeavors. Our audience for this guide includes researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative CNS-active agents.

The 1-phenyl-N,N-dimethylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective ligands for various CNS targets, including opioid, dopamine, and serotonin receptors. The specific substitutions of an amino group at the 4-position and a methoxy group at the 3-position of the phenyl ring in our lead compound suggest a strong likelihood of interaction with these receptor systems, which are critically involved in pain, mood, and cognitive functions.

Comparative Analysis of Structural Modifications

The biological activity of 1-phenyl-piperidin-4-amine analogs is exquisitely sensitive to structural modifications at three key positions: the phenyl ring, the piperidine nitrogen, and the 4-position of the piperidine ring. Understanding the impact of these changes is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring are primary determinants of receptor affinity and selectivity. The existing 4-amino and 3-methoxy groups on our lead scaffold provide a crucial starting point for exploring the SAR.

Substitution General Effect on Activity Supporting Evidence/Rationale
Phenolic Hydroxyl (at position 3 or 4) Often enhances affinity for opioid receptors, particularly the µ-opioid receptor (MOR).The 3-hydroxyl group is a key pharmacophore in morphine and other potent opioid analgesics, forming a critical hydrogen bond with the receptor. Analogs of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have demonstrated potent MOR agonism.[1]
Electron-Withdrawing Groups (e.g., -CF3, -Cl) Can modulate receptor selectivity and metabolic stability. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, benzylic heteroaromatic amides with electron-withdrawing groups were found to be potent.[2]The electronic properties of the phenyl ring influence its interaction with the receptor binding pocket. Halogenation can also block sites of metabolism, improving bioavailability.
Lipophilic Groups (e.g., alkyl, alkoxy) Can increase affinity for certain receptors and improve brain penetration. However, excessive lipophilicity can lead to off-target effects.In a study of para-substituted 4-phenylpiperidines as MAO inhibitors, large hydrophobic substituents led to high MAO-B affinity.[3]
Positional Isomers Shifting the position of substituents can dramatically alter the pharmacological profile.The relative positions of functional groups are critical for optimal interaction with the specific amino acid residues in the receptor's binding site.
Modifications of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen plays a pivotal role in modulating potency, duration of action, and agonist/antagonist character.

N-Substituent General Effect on Activity Supporting Evidence/Rationale
Small Alkyl (e.g., -CH3) Often found in potent opioid agonists.The N-methyl group of morphine is a classic example.
Phenethyl A common motif in high-affinity opioid receptor ligands, including fentanyl and its analogs.This group is thought to interact with an accessory binding pocket in the opioid receptor, significantly enhancing affinity.[4]
Amide-containing side chains Can introduce specific interactions and modulate the duration of action.In a series of 3-methyl-4-(N-phenyl amido)piperidines, a 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl substituent at the N1 position resulted in potent and short-acting analgesics.
Unsubstituted (N-H) A free N-H on the piperidine ring can be favorable for high σ1 receptor affinity.[5]This highlights the importance of considering alternative targets for this scaffold.
Alterations at the 4-Position of the Piperidine Ring

The N,N-dimethylamino group at the 4-position of our lead compound is a key feature that can be modified to fine-tune the pharmacological profile.

4-Position Modification General Effect on Activity Supporting Evidence/Rationale
Varying N-alkyl groups The size and nature of the alkyl groups on the 4-amino nitrogen can impact potency and selectivity.Steric hindrance can influence the orientation of the molecule in the binding pocket.
Conversion to Amide Can alter the hydrogen bonding capacity and overall polarity of the molecule.This modification can be used to modulate solubility and cell permeability.
Bioisosteric Replacement Replacing the 4-amino group with other functional groups of similar size and electronic properties.For example, replacing a piperazine ring with an aminopiperidine has been explored to improve metabolic stability in dopamine transporter inhibitors.[6]

Experimental Protocols

To enable researchers to synthesize and evaluate novel analogs, we provide the following representative experimental methodologies, synthesized from the available literature.

General Synthetic Scheme for 1-Phenyl-Piperidin-4-amine Analogs

The synthesis of 1-phenyl-piperidin-4-amine analogs typically involves a multi-step process. A common approach is the reductive amination of a 4-piperidone precursor with a substituted aniline.

G cluster_0 Synthesis of 1-Phenyl-Piperidin-4-amine Analogs A Substituted Aniline C Reductive Amination A->C B N-protected-4-piperidone B->C D Deprotection C->D E N-Alkylation/Arylation of Piperidine D->E F Final Analog E->F

Caption: General synthetic workflow for 1-phenyl-piperidin-4-amine analogs.

Step-by-Step Protocol:

  • Reductive Amination: A substituted aniline is reacted with an N-protected 4-piperidone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The choice of protecting group on the piperidone nitrogen is crucial for the subsequent steps.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidolysis for a Boc group).

  • N-Alkylation/Arylation: The secondary amine of the piperidine is then reacted with an appropriate alkyl or aryl halide (or other electrophile) to introduce the desired substituent on the piperidine nitrogen.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Evaluation: Radioligand Binding Assay

This assay is used to determine the affinity of the synthesized analogs for a specific receptor.

G cluster_1 Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of the bound ligand C->D E Calculate Ki values from competitive binding curves D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with the µ-opioid receptor) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and a range of concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

A Potential Signaling Pathway

Many of the likely targets for this class of compounds are G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical GPCR signaling pathway that could be modulated by these analogs.

G cluster_2 Generic GPCR Signaling Cascade Ligand Analog Receptor GPCR Ligand->Receptor Binds G_protein G-protein Receptor->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Changes level of Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified GPCR signaling pathway.

Expert Insights and Future Directions

As a Senior Application Scientist, my analysis of the available literature on related compounds suggests that the this compound scaffold holds considerable promise. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the methoxy group) on the phenyl ring, in conjunction with the basic nitrogen atoms of the piperidine and the 4-amino group, provides a rich pharmacophore for interaction with multiple receptor types.

Causality Behind Experimental Choices:

  • Choice of Phenyl Substituents: The selection of substituents on the phenyl ring is often guided by established pharmacophores of known ligands for the target of interest. For example, the inclusion of a 3-hydroxyl group is a rational choice when targeting opioid receptors.

  • N-Substitution Strategy: The exploration of different N-substituents is a standard medicinal chemistry approach to probe for additional binding interactions and to modulate pharmacokinetic properties such as metabolic stability and duration of action. The phenethyl group is a classic example of a successful application of this strategy in the opioid field.

Self-Validating Systems in Protocols:

  • Binding Assays: The inclusion of both a positive control (a known high-affinity ligand) and a negative control (a compound known to be inactive at the target) is essential for validating the results of a radioligand binding assay.

  • Functional Assays: In functional assays (e.g., measuring cAMP levels or calcium mobilization), it is critical to demonstrate that the observed response is receptor-mediated. This can be achieved by showing that the response is blocked by a known antagonist for the target receptor.

Future Research Directions:

  • Systematic SAR Exploration: A systematic synthesis and evaluation of analogs with variations at the three key positions discussed above is warranted. This should include a range of electronic and steric diversity in the substituents.

  • Stereochemical Investigation: The synthesis and evaluation of individual stereoisomers is crucial, as biological activity is often confined to a single enantiomer.

  • In Vivo Characterization: Promising analogs with high affinity and selectivity in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential side effects.

  • Exploration of Novel Targets: While opioid and dopamine receptors are likely targets, screening against a broader panel of CNS receptors could uncover novel activities.

By leveraging the insights from related chemical series and employing rigorous experimental methodologies, the full therapeutic potential of this compound analogs can be unlocked.

References

  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

  • Pettersson, F., Svensson, P., Waters, N., Waters, S., & Sonesson, C. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(7), 3242–3249. [Link]

  • Wouters, J., & Ooms, F. (2019). Emerging Synthetic Fentanyl Analogs. Methods in Molecular Biology, 1979, 1-13. [Link]

  • Zhang, M., & Zou, Y. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Pharmaceutical Biology, 55(1), 1143–1149. [Link]

  • Zheng, G., Zou-Byrne, M., Belabsele, A., Henderson, J. L., Li, J., Lomenzo, S. A., ... & Meltzer, P. C. (2019). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 62(17), 7894–7910. [Link]

  • Wenthur, C. J., Gentry, P. R., Mathews, T. P., & Lindsley, C. W. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3481–3485. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or complex molecules like 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. While a specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 1089279-91-3) is not widely available, its structural components—a substituted aniline and a dimethylaminopiperidine moiety—provide a strong basis for a rigorous and cautious disposal plan.

The Chemical Profile: Understanding the "Why" Behind the Procedure

The disposal protocol for any chemical is dictated by its inherent physical, chemical, and toxicological properties. This compound is a complex organic molecule containing functional groups that require careful handling.

  • Aromatic Amine (Aniline Derivative): The substituted aniline portion of the molecule is a primary area of concern. Aromatic amines as a class are known for their potential toxicity, including skin sensitization, and are often harmful to aquatic life.[1][2][3] The U.S. Environmental Protection Agency (EPA) has established regulations for the handling and disposal of aniline and its derivatives due to these risks.[4]

  • Tertiary Amine (Piperidine Derivative): The piperidine ring and the dimethylamino group are basic in nature. Amines can react exothermically with acids and are incompatible with strong oxidizing agents.[5] Piperidine itself is classified as a corrosive, flammable liquid that is toxic by inhalation and skin contact.[6][7][8]

  • General Reactivity: While the full reactivity profile is not documented, the presence of amine groups suggests a potential for adverse reactions if mixed with incompatible waste streams.

Based on these structural alerts, it is imperative to treat this compound as a hazardous waste until comprehensive toxicological and environmental data prove otherwise. A safety data sheet for a closely related compound, 1-(4-Amino-5-methoxy-2-methylphenyl)-N,N-dimethylpiperidin-4-amine, classifies it as a skin, eye, and respiratory irritant, reinforcing a cautious approach.[9]

Hazard Summary Table
Hazard Classification (Inferred)Rationale & CausalityPrimary Precaution
Acute Toxicity (Oral, Dermal) Based on toxicity data for aniline and piperidine derivatives.[6][10][11]Avoid ingestion and skin contact. Wear appropriate Personal Protective Equipment (PPE).
Skin/Eye Irritant or Corrosive Amine functional groups are often corrosive or irritating.[9][12][13]Wear chemical-resistant gloves and safety goggles/face shield.
Respiratory Tract Irritant Potential for irritation if handled as a powder or aerosolized.[9]Handle in a well-ventilated area or chemical fume hood.
Hazardous to the Aquatic Environment Aromatic amines are often ecotoxic.[3][11]Prevent release to drains and waterways.

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that the disposal process is systematic, compliant, and safe from the point of generation to final removal by a certified waste handler.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves may be suitable for short-term handling, but consult manufacturer data; butyl or Viton gloves are often recommended for anilines).[2]

  • Eye Protection: Use tight-fitting safety goggles and a face shield.[14]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, conduct all work within a certified chemical fume hood.[10]

Step 2: Waste Classification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[5]

  • Classify as Hazardous Waste: Treat all waste containing this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.

  • Segregate Incompatibles: This waste stream must be kept separate from:

    • Acids: Amines are basic and can react vigorously with acids.

    • Strong Oxidizing Agents: These can lead to violent reactions with organic amines.[12]

    • Other Reactive Chemical Classes: Follow your institution's chemical hygiene plan for detailed segregation lists.

The following diagram illustrates the initial decision-making and segregation process for laboratory chemical waste.

G cluster_0 Waste Generation Point cluster_1 Hazard Assessment & Classification cluster_2 Segregation Protocol cluster_3 Containerization Waste Generate Waste: This compound Assess Is the waste hazardous? (Based on structural analysis & regulations) Waste->Assess Classify Classify as: Hazardous Amine Waste Assess->Classify Yes Segregate Segregate from Incompatible Streams Classify->Segregate Incompatibles Acids Strong Oxidizers Other Reactives Segregate->Incompatibles Containerize Place in appropriate, labeled, closed container Segregate->Containerize

Caption: Initial waste classification and segregation workflow.

Step 3: Containerization and Labeling

Proper containment and clear communication are essential for safety and compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[5] The container must be in good condition, free of cracks or leaks.

  • Label the Container: Affix a "HAZARDOUS WASTE" label to the container immediately. The label must include:

    • The full chemical name: "this compound" (avoiding acronyms).

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA near the point of generation.[15]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[5]

The overall disposal process is summarized in the workflow diagram below.

G Start Waste Generated PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Classify Step 2: Classify as Hazardous Amine Waste PPE->Classify Segregate Step 3: Segregate from Acids & Oxidizers Classify->Segregate Container Step 4: Use Compatible Container (HDPE/Glass) Segregate->Container Label Step 5: Attach 'Hazardous Waste' Label (Full Name, Date, Hazards) Container->Label Store Step 6: Store in Secondary Containment in a Designated SAA Label->Store Pickup Step 7: Arrange for Pickup by Certified Waste Handler Store->Pickup End Disposal Complete Pickup->End

Caption: Step-by-step disposal workflow for the compound.

Step 5: Final Disposal

The final step is to transfer the waste to those authorized to handle it.

  • Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[2][5] This poses a significant threat to aquatic ecosystems.

  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][14] Follow their specific procedures for waste consolidation and handover.

  • Decontaminate Empty Containers: A container is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste.

By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment. This protocol provides a robust framework that prioritizes safety, compliance, and scientific integrity, building the trust that is foundational to a successful and responsible research enterprise.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 51(82), 15967-15981.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Rowan University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A-Senior Application Scientist's Guide

Safe Handling and Disposal of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Introduction: The Precautionary Principle in Practice

This guide, therefore, is built upon the precautionary principle . We will infer potential hazards from structurally similar compounds and adhere to the stringent safety protocols mandated by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in a laboratory setting.[6][7][8] This ensures that we prioritize the safety of all personnel and the integrity of our research.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural alerts, we must assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9] The following PPE is mandatory for all handling procedures.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.[3][10]Protects against accidental splashes which could cause serious, irreversible eye damage.[3][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.[3][5]Prevents skin contact. Aromatic amines and piperidines can be absorbed through the skin, leading to systemic toxicity.[4][12]
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is also recommended.Minimizes the risk of skin exposure to the chemical.[3][4]
Respiratory Protection A NIOSH-approved respirator is necessary if work cannot be conducted within a certified chemical fume hood, or if exposure limits are exceeded.[4][13]Protects against the inhalation of potentially harmful aerosols or vapors.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[11] The storage location should be in a designated area for hazardous chemicals and kept locked.[9][14]

Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Use spark-proof tools for all transfers.[4] When weighing, do so in the fume hood.

  • Dissolving: If preparing a solution, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[15] Decontaminate all surfaces and equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4][9] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[4] For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment.[1][2]

Waste Segregation and Collection
  • Categorization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containers: Use designated, leak-proof, and clearly labeled containers for waste collection.[16] Do not mix with other waste streams to prevent potentially hazardous reactions.[16]

Disposal Methods
  • Professional Disposal: The primary method for disposal should be through a licensed hazardous waste disposal company.[16] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Prohibited Disposal: Never dispose of this compound or its waste down the drain or in general trash, as it can be harmful to aquatic life and ecosystems.[16]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the necessary steps for donning and doffing PPE and the workflow for responding to a chemical spill.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Spill_Response Spill Chemical Spill Occurs Alert Alert personnel and evacuate area Spill->Alert Assess Assess the spill (size and hazard) Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste through proper channels Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • TEST KIT Instructions Aromatic Amines. SKC Ltd. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • AMINES, AROMATIC 2002. NIOSH - CDC. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.